3-(4-Propoxyphenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-propoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFMLHAGBATXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367323 | |
| Record name | 3-(4-propoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3243-40-1 | |
| Record name | 3-(4-propoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-propoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(4-Propoxyphenyl)propanoic acid
Introduction
3-(4-Propoxyphenyl)propanoic acid, a carboxylic acid derivative with the molecular formula C12H16O3, serves as a valuable building block in the synthesis of more complex organic molecules.[1][2] Its structure, featuring a propanoic acid chain attached to a propoxy-substituted benzene ring, makes it a key intermediate in various research and development applications, particularly within the pharmaceutical and specialty chemical industries.[3] This guide provides a comprehensive overview of a primary synthesis pathway for this compound, delving into the underlying chemical principles, a detailed experimental protocol, and the rationale behind the procedural choices, aimed at researchers and professionals in drug development and organic synthesis.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound suggests a disconnection at the Cα-Cβ bond of the propanoic acid side chain, leading back to a two-carbon unit and a benzyl-type fragment. A more practical and common approach, however, involves the formation of the α,β-unsaturated precursor, 3-(4-propoxyphenyl)acrylic acid, followed by the reduction of the carbon-carbon double bond. This precursor can be readily synthesized via condensation reactions involving 4-propoxybenzaldehyde and a suitable active methylene compound.
This guide will focus on a robust and widely applicable two-step synthesis strategy:
-
Knoevenagel Condensation: Reaction of 4-propoxybenzaldehyde with malonic acid to form 3-(4-propoxyphenyl)acrylic acid.
-
Catalytic Hydrogenation: Reduction of the resulting acrylic acid derivative to the target this compound.
This pathway is chosen for its reliability, use of readily available starting materials, and the extensive body of literature supporting its successful implementation.
Synthesis Pathway and Mechanism
The overall synthetic scheme is depicted below. The first step is a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[4][5] This is followed by a standard catalytic hydrogenation to saturate the alkene bond.
Part 1: Knoevenagel Condensation of 4-Propoxybenzaldehyde and Malonic Acid
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[6] In this synthesis, 4-propoxybenzaldehyde reacts with malonic acid in the presence of a base like pyridine or triethylamine.[7] The reaction proceeds through the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate and decarboxylation (often in situ) of the resulting dicarboxylic acid yields the α,β-unsaturated carboxylic acid.[7]
Part 2: Catalytic Hydrogenation
The second step involves the reduction of the carbon-carbon double bond in 3-(4-propoxyphenyl)acrylic acid. This is typically achieved through catalytic hydrogenation, employing a heterogeneous catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This method is highly efficient and selective for the reduction of the alkene without affecting the aromatic ring or the carboxylic acid group.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Propoxybenzaldehyde | C10H12O2 | 164.20 | 5736-85-6[8] |
| Malonic Acid | C3H4O4 | 104.06 | 141-82-2 |
| Pyridine | C5H5N | 79.10 | 110-86-1 |
| Ethanol | C2H5OH | 46.07 | 64-17-5 |
| 10% Palladium on Carbon (Pd/C) | - | - | 7440-05-3 |
| Hydrogen Gas | H2 | 2.02 | 1333-74-0 |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | 7647-01-0 |
| Ethyl Acetate | C4H8O2 | 88.11 | 141-78-6 |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | 7757-82-6 |
Step 1: Synthesis of 3-(4-Propoxyphenyl)acrylic acid (Knoevenagel Condensation)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-propoxybenzaldehyde (16.4 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol) in ethanol (100 mL).
-
Catalyst Addition: To the stirred solution, add pyridine (4.0 mL, 0.05 mol) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
Acidification: Acidify the mixture with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 3-(4-propoxyphenyl)acrylic acid will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from an ethanol/water mixture to yield pure 3-(4-propoxyphenyl)acrylic acid.
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
-
Reaction Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve the 3-(4-propoxyphenyl)acrylic acid (10.3 g, 0.05 mol) obtained from the previous step in ethyl acetate (150 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times. Then, pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir vigorously at room temperature.
-
Reaction Monitoring: The reaction is typically complete within 2-4 hours. The uptake of hydrogen will cease upon completion. The reaction can also be monitored by TLC or by the disappearance of the starting material using NMR spectroscopy.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as hexane/ethyl acetate, to yield the final product as a white solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the propoxy and propanoic acid chains, and the methyl protons of the propoxy group. The disappearance of the vinylic proton signals from the acrylic acid precursor is a key indicator of a successful hydrogenation.
-
¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for all the unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong carbonyl (C=O) absorption band for the carboxylic acid around 1700-1725 cm⁻¹ and a broad O-H stretch from approximately 2500-3300 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (208.25 g/mol ).[9]
Causality and Justification of Experimental Choices
-
Choice of Base in Knoevenagel Condensation: Pyridine is a commonly used weak base catalyst for the Knoevenagel condensation.[7] It is effective in promoting the reaction without causing significant side reactions. Triethylamine is another viable option.[7]
-
Solvent Selection: Ethanol is a good solvent for both the aldehyde and malonic acid and is suitable for the reflux temperature required for the Knoevenagel condensation. For the hydrogenation step, ethyl acetate is an excellent choice as it is relatively inert and easily removed.
-
Catalyst for Hydrogenation: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of carbon-carbon double bonds.[10] It offers high activity and selectivity under mild conditions.
-
Purification Methods: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of impurities and resulting in a high-purity final product.
Visualization of the Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via a two-step sequence of Knoevenagel condensation followed by catalytic hydrogenation is a reliable and efficient method. This guide provides a detailed protocol and the scientific rationale behind the chosen procedures, offering a solid foundation for researchers and professionals in the field of organic synthesis. Adherence to standard laboratory safety practices is paramount when performing these chemical transformations.
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An In-depth Technical Guide to 3-(4-Propoxyphenyl)propanoic Acid
This guide provides a comprehensive technical overview of 3-(4-Propoxyphenyl)propanoic acid, a member of the arylpropanoic acid class of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and potential applications, grounded in established scientific principles.
Chemical Identity and Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in research. Based on its structure and data from closely related analogs, the following properties can be predicted:
| Property | Predicted Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |
| Molecular Weight | 208.25 g/mol | PubChem[1] |
| XLogP3 | 2.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 5 | PubChem[3] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, ethanol), sparingly soluble in water (predicted) |
These properties are computationally predicted and should be confirmed through empirical testing.
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several established synthetic routes for arylpropanoic acids. A common and reliable method involves the etherification of a phenolic precursor followed by a reaction to introduce the propanoic acid moiety. The following protocol is a representative synthesis, illustrating the key chemical transformations and the rationale behind the procedural steps.
Experimental Protocol: A Representative Synthesis
Step 1: Etherification of 4-Hydroxyphenylacetic Acid
The initial step involves the Williamson ether synthesis to introduce the propoxy group onto the phenolic hydroxyl group of a suitable starting material. 4-Hydroxyphenylacetic acid is a logical precursor.
-
Rationale: The phenolic proton is acidic and can be readily removed by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide (in this case, 1-bromopropane) in an SN2 reaction to form the ether linkage. The choice of a moderately strong base like potassium carbonate is crucial to deprotonate the phenol without causing unwanted side reactions with the carboxylic acid group.
Procedure:
-
To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude product, ethyl 3-(4-propoxyphenyl)propanoate, by column chromatography on silica gel.
Step 2: Hydrolysis of the Ester
The final step is the hydrolysis of the ester to yield the desired carboxylic acid.
-
Rationale: Base-catalyzed hydrolysis (saponification) is an effective method to convert the ester to a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Procedure:
-
Dissolve the purified ethyl 3-(4-propoxyphenyl)propanoate from Step 1 in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a strong acid, such as hydrochloric acid, until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Synthesis Workflow Diagram:
Caption: A representative two-step synthesis of this compound.
Analytical Characterization
The purity and identity of synthesized this compound must be confirmed using standard analytical techniques. A combination of chromatographic and spectroscopic methods is recommended for comprehensive characterization.
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the final compound. A reversed-phase C18 column is typically suitable for this class of compounds.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point. The acidic modifier ensures the carboxylic acid is in its protonated form, leading to better peak shape.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 254 nm) is standard.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both identification and purity assessment, although derivatization is often necessary to increase the volatility of the carboxylic acid.
-
Derivatization: Esterification of the carboxylic acid to its methyl or ethyl ester using reagents like diazomethane or by heating with the corresponding alcohol in the presence of an acid catalyst is a common practice.
-
Analysis: The resulting volatile derivative can be analyzed by GC-MS, providing a retention time and a mass spectrum that can be used to confirm the molecular weight and fragmentation pattern of the compound.
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the propoxy group protons, and the protons of the propanoic acid chain. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and the C-O stretches of the ether linkage.
-
Analytical Workflow Diagram:
Caption: A standard workflow for the analytical characterization of this compound.
Applications in Drug Development and Research
Arylpropanoic acids are a well-established class of compounds with a wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[4] The structural motif of this compound makes it an interesting candidate for exploration in various therapeutic areas.
-
Scaffold for Novel Therapeutics: The core structure can serve as a scaffold for the synthesis of new chemical entities. The carboxylic acid and the aromatic ring provide handles for chemical modification to optimize pharmacological properties. Recent studies have shown that derivatives of similar arylpropanoic acids exhibit promising antimicrobial and anticancer activities.[5][6][7] For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated activity against multidrug-resistant bacterial and fungal pathogens.[5]
-
Potential as a GPR34 Antagonist: Structurally related compounds, such as (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, have been identified as antagonists of GPR34, a G-protein coupled receptor implicated in neuropathic pain.[8] This suggests that this compound and its derivatives could be investigated for their potential to modulate G-protein coupled receptor signaling pathways.
Signaling Pathway Context: Potential Modulation of Inflammatory Pathways
Given the prevalence of arylpropanoic acids as NSAIDs, a primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
Caption: Potential mechanism of action via inhibition of the cyclooxygenase (COX) pathway.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available due to its novelty, general precautions for handling arylpropanoic acids should be followed. These compounds are typically considered irritants.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents an intriguing molecule for chemical and pharmacological research. While its specific properties and biological activities are yet to be fully elucidated, its structural relationship to a well-established class of bioactive compounds suggests significant potential. This guide provides a foundational framework for its synthesis, characterization, and exploration in the context of drug discovery and development. Further empirical studies are warranted to fully characterize this compound and unlock its therapeutic potential.
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Introduction: Situating 3-(4-Propoxyphenyl)propanoic Acid in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of 3-(4-Propoxyphenyl)propanoic Acid
This compound (PubChem CID: 2255935) is a molecule belonging to the arylpropionic acid class.[1] Structurally, it features a phenyl ring substituted with a propoxy group and a propanoic acid chain. This scaffold is noteworthy in medicinal chemistry, as it is shared by a class of widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and ketoprofen.[2][3] While primarily documented as a chemical intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents, its inherent structural motifs suggest a broader and more nuanced biological potential that warrants deeper investigation.[4]
This guide synthesizes current knowledge and extrapolates potential activities based on structurally related compounds. It is intended for researchers and drug development professionals, providing a framework for exploring the therapeutic promise of this molecule, from foundational mechanisms to advanced in-vivo validation.
Part 1: The Foundational Activity of the Arylpropionic Acid Scaffold: Anti-Inflammation via COX Inhibition
The most established biological activity of the arylpropionic acid class is its anti-inflammatory effect, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2]
Mechanism of Action: The Arachidonic Acid Cascade
Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid into prostaglandins (PGs) and thromboxanes. This conversion is catalyzed by two key isoenzymes: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes like gastrointestinal protection and platelet aggregation.[2]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary mediator of inflammatory prostaglandin production.[2]
Arylpropionic acids act as competitive inhibitors of these enzymes, preventing the synthesis of prostaglandins and thereby reducing inflammation, pain (analgesia), and fever (antipyresis).[3] While many traditional NSAIDs inhibit both isoforms, significant research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.
Caption: Hypothesized COX Inhibition Pathway.
Part 2: Potential Therapeutic Applications Beyond Inflammation
The true potential of this compound may lie in its activity at nuclear receptors and G-protein coupled receptors (GPCRs) that govern systemic metabolism. This is inferred from extensive research on compounds with a similar phenylpropanoic acid scaffold.[5][6]
Metabolic Regulation via Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
The 3,4-disubstituted phenylpropanoic acid structure is a versatile template for designing subtype-selective PPAR agonists.[5] PPARs are ligand-activated transcription factors that play critical roles in energy homeostasis and inflammation.[7] There are three main subtypes:
-
PPARα: Primarily expressed in the liver, heart, and muscle, it governs fatty acid oxidation. Fibrate drugs, which are PPARα agonists, are used to treat hypertriglyceridemia.[8]
-
PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is crucial for insulin sensitivity. Thiazolidinediones (TZDs), used to treat type 2 diabetes, are potent PPARγ agonists.[7][9]
-
PPARδ (or β): Ubiquitously expressed, it enhances fatty acid metabolism and is being explored as a target for metabolic syndrome.[7]
Given its structure, this compound could function as a PPAR agonist, potentially a dual PPARα/γ agonist, offering a multi-faceted approach to treating metabolic syndrome by simultaneously addressing dyslipidemia and insulin resistance.[10]
Caption: General Mechanism of PPAR Activation.
GPCR-Mediated Metabolic Benefits: FFA4/GPR120 and GPR40
Recent drug discovery efforts have identified key GPCRs expressed in metabolic tissues that can be modulated by fatty acid-like molecules.
-
Free Fatty Acid Receptor 4 (FFA4 or GPR120): This receptor is an attractive target for metabolic diseases. Studies on related 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives have demonstrated potent and selective FFA4 agonism, leading to dose-dependent reductions in blood glucose in animal models.[6][11]
-
G Protein-Coupled Receptor 40 (GPR40 or FFA1): Agonists of GPR40, such as 3-substituted 3-(4-aryloxyaryl)-propanoic acids, have been shown to enhance glucose-stimulated insulin secretion from pancreatic β-cells.[12]
The structural similarity of this compound to these known agonists suggests it could engage one or both of these receptors, contributing to improved glucose homeostasis.
Anticancer and Antioxidant Potential
While a less direct line of inquiry, various derivatives of propanoic acids have demonstrated promising anticancer and antioxidant activities. For example, series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been shown to reduce cancer cell viability and migration in vitro.[13][14] These effects are often linked to the molecule's ability to modulate oxidative stress within cancer cells.[15] This suggests that the core propanoic acid scaffold could be a starting point for developing novel anticancer agents.
Part 3: Recommended Experimental Protocols for Biological Characterization
To validate the hypothesized biological activities of this compound, a systematic, multi-tiered evaluation is necessary. The following protocols provide a robust framework for this investigation.
Protocol 1: In Vitro PPARα/γ/δ Transactivation Assay
This experiment determines if the compound can activate PPAR subtypes. It utilizes a luciferase reporter gene system where the luciferase gene is under the control of a PPAR response element (PPRE).
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS.
-
Transfection: Co-transfect cells with expression plasmids for the ligand-binding domain of human PPARα, γ, or δ fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene. A β-galactosidase expression plasmid should be included as a transfection control.
-
Compound Treatment: After 24 hours, replace the medium with a serum-free medium containing this compound at various concentrations (e.g., 0.1 to 100 µM). Include a known PPAR agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ) as a positive control and DMSO as a vehicle control.
-
Lysis and Assay: After another 24 hours, lyse the cells and measure luciferase and β-galactosidase activity using appropriate assay kits.
-
Data Analysis: Normalize luciferase activity to β-galactosidase activity to correct for transfection efficiency. Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC50 value.
Caption: Workflow for PPAR Transactivation Assay.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This enzymatic assay quantifies the compound's ability to inhibit the prostaglandin-producing activity of COX enzymes.
Methodology:
-
Reagents: Use purified ovine COX-1 and human recombinant COX-2 enzymes. The substrate is arachidonic acid.
-
Assay Setup: In a 96-well plate, pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of this compound or a control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) in a suitable buffer at 37°C for 15 minutes.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Quantify Prostaglandin: After a set time (e.g., 10 minutes), stop the reaction and quantify the amount of Prostaglandin E2 (PGE2) produced using a competitive Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value for each isoenzyme.
Protocol 3: In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
This protocol assesses the compound's effect on metabolic parameters in a disease-relevant animal model.
Methodology:
-
Model Induction: Feed male C57BL/6J mice a high-fat diet (HFD, e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.
-
Compound Administration: Randomly assign DIO mice to treatment groups: vehicle control (e.g., 0.5% carboxymethylcellulose) and this compound (e.g., 10, 30, 100 mg/kg), administered daily by oral gavage.
-
Monitoring: Monitor body weight and food intake regularly.
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT): After 4-6 weeks of treatment, perform an intraperitoneal GTT to assess glucose disposal.
-
Insulin Tolerance Test (ITT): Perform an ITT to assess insulin sensitivity.
-
-
Terminal Analysis: At the end of the study, collect blood to measure plasma levels of glucose, insulin, triglycerides, and cholesterol. Harvest tissues (liver, adipose tissue) for histological analysis (e.g., H&E staining for hepatic steatosis) and gene expression analysis (e.g., qPCR for PPAR target genes).
Summary of Potential Biological Activities
| Biological Activity | Target(s) | Basis of Hypothesis | Potential Therapeutic Application |
| Anti-inflammatory | COX-1, COX-2 | Established activity of the arylpropionic acid class.[2][3] | Inflammatory disorders, Pain |
| Metabolic Regulation | PPARα, PPARγ, PPARδ | Phenylpropanoic acid is a known scaffold for PPAR agonists.[5][10] | Metabolic Syndrome, Type 2 Diabetes, Dyslipidemia |
| Glucose Homeostasis | FFA4 (GPR120), GPR40 | Structural similarity to known FFA4 and GPR40 agonists.[6][12] | Type 2 Diabetes |
| Anticancer | Various (e.g., oxidative stress pathways) | Activity demonstrated by related propanoic acid derivatives.[13][14] | Oncology |
Conclusion and Future Directions
This compound stands as a molecule of significant, yet largely unexplored, therapeutic potential. While its role as a synthetic intermediate is established, its core structure strongly suggests a profile that extends beyond simple anti-inflammatory action. The most compelling avenues for investigation lie in its potential as a modulator of metabolic diseases through the activation of PPARs and key GPCRs like FFA4. The experimental frameworks provided in this guide offer a clear path to validating these hypotheses. Successful characterization could position this compound not merely as a building block, but as a valuable lead compound for the development of next-generation therapeutics targeting metabolic and inflammatory diseases.
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The Evolving Landscape of 3-(4-Propoxyphenyl)propanoic Acid Derivatives: A Scaffold for Diverse Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Chemical Scaffold
The arylpropanoic acid framework is a cornerstone in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1][2] These molecules have a well-established history in managing pain and inflammation through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, the versatility of this chemical scaffold extends far beyond its anti-inflammatory origins. By strategically modifying the core structure, specifically the 3-(4-propoxyphenyl)propanoic acid backbone and its analogs, researchers have unlocked a remarkable diversity of biological activities.
This technical guide provides an in-depth exploration of this compound derivatives, moving beyond their classical applications to illuminate their potential in oncology, metabolic diseases, infectious diseases, and neurology. We will dissect the structure-activity relationships (SAR), delve into the mechanisms of action, and provide validated experimental protocols to empower researchers in this dynamic field. The narrative is designed to explain the causality behind experimental choices, offering insights grounded in field-proven applications.
Core Synthesis Strategies: From Backbone to Bioactive Derivative
The synthetic versatility of the propanoic acid scaffold is central to its broad utility. The core can be readily functionalized at the carboxylic acid group to generate a vast library of derivatives, including esters, amides, and hydrazones. This derivatization is not merely for diversification; it is a strategic approach to modulate physicochemical properties such as solubility, membrane permeability, and metabolic stability, which are critical for optimizing pharmacokinetic profiles.
A common and effective workflow for generating a library of diverse analogs, particularly hydrazones which have shown significant bioactivity, begins with the activation of the carboxylic acid, followed by reaction with hydrazine to form a hydrazide intermediate.[3][4] This key intermediate can then be condensed with a wide array of aldehydes or ketones to yield the final hydrazone derivatives.
Caption: Generalized workflow for the synthesis of hydrazone derivatives.
This strategic approach allows for the systematic introduction of various aromatic and heterocyclic substituents, enabling a thorough exploration of the structure-activity landscape for a given biological target.[3][5]
Therapeutic Applications & Structure-Activity Relationships (SAR)
The true power of this scaffold is revealed in its diverse therapeutic applications, each governed by distinct structure-activity relationships.
Oncology: Targeting Cancer Cell Proliferation and Survival
Recent research has identified derivatives of the arylpropanoic acid scaffold as promising anticancer agents, effective against challenging cell lines, including lung adenocarcinoma (A549).[4][6][7]
Structure-Activity Relationship:
-
Thiazole-Containing Derivatives: The incorporation of a 4-phenylthiazol-2-yl)amino moiety has yielded compounds with potent antiproliferative activity. For instance, modifying the acetylphenyl group to an oxime (substituting -H with -CH3) can significantly increase potency, as seen in the IC50 drop from 5.42 µM to 2.47 µM in A549 cells.[4][8]
-
Hydroxyphenylamino Derivatives: For 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, activity is highly dependent on the substituent introduced via the hydrazone linkage. A 1-naphthyl group (compound 12), a 2-furyl substituent (compound 20), and a phenyl group with a 4-NO2 substitution (compound 29) all demonstrated a significant ability to reduce A549 cell viability.[6] The presence of the phenolic hydroxyl group may also contribute to antioxidant properties, which can modulate the reactive oxygen species (ROS) environment within cancer cells.[6][7][9]
Quantitative Data: Antiproliferative Activity
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 21 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 | 5.42 | [7][8] |
| 22 | Oxime of Compound 21 (-CH3 group) | A549 | 2.47 | [7][8] |
| Cisplatin | Standard Chemotherapeutic | A549 | >10 | [8] |
| Compound 29 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone (4-NO2 phenyl) | A549 | Reduces viability to 31.2% |[6] |
Proposed Mechanism of Action: In silico studies suggest that the most active thiazole derivatives exert their anticancer effects by interacting with key proteins involved in cancer cell proliferation and survival, such as Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[4][7][8] Inhibition of these targets disrupts downstream signaling cascades that are critical for tumor growth.
Caption: Standard experimental workflow for the MTT cell viability assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the bacterial or fungal strain overnight on an appropriate agar plate. Select several colonies to inoculate a sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Compound Preparation: In a 96-well plate, perform serial twofold dilutions of the test compounds in the appropriate broth to create a concentration gradient.
-
Inoculation: Add the standardized microbial inoculum to each well of the plate, resulting in a final cell concentration of ~5 x 10⁵ CFU/mL. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: The MIC is determined as the lowest compound concentration in which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.
Pharmacokinetics and Analytical Considerations
For any derivative to advance as a therapeutic candidate, its pharmacokinetic profile must be understood. Studies on related propanoic acid analogs have shown that they are often rapidly absorbed with dose-dependent oral bioavailability. [10]Clearance is typically slow, and the volume of distribution is moderate. [10] Analytical Method: A robust reversed-phase high-performance liquid chromatography (HPLC) method is essential for purity assessment and quantification. For related compounds, separation has been achieved on specialized columns like carbon-coated zirconia using an acetonitrile-phosphate buffer mobile phase, with fluorescence detection enhancing sensitivity. [11]
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a privileged structure in medicinal chemistry. While its roots are in anti-inflammatory drug discovery, the field has evolved to harness its potential across a remarkable spectrum of diseases. The ability to systematically modify the core structure allows for the fine-tuning of activity against diverse biological targets, from enzymes and GPCRs to nuclear receptors.
Future research should focus on:
-
Multiparameter Optimization: Moving beyond potency to simultaneously optimize for selectivity, metabolic stability, and safety profiles.
-
Novel Target Identification: Using well-characterized libraries of these derivatives to screen for novel biological targets.
-
In Vivo Efficacy: Advancing the most promising leads from in vitro assays into preclinical animal models to validate their therapeutic potential in complex biological systems.
This guide has provided a framework for understanding and exploring this versatile chemical class. By integrating rational design, systematic synthesis, and robust biological evaluation, the scientific community can continue to unlock the full therapeutic potential of these remarkable compounds.
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A Technical Guide to the Pharmacological Potential of 3-(4-Propoxyphenyl)propanoic Acid: A Structure-Activity-Relationship-Based Exploration
Executive Summary
The phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide focuses on a specific, yet underexplored, member of this family: 3-(4-Propoxyphenyl)propanoic acid . While direct pharmacological data on this compound is limited, a comprehensive analysis of its structural analogs provides a robust framework for predicting its potential therapeutic applications. By examining closely related molecules, we can infer a high probability of activity in metabolic, inflammatory, and cardiovascular domains. This document synthesizes existing data on analogous compounds to build a compelling case for the investigation of this compound as a novel lead compound and provides detailed protocols for its initial pharmacological characterization.
Introduction: The Phenylpropanoic Acid Scaffold
The 3-phenylpropanoic acid core is a versatile template that has been successfully exploited to develop a wide range of biologically active molecules.[1] Its defining feature is a phenyl ring connected to a propanoic acid tail. This arrangement allows for systematic chemical modifications at three key positions: the phenyl ring, the alpha-carbon of the propanoic acid chain, and the terminal carboxylic acid group. These modifications can dramatically alter the compound's selectivity and potency for various biological targets.
Derivatives of this scaffold are known to interact with critical pharmacological targets, including:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that are master regulators of lipid and glucose metabolism.[3][4]
-
G-Protein Coupled Receptors (GPCRs): Such as GPR40 and GPR41, which are involved in metabolic homeostasis.[5][6]
-
Cyclooxygenase (COX) Enzymes: The primary targets for NSAIDs like ibuprofen.[1]
Given this precedent, this compound, with its distinctive propoxy group on the phenyl ring, represents a compelling candidate for investigation. The propoxy group increases lipophilicity compared to its hydroxylated or methoxylated cousins, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile and its affinity for various receptor binding pockets.
Potential Therapeutic Application I: Metabolic Disorders
A substantial body of evidence points to the potential of phenylpropanoic acid derivatives as modulators of metabolic diseases like type 2 diabetes and dyslipidemia.[4][6] The primary targets in this area are the PPARs.
The Peroxisome Proliferator-Activated Receptor (PPAR) Agonism Hypothesis
PPARs are ligand-activated transcription factors with three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ/δ).[7][8]
-
PPARα: Highly expressed in the liver, heart, and muscle, it primarily regulates fatty acid oxidation. Fibrate drugs, which are PPARα agonists, are used to lower triglycerides.[8][9]
-
PPARγ: Abundant in adipose tissue, it is a key regulator of adipogenesis, fatty acid storage, and insulin sensitivity. Thiazolidinediones (TZDs), potent PPARγ agonists, are used as insulin sensitizers in the treatment of type 2 diabetes.[7][9]
-
PPARδ: Expressed ubiquitously, it is involved in lipid metabolism and energy balance.[4][9]
The 3,4-disubstituted phenylpropanoic acid scaffold has been identified as a versatile template for developing subtype-selective PPAR agonists.[3] Specifically, alpha-ethylphenylpropanoic acid derivatives have been identified as potent dual agonists for human PPARα and PPARδ, showing potential for treating metabolic syndrome.[4]
Causality: The propanoic acid moiety of these compounds mimics the structure of endogenous fatty acid ligands, allowing it to bind to the ligand-binding domain (LBD) of PPARs. Upon activation, the PPAR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.
We hypothesize that this compound will act as a PPAR agonist, potentially with selectivity for one or more isoforms. Its propoxy group could establish favorable hydrophobic interactions within the receptor's LBD.
Caption: Hypothesized PPAR signaling pathway activation.
Potential Therapeutic Application II: Inflammation and Atherosclerosis
Chronic low-grade inflammation is a key driver of atherosclerosis. Phenylpropanoic acid derivatives, particularly hydroxylated metabolites, have demonstrated significant anti-inflammatory and atheroprotective properties.
Modulation of Inflammatory and Oxidative Stress Pathways
The structural analog 3-(4-hydroxyphenyl)propanoic acid (HPPA) , a microbial metabolite of dietary polyphenols, has been shown to suppress macrophage foam cell formation, a critical early step in atherosclerosis.[10] HPPA achieves this by:
-
Reducing Lipid Accumulation: It promotes cholesterol efflux from macrophages by up-regulating the mRNA expression of transporters like ABCA1 and SR-B1.[10]
-
Inhibiting Inflammation: HPPA significantly inhibits the secretion of pro-inflammatory cytokines IL-6 and IL-1β from macrophages stimulated by oxidized LDL (ox-LDL).[10] This effect is mediated through the inhibition of the NF-κB pathway.[10]
-
Reducing Oxidative Stress: It reverses the increase in reactive oxygen species (ROS) and malondialdehyde (MDA) induced by ox-LDL.[10]
Similarly, propionic acid itself has been shown to exert anti-inflammatory effects on human adipose tissue by downregulating TNF-α and macrophage markers.[11] Given these findings, it is highly probable that this compound shares this anti-inflammatory potential. Its efficacy will depend on how the propoxy substitution affects its interaction with key inflammatory signaling proteins.
Summary of Analog Activities
The following table summarizes the observed activities of key structural analogs, forming the basis for our predictions about the target compound.
| Compound Name | Structure | Key Pharmacological Activities | Potential Therapeutic Area | Reference(s) |
| This compound | Propoxy group at R4 | Hypothesized: PPAR agonism, anti-inflammatory, GPR modulation. | Metabolic Syndrome, Inflammation | N/A |
| 3-(4-Hydroxyphenyl)propanoic acid (HPPA) | Hydroxy group at R4 | Reduces macrophage foam cell formation, inhibits NF-κB, suppresses IL-6 & IL-1β, reduces oxidative stress. | Atherosclerosis, Inflammation | [10] |
| 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA) | Hydroxy at R4, Methoxy at R3 | Activates GPR41, improves hepatic lipid metabolism, reduces oxidative stress. | Obesity, Hepatic Steatosis | [5][12][13] |
| Generic α-ethylphenylpropanoic acids | Various substitutions | Potent dual PPARα and PPARδ agonists. | Metabolic Syndrome | [4] |
| Generic Aryl Propionic Acids (e.g., Ibuprofen) | Various substitutions | COX inhibition, analgesic, anti-inflammatory. | Pain, Inflammation | [1] |
Proposed Research & Experimental Protocols
To validate the hypothesized pharmacological activities of this compound, a structured, multi-tiered screening approach is recommended. The following protocols provide a self-validating system for initial characterization.
Protocol 1: PPAR Agonist Activity Screening (Luciferase Reporter Assay)
Objective: To determine if the compound can activate PPARα, PPARγ, and/or PPARδ and to quantify its potency (EC50).
Methodology:
-
Cell Culture: Culture HEK293T or a similar cell line in DMEM supplemented with 10% FBS and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.
-
Transfection: Seed cells into 96-well plates. Co-transfect each well with:
-
A plasmid containing the ligand-binding domain of human PPARα, γ, or δ fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A β-galactosidase expression vector for transfection efficiency normalization.
-
-
Compound Treatment: 24 hours post-transfection, replace the medium with a medium containing serial dilutions of this compound (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO) and a known potent agonist for each PPAR subtype (e.g., GW7647 for α, Rosiglitazone for γ, GW501516 for δ) as positive controls.
-
Incubation: Incubate the plates for 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer. Measure β-galactosidase activity for normalization.
-
Data Analysis: Normalize luciferase activity to β-galactosidase activity. Plot the normalized activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Rationale: This cell-based assay directly measures the transcriptional activation of the receptor by a ligand, providing a functional readout of agonism. Using plasmids for individual isoforms allows for precise determination of subtype selectivity.
Caption: Workflow for PPAR Luciferase Reporter Assay.
Protocol 2: In Vitro Anti-inflammatory Assay (LPS-Stimulated Macrophages)
Objective: To assess the compound's ability to suppress the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in an appropriate medium.
-
Cell Seeding: Seed cells into a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) for 1-2 hours. Include a vehicle control.
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Maintain an unstimulated control group.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a commercial ELISA kit.
-
Cell Viability: Perform an MTT or similar viability assay on the remaining cells to ensure the observed effects are not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated vehicle control. Determine the IC50 value if a clear dose-response is observed.
Rationale: This assay mimics a key aspect of the inflammatory process. LPS is a potent inducer of the NF-κB pathway in macrophages. Measuring the downstream cytokine output provides a direct assessment of the compound's anti-inflammatory efficacy.[10]
Conclusion and Future Directions
While this compound remains a largely uncharacterized molecule, the pharmacological profiles of its close structural analogs provide a compelling, data-driven rationale for its investigation. The evidence strongly suggests a high potential for activity as a modulator of metabolic and inflammatory pathways, particularly through the activation of PPAR nuclear receptors and the suppression of pro-inflammatory signaling cascades.
The proposed experimental workflows offer a clear and robust starting point for characterizing its biological activity. Positive results from these initial screens would warrant further investigation into its mechanism of action, ADME/Tox profiling, and efficacy in preclinical animal models of metabolic syndrome and chronic inflammation. The strategic modification of the phenylpropanoic acid scaffold has yielded numerous successful therapeutics, and this compound stands as a promising new starting point in this rich field of medicinal chemistry.
References
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Title: 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC Source: PubMed Central URL: [Link]
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Title: 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed Central Source: PubMed Central URL: [Link]
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Title: Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
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Title: 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice Source: Nutrients URL: [Link]
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Title: Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC Source: PubMed Central URL: [Link]
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Spectroscopic Profile of 3-(4-Propoxyphenyl)propanoic Acid: A Technical Guide
Introduction
3-(4-Propoxyphenyl)propanoic acid is a carboxylic acid derivative with potential applications in various fields of chemical research, including materials science and drug discovery. Its molecular structure, featuring a propoxy-substituted phenyl ring attached to a propanoic acid chain, imparts specific physicochemical properties that are of interest to researchers. Accurate structural elucidation and confirmation are paramount for any application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this regard.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. In the absence of extensive peer-reviewed experimental spectra for this specific molecule, this guide leverages data from close structural analogs, predictive models, and established principles of spectroscopic interpretation to offer a comprehensive and reliable reference for researchers. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for the characterization of this compound.
Molecular Structure
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, based on data from its methoxy and hydroxy analogs.[1][2]
Experimental Protocol: NMR
A standard protocol for acquiring NMR spectra would involve dissolving a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would then be recorded on a 400 MHz or higher field spectrometer.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule.
| Protons (Label) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | 1H |
| Aromatic (Ha) | ~7.10 | Doublet | 2H |
| Aromatic (Hb) | ~6.85 | Doublet | 2H |
| Methylene (-O-CH₂-) | ~3.90 | Triplet | 2H |
| Methylene (Ar-CH₂-) | ~2.90 | Triplet | 2H |
| Methylene (-CH₂-COOH) | ~2.65 | Triplet | 2H |
| Methylene (-CH₂-CH₃) | ~1.75 | Sextet | 2H |
| Methyl (-CH₃) | ~1.00 | Triplet | 3H |
-
Causality behind Experimental Choices: The choice of a high-field spectrometer (≥400 MHz) is crucial for achieving good signal dispersion, especially for resolving the aromatic protons and the methylene groups. CDCl₃ is a common solvent for non-polar to moderately polar compounds, while DMSO-d₆ can be used if solubility is an issue and to observe the exchangeable carboxylic acid proton more reliably.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon (Label) | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | ~179 |
| Aromatic (C-O) | ~158 |
| Aromatic (C-C) | ~132 |
| Aromatic (CHa) | ~129 |
| Aromatic (CHb) | ~114 |
| Methylene (-O-CH₂-) | ~70 |
| Methylene (Ar-CH₂-) | ~36 |
| Methylene (-CH₂-COOH) | ~30 |
| Methylene (-CH₂-CH₃) | ~22 |
| Methyl (-CH₃) | ~10 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR
For a solid sample like this compound, the IR spectrum is typically obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal surface. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Characteristic IR Absorptions
The IR spectrum of this compound is expected to show the following characteristic absorption bands, with reference to the spectrum of its methoxy analog and general principles for carboxylic acids.[3][4][5][6]
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Carboxylic Acid O-H | 3300 - 2500 | Very broad, strong absorption due to hydrogen bonding. |
| Aromatic C-H | 3100 - 3000 | Medium to weak, sharp absorptions. |
| Aliphatic C-H | 2960 - 2850 | Medium to strong, sharp absorptions. |
| Carbonyl C=O | 1725 - 1700 | Strong, sharp absorption. |
| Aromatic C=C | 1610, 1510 | Medium to strong, sharp absorptions. |
| Ether C-O | 1250 - 1200 | Strong, sharp absorption (asymmetric stretch). |
| Ether C-O | 1050 - 1000 | Medium, sharp absorption (symmetric stretch). |
| Carboxylic Acid C-O | 1320 - 1210 | Medium absorption. |
| Carboxylic Acid O-H bend | 950 - 910 | Broad, medium absorption. |
-
Trustworthiness of the Protocol: The use of FTIR spectroscopy provides high sensitivity and resolution. The KBr pellet method ensures that the sample is in a solid, non-solvated state, which is representative of its intrinsic vibrational modes, though intermolecular hydrogen bonding in the solid state will be prominent. ATR is a simpler and faster method that often yields comparable results.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: MS
A common method for analyzing a compound like this compound is Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. ESI can be run in either positive or negative ion mode.
Predicted Mass Spectrometry Data
The predicted mass-to-charge ratios (m/z) for various adducts of this compound (C₁₂H₁₆O₃, Exact Mass: 208.1099) are provided by PubChem.[7][8]
| Adduct | Predicted m/z |
| [M+H]⁺ | 209.1172 |
| [M+Na]⁺ | 231.0992 |
| [M-H]⁻ | 207.1027 |
| [M]⁺ | 208.1094 |
Fragmentation Analysis
In addition to the molecular ion, mass spectrometry provides valuable structural information through the analysis of fragment ions. Common fragmentation pathways for carboxylic acids and ethers can be predicted.[9] A likely fragmentation pathway involves the loss of the propoxy group and subsequent fragmentation of the propanoic acid side chain.
Caption: A plausible fragmentation pathway for this compound.
-
Authoritative Grounding: The fragmentation patterns of carboxylic acids and ethers are well-established in the field of mass spectrometry.[9][10][11][12] The predicted fragments are consistent with known mechanisms such as alpha-cleavage and benzylic cleavage. High-resolution mass spectrometry would allow for the determination of the elemental composition of each fragment, providing strong evidence for the proposed fragmentation pathways.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By synthesizing information from structurally related compounds and established spectroscopic principles, this document serves as a valuable resource for researchers working with this molecule. The detailed protocols and interpretations offer a robust framework for the unambiguous identification and characterization of this compound, ensuring the scientific integrity of future studies involving this compound.
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]
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Química Orgánica. (n.d.). Simulation of the infrared spectrum of propanoic acid. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 3-(4-Propoxyphenyl)propanoic Acid in Different Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-propoxyphenyl)propanoic acid, a molecule of interest in pharmaceutical and chemical research. In the absence of extensive published experimental data for this specific compound, this document emphasizes the fundamental principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination. By leveraging data from structurally similar analogs, this guide offers researchers, scientists, and drug development professionals the necessary tools to predict, measure, and understand the solubility profile of this compound in a variety of solvent systems. This guide is structured to provide not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a robust and validated approach to solubility studies.
Introduction: Understanding the Physicochemical Landscape
This compound is a carboxylic acid derivative with a molecular structure that dictates its solubility behavior. Its key structural features include a phenyl ring, a propanoic acid tail, and a propoxy group substituent. This combination of a hydrophobic aromatic ring and a polar carboxylic acid group suggests a solubility profile that will be highly dependent on the solvent's polarity and pH.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |
| Molecular Weight | 208.25 g/mol | [1][2] |
| Predicted XlogP3 | 2.8 | [2] |
| Predicted pKa | ~4.6 (estimated) | Based on 3-phenylpropanoic acid[3] |
The predicted octanol-water partition coefficient (XlogP3) of 2.8 indicates a significant lipophilic character, suggesting good solubility in non-polar organic solvents. The carboxylic acid moiety, with an estimated pKa around 4.6, will be predominantly in its neutral, less water-soluble form at acidic pH and will ionize to its more soluble carboxylate form at pH values above its pKa.
Molecular Structure and Functional Group Analysis
Caption: Molecular structure of this compound with key functional groups highlighted.
Theoretical Framework: Principles of Solubility
The solubility of an organic acid like this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept.
-
Polar Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can form hydrogen bonds with polar solvent molecules. However, the large, non-polar propoxyphenyl group can disrupt the hydrogen-bonding network of highly polar solvents like water, limiting solubility. In alcohols, the presence of an alkyl chain in the solvent can better accommodate the non-polar portion of the solute, often leading to higher solubility compared to water.
-
Non-polar Aprotic Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the hydrophobic phenyl and propoxy groups through van der Waals forces. The polar carboxylic acid group will be poorly solvated, leading to expected low solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. They also have non-polar regions that can solvate the propoxyphenyl group, often resulting in good solubility.[4]
-
pH-Dependent Aqueous Solubility: In aqueous solutions, the pH is a critical determinant of solubility. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized (A⁻) to the un-ionized (HA) form of the acid.
pH = pKa + log([A⁻]/[HA])
When the pH is below the pKa, the un-ionized, less soluble form predominates. As the pH increases above the pKa, the ionized carboxylate form becomes dominant, leading to a significant increase in aqueous solubility due to the strong ion-dipole interactions with water molecules.[5]
Predictive Analysis Based on Structural Analogs
While experimental data for this compound is scarce, we can draw valuable insights from its structural analogs.
-
3-Phenylpropanoic Acid (Hydrocinnamic Acid): This is the parent compound without the propoxy substituent. It is slightly soluble in water (0.59 g/100 g at 20°C) but shows high solubility in various organic solvents like ethanol (471 g/100 g at 20°C), methanol (517 g/100 g at 20°C), and chloroform (55.2 g/100 g at 20°C).[3][6] Its pKa in water is 4.66.[3]
-
3-(4-Methoxyphenyl)propanoic Acid: This analog is structurally very similar, with a methoxy group instead of a propoxy group. It is reported to be sparingly soluble in water but soluble in organic solvents such as ethanol and acetone.[7]
Based on these analogs, it is reasonable to predict that this compound will have low aqueous solubility at neutral and acidic pH, but will be readily soluble in polar organic solvents like alcohols and acetone. The additional hydrophobicity of the propoxy group compared to the methoxy group or no substituent may slightly decrease its solubility in highly polar solvents and increase it in non-polar solvents.
Predicted Solubility Profile:
| Solvent Type | Predicted Solubility | Rationale |
| Water (pH < 4) | Low | Predominantly un-ionized form; large hydrophobic group. |
| Water (pH > 6) | High | Ionized carboxylate form is highly polar. |
| Alcohols (Methanol, Ethanol) | High | Good balance of polar and non-polar interactions. |
| Ketones (Acetone) | High | Polar aprotic solvent, good hydrogen bond acceptor. |
| Ethers (Diethyl Ether) | Moderate | Can act as a hydrogen bond acceptor, but less polar than ketones. |
| Chlorinated Solvents | Moderate to High | Solvates the hydrophobic portion well. |
| Alkanes (Hexane) | Low | Poor solvation of the polar carboxylic acid group. |
Experimental Determination of Solubility: Protocols and Methodologies
To obtain definitive solubility data, empirical measurement is essential. The following section details robust protocols for determining the solubility of this compound.
The Equilibrium Shake-Flask Method
This is the gold standard for determining thermodynamic solubility.[8][9] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
Experimental Workflow for Shake-Flask Method
Caption: Step-by-step workflow for the equilibrium shake-flask solubility determination method.
Detailed Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a series of glass vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium.[10]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents).
-
Quantification: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for chromatography) to bring the concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated analytical technique such as HPLC-UV.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Potentiometric Titration for Aqueous pH-Solubility Profile
For determining the pH-dependent solubility in aqueous media, potentiometric titration is a powerful and efficient technique.[3][7] This method involves titrating a solution of the compound and measuring the pH changes to determine the intrinsic solubility (solubility of the un-ionized form) and the pKa.
Experimental Protocol:
-
Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: Prepare a solution of this compound in a co-solvent if necessary to achieve an initial concentration above its expected aqueous solubility.
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.[11]
-
Data Analysis: Plot the pH versus the volume of titrant added. The data can be used to calculate the pKa and the intrinsic solubility by analyzing the titration curve, particularly the point at which precipitation occurs.[12]
Analytical Quantification by HPLC-UV
A robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for accurate quantification in solubility studies.
Example HPLC-UV Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic or phosphoric acid to suppress ionization) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV-Vis scan (likely around 220-280 nm due to the phenyl ring) |
| Column Temperature | 25°C |
| Quantification | Based on a calibration curve of standard solutions of known concentrations. |
This method should be validated for linearity, accuracy, precision, and selectivity according to standard guidelines.[13][14][15]
Data Presentation and Interpretation
While experimental data for this compound is not available in the cited literature, the following table illustrates how experimentally determined solubility data should be presented. The values for the analogs are provided for context.
Table of Solubilities (Illustrative)
| Solvent | Solvent Type | Predicted Solubility of this compound | Solubility of 3-Phenylpropanoic Acid ( g/100g @ 20°C)[3] |
| Water (pH 7) | Polar Protic | Low | 0.59 |
| Methanol | Polar Protic | High | 517 |
| Ethanol | Polar Protic | High | 471 |
| Acetone | Polar Aprotic | High | Soluble |
| Ethyl Acetate | Polar Aprotic | Moderate-High | Soluble |
| Chloroform | Non-polar | Moderate-High | 55.2 |
| Hexane | Non-polar | Low | Slightly Soluble |
Conclusion and Future Directions
This technical guide has outlined the key physicochemical properties of this compound and their influence on its solubility. While direct experimental solubility data is not currently prevalent in the literature, a robust framework for its determination has been provided through detailed protocols for the shake-flask method and potentiometric titration, coupled with a reliable HPLC-UV quantification method. The analysis of structural analogs provides a strong predictive basis for its solubility behavior, suggesting low intrinsic aqueous solubility and high solubility in common polar organic solvents.
For researchers and drug development professionals, the empirical determination of the solubility of this compound using the methodologies described herein is a critical next step. This data will be invaluable for formulation development, reaction condition optimization, and predicting in vivo behavior.
References
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). Benzenepropanoic acid. Retrieved January 16, 2026, from [Link]
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Solubility of Things. (n.d.). Hydrocinnamic acid. Retrieved January 16, 2026, from [Link]
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SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved January 16, 2026, from [Link]
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Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved January 16, 2026, from [Link]
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ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved January 16, 2026, from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 16, 2026, from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 16, 2026, from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 16, 2026, from [Link]
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University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved January 16, 2026, from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 16, 2026, from [Link]
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Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved January 16, 2026, from [Link]
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ResearchGate. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved January 16, 2026, from [Link]
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Navigating the Landscape of Phenylpropanoids: A Technical Guide to the Origins of 3-(4-Propoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Propoxyphenyl)propanoic acid is a molecule of interest in medicinal chemistry and drug development, primarily explored through synthetic pathways for its potential therapeutic applications. This technical guide addresses the current state of knowledge regarding the origins of this compound, with a specific focus on its natural occurrence. A comprehensive review of scientific literature indicates a notable absence of evidence for this compound as a naturally occurring metabolite in plants, fungi, or bacteria. This guide will therefore delineate the known synthetic routes to this compound, explore the natural landscape of structurally related phenylpropanoids, and propose a hypothetical biosynthetic pathway. Furthermore, we will detail the analytical methodologies required to rigorously investigate its potential presence in natural matrices, providing a framework for future research in this area.
Introduction: The Synthetic Identity of this compound
In the field of chemical biology and drug discovery, the distinction between natural products and synthetic compounds is fundamental. Natural products have long served as a rich source of bioactive molecules and structural scaffolds for drug development. This compound, however, is predominantly recognized as a synthetic compound, with its presence in the scientific literature almost exclusively linked to laboratory synthesis.[1][2][3] Our extensive search of natural product databases and scientific literature has found no definitive reports of its isolation from a natural source.
This guide serves to provide clarity on this topic for researchers who may be exploring its potential as a therapeutic agent. We will first establish the known synthetic origins of this compound and then delve into the world of its naturally occurring structural analogs. This comparative approach will provide valuable context for understanding its place within the broader family of phenylpropanoids.
The Natural Analogs: A Tale of Hydroxylation, Not Propoxylation
While this compound itself appears to be absent from nature's pharmacopeia, a closer look at its structural backbone reveals a strong resemblance to a class of widely distributed plant metabolites: the phenylpropanoids.
Phloretic Acid: The Hydroxylated Precursor
The most direct natural analog is 3-(4-hydroxyphenyl)propanoic acid , commonly known as phloretic acid . This compound is a well-documented plant metabolite, found in a variety of species including Camellia sinensis (the tea plant) and Spiranthes vernalis.[4] Phloretic acid is a product of the shikimate pathway, a fundamental metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other phenylpropanoids.
Dihydrocaffeic Acid: A Catechol Counterpart
Another relevant natural product is 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid). This compound, characterized by a catechol moiety, is found in edible plants such as red beetroot, common beet, and olive.[5] It is recognized for its antioxidant properties and is a metabolite of other dietary polyphenols.[5]
The natural occurrence of these hydroxylated analogs is significant. It demonstrates that the core 3-phenylpropanoic acid scaffold is readily biosynthesized in nature. The key distinction lies in the functional group at the 4-position of the phenyl ring: a hydroxyl group in the natural products versus a propoxy group in the synthetic compound of interest.
A Hypothetical Biosynthetic Pathway: Bridging the Gap
The absence of evidence is not evidence of absence. It is conceivable, though not yet observed, that this compound could be biosynthesized in a specific organism under particular conditions. Based on established biochemical reactions, we can propose a hypothetical pathway for its formation.
This speculative pathway would likely begin with the naturally occurring and abundant precursor, phloretic acid . The key transformation would be an O-propylation of the phenolic hydroxyl group.
Figure 1. A hypothetical biosynthetic pathway for this compound.
This proposed pathway highlights the following key points:
-
Precursor Availability: The starting material, phloretic acid, is a known and widespread natural product.
-
Enzymatic Machinery: The conversion would require a specific O-alkyltransferase capable of utilizing a propyl donor, such as propionyl-CoA . While O-methyltransferases are common in natural product biosynthesis, O-propyltransferases are less frequently observed but mechanistically plausible.
-
Potential Organisms: Such an enzyme could theoretically exist in plants, fungi, or bacteria that possess both the shikimate pathway and a source of activated propionate.
This hypothetical pathway provides a logical framework for researchers interested in searching for natural sources of this compound.
Established Synthetic Routes: The Verifiable Origin
Given the lack of evidence for its natural occurrence, the reliable and documented source of this compound is chemical synthesis. A common and straightforward approach involves the Williamson ether synthesis .
Williamson Ether Synthesis Protocol
This method involves the reaction of a phenoxide with an alkyl halide. In this case, the starting materials are 4-hydroxyphenylpropanoic acid and a propyl halide.
Step-by-Step Methodology:
-
Deprotonation of the Phenol: 3-(4-Hydroxyphenyl)propanoic acid is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent (e.g., dimethylformamide, acetone) to generate the corresponding phenoxide. The carboxylate may also be formed, but the phenoxide is generally more nucleophilic for the subsequent reaction.
-
Nucleophilic Attack: A propyl halide (e.g., 1-bromopropane or 1-iodopropane) is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the halide ion.
-
Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified, often by column chromatography or recrystallization, to yield pure this compound.
Figure 2. Workflow for the Williamson ether synthesis of this compound.
This synthetic route is robust and allows for the production of the compound with high purity, which is essential for its use in biological assays and drug development studies.
Analytical Strategies for Natural Product Screening
For researchers who wish to investigate the potential natural occurrence of this compound, a systematic and sensitive analytical approach is required. The following workflow outlines the key steps and techniques.
Extraction and Sample Preparation
-
Source Material Selection: Based on the prevalence of related phenylpropanoids, promising sources for screening could include plants from families known for rich secondary metabolism, such as the Lamiaceae, Asteraceae, or Fabaceae.
-
Solvent Extraction: A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) can fractionate the crude extract and concentrate compounds of interest. This compound, being moderately polar, would be expected to partition into the ethyl acetate or methanol fractions.
-
Solid-Phase Extraction (SPE): Further cleanup and concentration of the target analyte can be achieved using SPE with appropriate stationary phases (e.g., C18 for reversed-phase separation).
Chromatographic and Spectrometric Analysis
A combination of chromatographic separation and mass spectrometric detection is the gold standard for identifying known and unknown compounds in complex mixtures.
| Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Separation of the analyte from the complex matrix of the natural extract. | Retention time matching with a synthetic standard. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly sensitive detection and mass determination. | Exact mass measurement of the molecular ion ([M-H]⁻ or [M+H]⁺). |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation patterns. | Comparison of the fragmentation spectrum of the putative natural compound with that of a synthetic standard. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation. | ¹H and ¹³C NMR spectra of the isolated compound should be identical to those of the synthetic standard. |
digraph "Analytical Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Sample" [shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Natural Source Material"]; "Extraction" [label="Solvent Extraction"]; "Fractionation" [label="SPE Cleanup"]; "LCMS" [label="LC-MS/MS Analysis"]; "Data_Analysis" [label="Data Analysis (Mass & Fragmentation)"]; "Putative_Hit" [shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124", label="Putative Identification"]; "Isolation" [label="Preparative HPLC"]; "NMR" [label="NMR Spectroscopy"]; "Confirmation" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF", label="Definitive Structural Confirmation"];
"Sample" -> "Extraction" -> "Fractionation" -> "LCMS" -> "Data_Analysis" -> "Putative_Hit"; "Putative_Hit" -> "Isolation" -> "NMR" -> "Confirmation"; }
Figure 3. A comprehensive analytical workflow for the screening of this compound in natural sources.
The rigorous application of these analytical techniques is essential to avoid false positives and to provide unequivocal evidence should the compound be discovered in a natural source in the future.
Biological Activities of Synthetic Derivatives
Interest in this compound and its derivatives stems from their potential biological activities. For instance, derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their antimicrobial and anticancer properties.[1][6][7][8] These studies underscore the potential of the 3-phenylpropanoic acid scaffold as a pharmacophore for the development of novel therapeutic agents. The propoxy group in this compound can modulate the lipophilicity and metabolic stability of the molecule compared to its hydroxylated counterpart, which are important considerations in drug design.
Conclusion and Future Outlook
For researchers in drug development, the synthetic availability of this compound allows for its systematic evaluation and modification. For natural product chemists, the search for this compound in nature, guided by the hypothetical biosynthetic pathway and rigorous analytical methods outlined in this guide, represents an exciting challenge. The potential discovery of a natural source for this compound would not only be a significant phytochemical finding but could also open new avenues for its biotechnological production. Until such a discovery is made and rigorously verified, it is crucial for the scientific community to regard this compound as a product of laboratory synthesis.
References
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3048. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10394, 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]
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FooDB (2010). 3-(3,4-Dihydroxyphenyl)propanoic acid. Retrieved from [Link]
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ResearchGate (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22036572, 3-(4-Phenoxyphenyl)propanoic acid. Retrieved from [Link]
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PubMed (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
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PubMed (2014). Isolation and identification of novel propoxyphenyl thiosildenafil found in natural health food product. Retrieved from [Link]
- Google Patents (n.d.). WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
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Taylor & Francis Online (2014). Isolation and identification of novel propoxyphenyl thiosildenafil found in natural health food product. Retrieved from [Link]
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ResearchGate (n.d.). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved from [Link]
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The Strategic Utility of 3-(4-Propoxyphenyl)propanoic Acid in Modern Organic Synthesis: A Technical Guide
Foreword: The Unassuming Power of a Versatile Building Block
In the intricate tapestry of organic synthesis, the true value of a building block lies not in its own complexity, but in the elegant and efficient pathways it opens to novel and significant molecules. 3-(4-Propoxyphenyl)propanoic acid is a prime exemplar of such a scaffold. With its distinct trifecta of a modifiable carboxylic acid, a stable phenyl core, and a tunable propoxy tail, this molecule offers a unique combination of reactivity and structural control. This guide is intended for researchers, medicinal chemists, and professionals in drug development, providing an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound. We will delve into the causality behind its use, moving beyond mere protocols to an understanding of why this building block is a judicious choice in the design of complex molecular architectures, particularly in the realm of therapeutics.
I. Core Molecular Attributes and Physicochemical Properties
A thorough understanding of a building block's intrinsic properties is the bedrock of its effective application. This compound possesses a well-defined set of characteristics that render it a reliable component in multi-step syntheses.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem CID 2255935 |
| Molecular Weight | 208.25 g/mol | PubChem CID 2255935 |
| CAS Number | 2255935 | PubChem CID 2255935 |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | General chemical principles |
The propoxy group, in particular, offers a strategic advantage over the more common methoxy or ethoxy substituents. Its increased lipophilicity can enhance the binding of derivative molecules to hydrophobic pockets in biological targets, a crucial consideration in drug design.[1] Furthermore, the propoxy chain can influence the overall pharmacokinetic profile of a drug candidate, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.
II. Synthesis of this compound: A Reliable and Scalable Approach
The most direct and widely applicable method for the preparation of this compound is the Williamson ether synthesis . This venerable yet highly effective Sɴ2 reaction provides a high-yielding and clean route to the target molecule from readily available starting materials.
Reaction Scheme: Williamson Ether Synthesis
Caption: General workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.
Materials:
-
3-(4-Hydroxyphenyl)propanoic acid
-
1-Bromopropane (or 1-Iodopropane for higher reactivity)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. The excess base ensures complete deprotonation of the phenolic hydroxyl group.
-
Alkylation: To the stirred suspension, add 1-bromopropane (1.2-1.5 eq) dropwise at room temperature. The slight excess of the alkylating agent drives the reaction to completion.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group without causing unwanted side reactions with the carboxylic acid moiety. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
-
Choice of Solvent: DMF is an excellent polar aprotic solvent for Sɴ2 reactions, as it effectively solvates the potassium cation, leaving the phenoxide nucleophile more reactive.
-
Reaction Temperature: The elevated temperature increases the rate of the Sɴ2 reaction, ensuring a reasonable reaction time.
III. This compound as a Building Block in Drug Discovery
The true utility of this compound is demonstrated in its application as a foundational scaffold for the synthesis of complex, biologically active molecules. A prominent example is its use in the development of agonists for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[2] GPR40 is a promising target for the treatment of type 2 diabetes.[3]
Application in the Synthesis of GPR40 Agonists
The general pharmacophore for many GPR40 agonists includes a carboxylic acid head group, a central aromatic core, and a lipophilic tail. This compound perfectly embodies this pharmacophore. The propoxy group serves as the lipophilic tail, which can be further elaborated to optimize binding to the receptor.
Illustrative Synthetic Pathway:
The following diagram illustrates a conceptual multi-step synthesis of a potential GPR40 agonist, starting from this compound. This pathway showcases the strategic transformations that can be performed on this versatile building block.
Caption: Conceptual workflow for the synthesis of a GPR40 agonist from this compound.
Step-by-Step Methodological Considerations:
-
Amide Coupling: The carboxylic acid moiety of this compound can be readily activated using standard coupling reagents (e.g., HBTU, HATU, or conversion to the acyl chloride) and reacted with a variety of amines to form a diverse library of amide derivatives. This step is crucial for introducing additional structural elements and modulating the biological activity.
-
Further Functionalization: The phenyl ring of the building block can be further functionalized, for example, through electrophilic aromatic substitution or by pre-installing a handle for cross-coupling reactions (e.g., a bromo or iodo substituent). This allows for the introduction of other aryl or heteroaryl groups, which can significantly enhance receptor affinity and selectivity.
The choice of the propoxy group in this context is often a result of structure-activity relationship (SAR) studies.[1] These studies systematically vary the length and branching of the alkoxy chain to find the optimal balance between potency, selectivity, and pharmacokinetic properties. The propoxy group often provides a "sweet spot" of lipophilicity for effective receptor engagement.
IV. Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
This compound is more than just a simple organic molecule; it is a strategic asset in the design and synthesis of complex and valuable compounds. Its straightforward and scalable synthesis, coupled with its versatile reactivity, makes it an ideal starting point for a wide range of synthetic endeavors. As demonstrated by its application in the development of GPR40 agonists, this building block provides a reliable and tunable platform for the construction of novel therapeutics. By understanding the fundamental properties and synthetic utility of this compound, researchers and drug development professionals can leverage its potential to accelerate the discovery and creation of the next generation of innovative medicines.
V. References
-
Christiansen, E., et al. (2012). Free fatty acid receptor 1 (FFA1/GPR40) agonists: mesylpropoxy appendage lowers lipophilicity and improves ADME properties. Journal of Medicinal Chemistry.
-
Jin, L., et al. (2020). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry, 63(23), 14989–15012. Available at: [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
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Poitout, V., et al. (2018). GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells. Journal of Biological Chemistry, 293(27), 10649–10660. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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University of California, Davis. (n.d.). The Williamson Ether Synthesis. Chem LibreTexts. Available at: [Link]
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University of Colorado, Boulder. (n.d.). Williamson Ether Synthesis. Available at: [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]
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Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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Zhang, H., et al. (2023). Discovery of orally effective and safe GPR40 agonists by incorporating a chiral, rigid and polar sulfoxide into β-position to the carboxylic acid. European Journal of Medicinal Chemistry, 255, 115389. Available at: [Link]
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Zhou, Y., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1018683. Available at: [Link]
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Methodological & Application
experimental protocol for the synthesis of 3-(4-Propoxyphenyl)propanoic acid
An Application Note and Experimental Protocol for the Synthesis of 3-(4-Propoxyphenyl)propanoic Acid
Abstract
This document provides a comprehensive, two-step , a valuable building block in medicinal chemistry and materials science. The synthesis commences with a Knoevenagel condensation between 4-propoxybenzaldehyde and malonic acid to yield the α,β-unsaturated intermediate, 3-(4-propoxyphenyl)propenoic acid. This intermediate is subsequently reduced via catalytic hydrogenation to afford the target saturated carboxylic acid. This guide is designed to be a self-validating system, detailing the underlying chemical principles, step-by-step procedures, characterization data, and critical safety considerations to ensure a reproducible and efficient synthesis.
Introduction
This compound and its structural analogs are key intermediates in the synthesis of various pharmacologically active molecules. The propanoic acid side chain combined with the substituted phenyl ring provides a versatile scaffold for drug design. The synthetic route detailed herein is robust, employing classic organic reactions that are well-understood and scalable. The first step, a Knoevenagel condensation, is a cornerstone reaction for C-C bond formation.[1] The subsequent selective hydrogenation of the alkene bond is a highly efficient transformation that preserves the aromatic ring and carboxylic acid functionality, a common challenge in complex molecule synthesis.[2][3] This protocol emphasizes not only the procedural steps but also the rationale behind them, providing researchers with the necessary insights for potential troubleshooting and adaptation.
Overall Synthetic Scheme
The synthesis is performed in two primary stages: Knoevenagel condensation followed by catalytic hydrogenation.
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of 3-(4-Propoxyphenyl)propenoic Acid via Knoevenagel Condensation
Principle and Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (malonic acid) to a carbonyl group (4-propoxybenzaldehyde), followed by a dehydration reaction to yield an α,β-unsaturated product.[4] The reaction is typically catalyzed by a weak base, such as pyridine or piperidine, which facilitates the formation of the enolate nucleophile from malonic acid. The subsequent dehydration step is often driven by the formation of a stable conjugated system and the removal of water, for instance, by azeotropic distillation with a Dean-Stark apparatus.
Caption: Simplified mechanism of the Knoevenagel condensation.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| 4-Propoxybenzaldehyde | C₁₀H₁₂O₂ | 164.20 | 16.4 g (0.10 mol) |
| Malonic Acid | C₃H₄O₄ | 104.06 | 12.5 g (0.12 mol) |
| Pyridine | C₅H₅N | 79.10 | 4.0 mL |
| Piperidine | C₅H₁₁N | 85.15 | 0.5 mL |
| Toluene | C₇H₈ | 92.14 | 150 mL |
| Hydrochloric Acid (10% aq.) | HCl | 36.46 | As needed |
| Deionized Water | H₂O | 18.02 | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
-
Equipment: 500 mL round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer/hotplate, separatory funnel, Büchner funnel, standard laboratory glassware.
Experimental Protocol
-
Reaction Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add 4-propoxybenzaldehyde (16.4 g, 0.10 mol), malonic acid (12.5 g, 0.12 mol), toluene (150 mL), pyridine (4.0 mL), and piperidine (0.5 mL) to the flask. The addition of a catalytic amount of piperidine alongside pyridine often accelerates the reaction.
-
Reaction Execution: Heat the mixture to reflux using a heating mantle. Vigorously stir the reaction mixture. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Continue refluxing for 4-6 hours, or until no more water is collected in the trap. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 Hexane:Ethyl Acetate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 10% HCl (2 x 100 mL) and deionized water (2 x 100 mL). The acid wash removes the basic catalysts (pyridine and piperidine).
-
Isolation: Dry the organic layer (toluene) over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from an ethanol/water mixture to yield 3-(4-propoxyphenyl)propenoic acid as a white crystalline solid.
Part 2: Synthesis of this compound via Catalytic Hydrogenation
Principle
Catalytic hydrogenation is the process of adding hydrogen across a double or triple bond.[5] For this synthesis, a heterogeneous catalyst, palladium on carbon (Pd/C), is used.[2] It selectively reduces the alkene C=C bond of the propenoic acid side chain without affecting the aromatic ring or the carboxylic acid group under mild conditions (room temperature, atmospheric or slightly elevated pressure of H₂).[6]
Caption: Experimental workflow for the catalytic hydrogenation step.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| 3-(4-Propoxyphenyl)propenoic Acid | C₁₂H₁₄O₃ | 206.24 | 10.3 g (0.05 mol) |
| Palladium on Carbon (10%) | Pd/C | - | 500 mg (catalytic) |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 200 mL |
| Hydrogen Gas (H₂) | H₂ | 2.02 | Balloon or cylinder |
| Celite® (Diatomaceous Earth) | - | - | For filtration |
-
Equipment: Hydrogenation flask (e.g., Parr shaker or a thick-walled flask), hydrogen gas supply (balloon or cylinder), magnetic stirrer, Büchner funnel, filter paper, Celite® pad.
Experimental Protocol
-
Reaction Setup: In a suitable hydrogenation flask, dissolve the 3-(4-propoxyphenyl)propenoic acid (10.3 g, 0.05 mol) in absolute ethanol (200 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (500 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. It should be handled with care.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a Parr hydrogenator). Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction Execution: Stir the mixture vigorously at room temperature. For a balloon setup, the reaction progress can be visually monitored by the deflation of the balloon. The reaction is typically complete within 2-4 hours.
-
Catalyst Filtration: Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product. Safety Note: The filtered catalyst on Celite® should not be allowed to dry in the air as it can ignite. It should be quenched with water before disposal.
-
Isolation and Purification: Remove the ethanol from the filtrate under reduced pressure. The resulting white solid is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethyl acetate/hexane.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~95-98 °C (Varies with purity) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 11.5-12.0 (br s, 1H, COOH), 7.10 (d, 2H, Ar-H), 6.82 (d, 2H, Ar-H), 3.90 (t, 2H, OCH₂), 2.91 (t, 2H, Ar-CH₂), 2.65 (t, 2H, CH₂COOH), 1.79 (sextet, 2H, CH₂CH₃), 1.02 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 179.8, 157.5, 132.0, 129.5, 114.5, 69.5, 36.0, 30.0, 22.5, 10.5 |
| Mass Spec (EI) | m/z: 208 (M⁺), 164, 135, 107 |
Note: NMR chemical shifts are predictive and based on analogous structures like 3-(4-methoxyphenyl)propanoic acid and may vary slightly.[7][8]
References
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Hegedüs, L., et al. (2018). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. ResearchGate. Available at: [Link]
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Al-Amin, M., et al. (2022). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. Available at: [Link]
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Patel, H., et al. (2014). Hydrogenation of derivatives of cinnamic acid. ResearchGate. Available at: [Link]
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Deshpande, R. M., & Rode, C. V. (2019). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Available at: [Link]
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Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
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Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Available at: [Link]
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BYJU'S. (n.d.). Perkin Reaction Mechanism. Available at: [Link]
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SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Available at: [Link]
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Wikipedia. (n.d.). Perkin reaction. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Available at: [Link]
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NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. Available at: [Link]
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Girase, P. S., et al. (2022). Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. Oriental Journal of Chemistry. Available at: [Link]
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Britton, D. T., et al. (2017). Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives. Scientific Reports. Available at: [Link]
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PubChem. (n.d.). 3-(4-Phenoxyphenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]
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Britton, D. T., et al. (2017). Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Available at: [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid. Available at: [Link]
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Quantitative Analysis of 3-(4-Propoxyphenyl)propanoic Acid: A Comprehensive Guide to HPLC-UV and LC-MS/MS Methods
Introduction
3-(4-Propoxyphenyl)propanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and materials science. Its chemical structure, featuring a propanoic acid moiety linked to a propoxy-substituted phenyl ring, imparts a combination of hydrophilic and lipophilic properties that necessitate robust analytical methods for its accurate quantification in various matrices. This application note provides detailed protocols for the determination of this compound using two orthogonal and widely employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis. The protocols are grounded in established principles of analytical chemistry and are designed to be validated in accordance with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH)[1][2][3][4][5].
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is paramount for the development of a selective and robust analytical method. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem CID: 2255935[6] |
| Molecular Weight | 208.25 g/mol | PubChem CID: 2255935[6] |
| Monoisotopic Mass | 208.10994 Da | PubChemLite[7] |
| Predicted XlogP | 2.8 | PubChemLite[7] |
| Predicted pKa (acidic) | ~4.5 | Estimated based on similar propanoic acid structures. |
| Predicted Aqueous Solubility | Low | Inferred from predicted XlogP. |
The predicted XlogP of 2.8 suggests a moderate lipophilicity, making the compound suitable for reversed-phase HPLC. The acidic nature of the propanoic acid group (predicted pKa ~4.5) dictates that the pH of the mobile phase will be a critical parameter for achieving optimal retention and peak shape.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a robust and widely accessible technique for the quantification of chromophoric compounds like this compound. The phenyl ring in the molecule allows for sensitive detection by UV absorbance.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: Given the moderate lipophilicity (predicted XlogP of 2.8), a reversed-phase column (e.g., C18) is the logical choice. The analyte will partition between the nonpolar stationary phase and a more polar mobile phase.
-
Mobile Phase Composition: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. The organic modifier (acetonitrile) is varied to control the retention time of the analyte.
-
Mobile Phase pH: The propanoic acid moiety has an estimated pKa of ~4.5. To ensure consistent retention and sharp peak shape, the mobile phase pH should be controlled. Setting the pH below the pKa (e.g., pH 3.0 with formic acid) will keep the carboxylic acid protonated and in a less polar form, leading to stronger retention on the C18 column.
-
UV Detection Wavelength: The aromatic ring of this compound is expected to have a UV absorbance maximum around 220-230 nm. An initial UV scan should be performed to determine the optimal wavelength for maximum sensitivity. For this protocol, 225 nm is selected as a starting point, a common wavelength for aromatic compounds.
Experimental Protocol: HPLC-UV
1. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
-
Methanol (HPLC grade)
2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (50:50, v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
5. Sample Preparation (from a Pharmaceutical Formulation, e.g., Tablets)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Transfer the powder to a volumetric flask and add a suitable volume of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Dilute to the mark with methanol and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, further dilute the filtered solution with the mobile phase to fall within the calibration curve range.
6. Data Analysis
-
Inject the working standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Perform a linear regression analysis of the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by interpolating the peak areas from the calibration curve.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of this compound in complex biological matrices (e.g., plasma), LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of a triple quadrupole mass spectrometer.
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like carboxylic acids. Given the presence of the acidic proton, negative ion mode ([M-H]⁻) is expected to provide a strong and stable signal.
-
Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive detection mode. A specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes matrix interference and enhances signal-to-noise.
-
Sample Preparation for Plasma: Biological matrices like plasma contain high concentrations of proteins and phospholipids that can interfere with the analysis and damage the LC-MS system. Therefore, a sample cleanup step is essential.
-
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins. While effective for protein removal, it may not remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE offers a more thorough cleanup by partitioning the analyte into an immiscible organic solvent, leaving many endogenous interferences in the aqueous phase. Acidifying the plasma sample will protonate the carboxylic acid, making it more soluble in a non-polar organic solvent like methyl tert-butyl ether (MTBE)[8][9][10][11].
-
Predicted Mass Fragmentation
Based on the structure of this compound and general fragmentation patterns of carboxylic acids, a plausible fragmentation pathway in negative ion mode is proposed below.
-
Precursor Ion ([M-H]⁻): m/z 207.1
-
Proposed Product Ions:
-
Loss of CO₂ (44 Da) from the carboxylate group: m/z 163.1
-
Cleavage of the propoxy group: m/z 149.1
-
An infusion of the reference standard into the mass spectrometer is necessary to confirm the optimal precursor and product ions and to determine the ideal collision energy.
Experimental Protocol: LC-MS/MS
1. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled version of the analyte or a close structural analog).
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (or other relevant biological matrix)
2. Instrumentation
-
LC-MS/MS system: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standard solutions for spiking into the biological matrix, typically ranging from 0.1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration in methanol.
4. LC and MS Conditions
| Parameter | Condition |
| LC Conditions | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Conditions | |
| Ionization Mode | ESI Negative |
| MRM Transition (Analyte) | 207.1 > 163.1 (Quantifier), 207.1 > 149.1 (Qualifier) |
| MRM Transition (IS) | To be determined based on the selected IS |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
| Ion Source Temperature | 500 °C |
5. Sample Preparation from Plasma (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 20 µL of 2% formic acid in water to acidify the sample.
-
Add 500 µL of MTBE.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (30% B).
-
Vortex briefly and transfer to an autosampler vial.
Workflow Diagram: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow for LC-MS/MS quantification of this compound in plasma.
Method Validation
Both the HPLC-UV and LC-MS/MS methods must be validated to ensure they are fit for their intended purpose. The validation should be performed according to the ICH Q2(R2) guideline[1][2][3][4][5]. The key validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity and Range | Coefficient of determination (r²) ≥ 0.995. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification). |
| Accuracy (as %RE) | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision (as %RSD) | ≤15% (≤20% at the LLOQ) for both intra-day and inter-day precision. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect (for LC-MS/MS) | Assessed to ensure that the matrix does not cause significant ion suppression or enhancement. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). |
Conclusion
This application note provides two detailed, robust, and reliable methods for the quantification of this compound. The HPLC-UV method is suitable for routine analysis in less complex matrices, such as pharmaceutical formulations. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low detection limits are required in complex biological fluids. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Both methods are designed to be validated according to current regulatory standards, ensuring the generation of high-quality, reproducible data.
References
-
Parallel artificial liquid membrane extraction of acidic drugs from human plasma. PubMed. Available at: [Link]
-
Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Europe PMC. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]
-
A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available at: [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Available at: [Link]
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. NIH. Available at: [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]
-
Extraction of Acidic Drugs From Water and Plasma: Study of Recovery With Five Different Solvents. PubMed. Available at: [Link]
-
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. Available at: [Link]
-
Separation of Propanoic acid, 3-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. Available at: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]
-
Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. ResearchGate. Available at: [Link]
-
This compound (C12H16O3). PubChemLite. Available at: [Link]
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Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. Oxford Academic. Available at: [Link]
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Fatty Acid Analysis by HPLC. Nacalai Tesque. Available at: [Link]
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Determination of organic acids in propionic acid fermentation broth by reversed phase high performance liquid chromatography. ResearchGate. Available at: [Link]
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Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Uni Halle. Available at: [Link]
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mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram. Doc Brown's Chemistry. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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3-(4-Hydroxyphenyl)propionic acid. PubChem. Available at: [Link]
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3-(4-Methoxyphenyl)propionic acid. NIST WebBook. Available at: [Link]
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3-(4-Phenoxyphenyl)propanoic acid. PubChem. Available at: [Link]
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Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. Available at: [Link]
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Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. ResearchGate. Available at: [Link]
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3-[3,4-Bis(propoxycarbonyl)phenyl]propanoic acid. PubChem. Available at: [Link]
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SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. Available at: [Link]
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Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). FooDB. Available at: [Link]
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Application Note: A Robust HPLC Method for Purity Analysis of 3-(4-Propoxyphenyl)propanoic Acid
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities of 3-(4-Propoxyphenyl)propanoic acid. The method is developed for researchers, scientists, and drug development professionals requiring accurate quantification and quality control. The protocol emphasizes the rationale behind chromatographic parameter selection, adherence to system suitability criteria, and aligns with principles outlined in international regulatory guidelines.
Introduction
This compound is a carboxylic acid derivative with a chemical structure that makes it a relevant molecule in pharmaceutical and chemical research.[1][2][3] As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is a critical step in the quality control process to ensure safety and efficacy. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This document provides a comprehensive guide to a specific RP-HPLC method, explaining the scientific reasoning for the selection of the stationary phase, mobile phase composition, and detection parameters. The protocol is designed to be self-validating through rigorous system suitability testing, ensuring the reliability and integrity of the generated data.[4][5]
Compound Profile: this compound
-
Structure:
Source: PubChem CID 2255935[2]
-
Molecular Formula: C₁₂H₁₆O₃[1]
-
Molecular Weight: 208.25 g/mol
-
Physicochemical Properties:
-
Acidity (pKa): The propanoic acid moiety confers acidic properties. The pKa of a simple aliphatic carboxylic acid like propanoic acid is ~4.87. The presence of the aromatic ring will influence this value. For robust method development, the pKa is estimated to be in the range of 4.0 - 5.0. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to suppress the ionization of this carboxylic acid group.[6][7]
-
Polarity (XlogP): The predicted XlogP value is approximately 2.8, indicating moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[1]
-
HPLC Method Development Rationale
The selection of HPLC parameters was driven by the physicochemical properties of this compound to achieve optimal separation and peak morphology.
-
Chromatography Mode: Reversed-Phase (RP-HPLC) RP-HPLC is the method of choice due to the compound's non-polar phenyl and propyl groups combined with the polar carboxylic acid group.[6] A non-polar stationary phase (like C18) provides effective retention through hydrophobic interactions, while a polar mobile phase is used for elution.
-
Stationary Phase: C18 Column A C18 (octadecylsilane) column is a versatile and robust stationary phase that provides excellent retention for moderately non-polar compounds like the target analyte.[8] Its widespread use ensures method transferability.
-
Mobile Phase: Acetonitrile and Acidified Water
-
Organic Modifier: Acetonitrile (ACN) is chosen for its low viscosity, low UV cutoff, and excellent elution strength in reversed-phase mode.[9]
-
Aqueous Component & pH Control: The mobile phase pH is a critical parameter. To ensure the carboxylic acid group of the analyte is fully protonated (non-ionized), the pH of the mobile phase must be set at least 1.5 to 2 units below its pKa.[6][10] A mobile phase pH of ~2.5 is selected to guarantee reproducible retention times and symmetrical peak shapes by preventing interactions between ionized analytes and residual silanols on the column surface.[6] Phosphoric acid is an effective and common reagent for adjusting the pH in this range for non-MS applications.
-
-
Detection Wavelength (λ) The presence of the phenyl ring results in significant UV absorbance. Based on the chromophore, a detection wavelength of 225 nm is selected to provide high sensitivity for both the main compound and potential aromatic impurities.
Experimental Protocol
This protocol provides a step-by-step guide for performing the purity analysis.
Instrumentation and Materials
-
Instrumentation: HPLC system with a UV/Vis detector, pump, autosampler, and column oven.
-
Data Acquisition: Chromatography Data System (CDS).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (H₃PO₄), ~85%
-
-
Reference Standard: this compound, of known purity.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (v/v) |
| Gradient | Isocratic |
| Composition | 50% A / 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 225 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Measure 500 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1.0 mL of phosphoric acid and mix thoroughly.
-
Add 500 mL of acetonitrile.
-
Degas the solution for 15 minutes using sonication or vacuum filtration.[9]
-
-
Diluent Preparation:
-
Prepare a mixture of Acetonitrile and Water (50:50, v/v). This composition matches the mobile phase to prevent peak distortion.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation.
-
System Suitability and Data Analysis Workflow
The following workflow ensures the chromatographic system is performing adequately before analyzing samples.[4][11]
Caption: Workflow for HPLC Purity Analysis.
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified.[11][12] This is achieved by making five replicate injections of the Standard Solution. The acceptance criteria must be met before proceeding.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 2.0 | Measures peak symmetry, ensuring no secondary interactions.[11] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power.[13] |
| Repeatability (%RSD) | ≤ 1.0% for peak area from 5 replicate injections | Confirms the precision and reproducibility of the injector and system.[11][14] |
Data Analysis
The purity of the sample is determined using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Method Validation Principles (ICH Q2(R2))
While this document provides a developed method, a full validation according to ICH guidelines is required for use in a regulated environment.[15][16][17] The validation would assess:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.[14]
-
Range: The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[18]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The RP-HPLC method described provides a reliable, robust, and efficient means for determining the purity of this compound. The use of a standard C18 column with an isocratic mobile phase of acetonitrile and acidified water ensures excellent peak shape and reproducible results. The outlined system suitability criteria guarantee the integrity of the data for quality control and research purposes. This application note serves as a complete guide for laboratory professionals, enabling straightforward implementation and adaptation.
References
- Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
- Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
- YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
- SIELC Technologies. (n.d.). Separation of Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
- SciSpace. (n.d.). A review on method development by hplc.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.
- PubChem. (n.d.). This compound (C12H16O3).
- SIELC Technologies. (n.d.). Separation of Propionic acid on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 2255935.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC.
- National Center for Biotechnology Information. (n.d.). 3-(4-Propoxyphenyl)propanoate. PubChem Compound Summary for CID 2255934.
- Williams, R. (2022). pKa Data Compiled by R. Williams.
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Application Notes and Protocols for 3-(4-Propoxyphenyl)propanoic Acid in Cell Culture Assays
Introduction: Unveiling the Potential of 3-(4-Propoxyphenyl)propanoic Acid
This compound belongs to the class of arylpropanoic acids, a scaffold of significant interest in medicinal chemistry and drug discovery. This class of molecules, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs), has demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties[1]. The structural motif of this compound suggests its potential as a modulator of key cellular signaling pathways, making it a compelling candidate for investigation in various cell-based assays.
This guide provides a comprehensive overview of the application of this compound in cell culture, with a focus on assays relevant to its presumed mechanism of action as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. We will delve into the theoretical framework behind its activity, provide detailed, field-proven protocols for its evaluation, and offer insights into the interpretation of results for researchers in academia and the pharmaceutical industry.
Chemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem CID: 2255935 |
| Molecular Weight | 208.25 g/mol | PubChem CID: 2255935 |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and ethanol | N/A |
Safety and Handling:
Hypothesized Mechanism of Action: A PPARγ Agonist
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation.[3][4] The PPAR family consists of three subtypes: PPARα, PPARβ/δ, and PPARγ. PPARγ is highly expressed in adipose tissue and is a master regulator of adipogenesis.[5] Synthetic agonists of PPARγ, such as thiazolidinediones (TZDs), are used clinically as insulin sensitizers for the treatment of type 2 diabetes.[3][6]
Many arylpropanoic acid derivatives have been identified as PPAR agonists.[7][8] The structural features of this compound, particularly the carboxylic acid head group and the substituted phenyl ring, are consistent with the pharmacophore model for PPARγ ligands. It is hypothesized that this compound binds to the ligand-binding domain (LBD) of PPARγ, inducing a conformational change that leads to the recruitment of coactivator proteins and the transcriptional activation of target genes.
Application I: Assessment of PPARγ Agonist Activity
To empirically validate the hypothesis that this compound is a PPARγ agonist, a reporter gene assay is the gold standard. This assay provides a quantitative measure of the compound's ability to activate the receptor and drive the expression of a reporter gene.
Protocol 1: PPARγ Reporter Gene Assay
This protocol utilizes a cell line stably transfected with a plasmid containing a PPARγ response element (PPRE) upstream of a luciferase reporter gene.
Materials:
-
Human PPARγ reporter cell line (e.g., from INDIGO Biosciences)[9][10]
-
Cell culture medium (as recommended by the cell line provider)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Rosiglitazone (positive control)[9]
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System, Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the PPARγ reporter cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in fresh culture medium at a density of 2 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and Rosiglitazone in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Normalize the data by expressing the luminescence of each well as a fold induction over the vehicle control.
-
Plot the fold induction against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value, which is the concentration of the compound that elicits a half-maximal response.
| Expected Outcome | Interpretation |
| Dose-dependent increase in luciferase activity | This compound is a PPARγ agonist. |
| No significant increase in luciferase activity | The compound is not a PPARγ agonist under these conditions. |
Application II: Investigating the Pro-adipogenic Potential
As a PPARγ agonist, this compound is expected to promote the differentiation of preadipocytes into mature adipocytes. The 3T3-L1 cell line is a well-established and widely used model for studying adipogenesis.[11][12][13][14][15]
Protocol 2: 3T3-L1 Adipocyte Differentiation Assay
This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of lipid accumulation as a marker of differentiation.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin solution
-
Insulin
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Rosiglitazone (positive control)
-
DMSO (vehicle control)
-
24-well tissue culture plates
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Isopropanol
Procedure:
-
Cell Culture and Induction of Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% BCS until they reach confluence.
-
Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).
-
Include the test compound (this compound), positive control (Rosiglitazone), or vehicle control (DMSO) in the differentiation medium at the desired concentrations.
-
-
Differentiation Period:
-
On Day 2, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin) containing the respective treatments.
-
From Day 4 onwards, replace the medium every two days with fresh DMEM containing 10% FBS and the respective treatments.
-
-
Oil Red O Staining (Day 8-10):
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30 minutes at room temperature.
-
Wash the cells with water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add Oil Red O staining solution to each well and incubate for 30 minutes at room temperature.
-
Wash the cells with water several times until the water is clear.
-
Visualize the lipid droplets under a microscope.
-
-
Quantification of Lipid Accumulation:
-
After imaging, add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets.
-
Transfer the isopropanol solution to a 96-well plate.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Compare the extent of lipid accumulation in cells treated with this compound to the positive and vehicle controls.
Application III: Evaluation of Anti-inflammatory Properties
The activation of PPARγ is known to exert anti-inflammatory effects, partly through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][16] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[17][18][19]
Protocol 3: NF-κB Nuclear Translocation Assay
This protocol uses immunofluorescence to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
BAY 11-7082 (NF-κB inhibitor, positive control)
-
DMSO (vehicle control)
-
96-well black, clear-bottom imaging plates
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1%)
-
Bovine Serum Albumin (BSA)
-
Primary antibody against NF-κB p65
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 or PMA-differentiated THP-1 cells into a 96-well imaging plate at an appropriate density to achieve 70-80% confluence on the day of the experiment.
-
Incubate for 24 hours.
-
-
Pre-treatment with Compound:
-
Pre-treat the cells with various concentrations of this compound, positive control, or vehicle control for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
-
Data Analysis:
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.
-
Compare the translocation ratio in cells treated with this compound to that in LPS-stimulated and unstimulated controls.
Conclusion
This compound represents a promising research tool for investigating cellular processes regulated by PPARγ. The protocols outlined in this application note provide a robust framework for characterizing its biological activity in cell culture. By employing these assays, researchers can elucidate its potential as a modulator of adipogenesis and inflammation, paving the way for further studies in the context of metabolic diseases and other inflammatory conditions.
References
-
INDIGO Biosciences. Human PPARγ Reporter Assay Kit. [Link]
-
INDIGO Biosciences. Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. [Link]
-
Guichard, C., et al. (2017). Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. PLoS ONE, 12(1), e0169280. [Link]
-
do Amaral, M. N., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Pharmacology, 9, 49. [Link]
-
Di Mambro, A., et al. (2025). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers in Pharmacology, 16, 1546456. [Link]
-
Di Mambro, A., et al. (2025). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers in Pharmacology, 16, 1546456. [Link]
-
Di Mambro, A., et al. (2025). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers in Pharmacology, 16, 1546456. [Link]
-
De A, et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 451-464. [Link]
-
Di Mambro, A., et al. (2025). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers in Pharmacology, 16, 1546456. [Link]
-
Gerhold, D. L., et al. (2002). Effect of differentiation and PPAR agonists on gene expression in 3T3-L1 cells. Molecular and Cellular Endocrinology, 195(1-2), 13-33. [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(12), 6520. [Link]
-
Bugarčić, Ž. D., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3192. [Link]
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Wang, L., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. RSC Advances, 4(65), 34277-34290. [Link]
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Semwal, A., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(10), 3855-3867. [Link]
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Loiodice, F., et al. (2009). New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function. Journal of Medicinal Chemistry, 52(20), 6382-6393. [Link]
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Kavaliauskas, P., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(5), 733. [Link]
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Patel, R. V., et al. (2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. European Journal of Medicinal Chemistry, 45(10), 4599-4604. [Link]
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Allahham, S., & Rezaee, F. (2019). Propionic Acid Counteracts the Inflammation of Human Subcutaneous Adipose Tissue: A New Avenue for Drug Development. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 27(2), 645-652. [Link]
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Stopponi, S., et al. (2014). PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE. Current Drug Abuse Reviews, 7(1), 35-51. [Link]
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Oyama, T., et al. (2012). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 132(1), 57-65. [Link]
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Appendino, G., et al. (2007). Synthesis and Anti-Inflammatory Activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans Propenoic Acid and Its Ester Derivatives. Bioorganic & Medicinal Chemistry Letters, 17(20), 5709-5714. [Link]
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Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific Reports, 13(1), 21105. [Link]
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Atanasov, A. G., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 26(16), 9037. [Link]
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Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Advances, 8(3), 1378-1387. [Link]
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protocol for testing the antimicrobial activity of 3-(4-Propoxyphenyl)propanoic acid
Application Note & Protocol
Topic: Protocol for Determining the In Vitro Antimicrobial Activity of 3-(4-Propoxyphenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propanoic acid and its derivatives are recognized for their antimicrobial properties, functioning as preservatives in food and animal feed.[1] The core mechanism of action for organic acids like propanoic acid is generally accepted to be the disruption of microbial cellular function through the diffusion of the undissociated acid across the cell membrane, followed by dissociation within the cytoplasm. This acidification of the cytoplasm can inhibit enzymatic activity and disrupt cellular transport processes.[2] While the antimicrobial activities of various substituted propanoic acid derivatives have been explored[3][4][5][6], the specific antimicrobial profile of this compound remains to be thoroughly characterized.
This document provides a detailed protocol for determining the antimicrobial activity of this compound against a panel of clinically relevant bacteria. The primary method described is the broth microdilution assay, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8] This method is aligned with the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12][13][14] Given the chemical nature of this compound as an organic acid with potential hydrophobic properties, specific considerations for compound solubilization and handling are addressed.[15][16]
Experimental Design & Rationale
The overall workflow for determining the antimicrobial activity of this compound is depicted below. This process begins with the preparation of the test compound and microbial cultures, followed by the determination of the Minimum Inhibitory Concentration (MIC) and optionally, the Minimum Bactericidal Concentration (MBC).
Caption: High-level workflow for antimicrobial susceptibility testing.
Materials and Reagents
| Reagent/Material | Specifications |
| This compound | High purity (≥98%) |
| Dimethyl sulfoxide (DMSO) | ACS grade, sterile-filtered |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Conforming to CLSI standards |
| 96-well microtiter plates | Sterile, U-bottom or flat-bottom |
| Bacterial Strains (ATCC Quality Control Strains) | Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853 |
| Positive Control Antibiotic | e.g., Ciprofloxacin, Gentamicin |
| Sterile Saline or Phosphate-Buffered Saline (PBS) | 0.85% NaCl or standard PBS |
| McFarland Turbidity Standard | 0.5 McFarland Standard |
| Spectrophotometer or Densitometer | |
| Incubator | 35 ± 2 °C, ambient air |
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is based on the CLSI M07 guidelines for aerobic bacteria.[11][14]
Part 1: Preparation of Stock Solutions
The hydrophobic nature of propoxyphenyl-containing compounds necessitates the use of an organic solvent for the initial stock solution.[15] DMSO is a common choice, but its final concentration in the assay must be controlled to avoid impacting bacterial growth.
-
Compound Stock Solution:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 1 mL of DMSO to create a 10 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare fresh on the day of the experiment or store at -20°C for short periods.
-
-
Positive Control Antibiotic Stock:
-
Prepare a stock solution of a standard antibiotic (e.g., ciprofloxacin) in its recommended solvent according to CLSI guidelines.[17]
-
Part 2: Preparation of Bacterial Inoculum
-
Bacterial Culture:
-
From a stock culture, streak the selected bacterial strains onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate at 35 ± 2 °C for 18-24 hours to obtain isolated colonies.
-
-
Inoculum Suspension:
-
Select 3-5 well-isolated colonies of the same morphological type.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
-
Working Inoculum:
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB. A typical dilution is 1:100, followed by another 1:2 dilution in the final plate setup, to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Part 3: 96-Well Plate Preparation and Assay
The broth microdilution method involves a serial two-fold dilution of the test compound in a 96-well plate.[7][17]
Caption: Serial dilution process in a 96-well plate for MIC testing.
-
Plate Mapping: Designate wells for the test compound, positive control, a growth control (broth + inoculum, no compound), and a sterility control (broth only).
-
Broth Dispensing: Add 50 µL of CAMHB to all wells (columns 1-12) of the 96-well plate.
-
Compound Dilution:
-
Prepare an intermediate dilution of the stock solution in CAMHB. For a starting test concentration of 256 µg/mL, dilute the 10 mg/mL stock appropriately to get a 512 µg/mL working solution.
-
Add 50 µL of this 512 µg/mL working solution to the wells in column 1, resulting in a total volume of 100 µL and a concentration of 256 µg/mL.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this process across the plate to column 10.
-
After mixing column 10, discard 50 µL to ensure all wells have a final volume of 50 µL before adding the inoculum.
-
-
Inoculation:
-
Add 50 µL of the working bacterial inoculum (prepared in Part 2) to wells in columns 1 through 11. This brings the final volume in these wells to 100 µL and halves the compound concentrations.
-
Do not add bacteria to column 12 (sterility control).
-
-
Incubation:
-
Cover the plate with a lid or an adhesive seal.
-
Incubate at 35 ± 2 °C for 16-20 hours in ambient air.[7]
-
Part 4: Determining the MIC
-
Reading the Results:
-
Following incubation, examine the plate visually or with a plate reader.
-
The sterility control (column 12) should show no growth (clear).
-
The growth control (column 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7]
-
Optional Protocol: Determining Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.
-
Also, plate an aliquot from the growth control well as a reference.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2 °C for 18-24 hours.
-
-
Reading the Results:
-
The MBC is the lowest concentration that produces no bacterial growth (or a ≥99.9% reduction compared to the initial inoculum count) on the subculture plates.[2]
-
Data Interpretation and Quality Control
| Parameter | Acceptance Criteria | Rationale |
| Sterility Control | No visible growth | Ensures the broth and plate were not contaminated. |
| Growth Control | Adequate turbidity | Confirms that the test organism is viable in the assay conditions. |
| Positive Control MIC | Within the acceptable range for the QC strain (e.g., as per CLSI M100) | Validates the test system, including media, inoculum, and incubation.[11] |
| Solvent Control | If necessary, a well with the highest concentration of DMSO used should show no inhibition of growth. | Confirms that the solvent itself is not responsible for the antimicrobial effect. |
Conclusion
This protocol provides a robust and standardized framework for the initial in vitro evaluation of the antimicrobial activity of this compound. By adhering to established guidelines from bodies like the CLSI and considering the specific chemical properties of the test compound, researchers can generate reliable and reproducible MIC and MBC data.[10][13] These findings are crucial for the preliminary assessment of its potential as a novel antimicrobial agent and for guiding further preclinical development.
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EUCAST - ESCMID. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) plays an important role in defining breakpoints for existing and new agents. Available from: [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Clinical Microbiology Reviews. 2020. Available from: [Link]
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Kavaliauskas, P., et al. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. 2024. Available from: [Link]
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Kavaliauskas, P., et al. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. 2024. Available from: [Link]
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Application Notes and Protocols for the Esterification of 3-(4-Propoxyphenyl)propanoic Acid
Abstract
This comprehensive guide provides detailed application notes and protocols for the successful esterification of 3-(4-propoxyphenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals. We will explore a range of robust esterification techniques, from the classic Fischer-Speier method to milder, modern coupling reactions such as the Steglich and Mitsunobu esterifications. Each section offers a thorough examination of the reaction's mechanistic underpinnings, advantages, and limitations, followed by meticulously detailed, step-by-step protocols. The guide is designed to be a practical resource, enabling users to select the optimal synthetic route and reaction conditions based on their specific laboratory capabilities, substrate requirements, and desired product characteristics.
Introduction: The Significance of this compound Esters
This compound is a carboxylic acid of significant interest in medicinal chemistry and materials science. Its esters are valuable synthons for the elaboration of more complex molecular architectures. The propoxy moiety offers a desirable balance of lipophilicity and metabolic stability, making its derivatives attractive candidates for drug discovery programs. The esterification of this acid is a fundamental transformation that allows for the modulation of its physicochemical properties, such as solubility, bioavailability, and pharmacokinetic profile.
This guide provides a detailed exploration of several key esterification methodologies, offering researchers the flexibility to choose the most suitable approach for their specific needs. We will delve into the mechanistic details of each reaction, providing a solid theoretical foundation for the practical protocols that follow.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for designing and executing a successful esterification reaction.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not explicitly reported; likely in the range of 80-130 °C | Inferred from analogs like 3-(4-hydroxyphenyl)propionic acid (129-131 °C) and 3-(4-chlorophenyl)propanoic acid (127-131 °C)[3] |
| Solubility | Predicted to be soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | Inferred from general solubility of carboxylic acids |
| CAS Number | 2255935-09-1 | [1] |
Esterification Methodologies: A Comparative Overview
The choice of esterification method is dictated by several factors, including the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product. This section provides a comparative analysis of three widely used techniques.
| Technique | Catalyst/Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Strong acid (e.g., H₂SO₄, TsOH) | Reflux in excess alcohol | Inexpensive, simple setup, suitable for large-scale synthesis.[4][5] | Harsh acidic conditions, requires high temperatures, reversible reaction requiring removal of water[5]. |
| Steglich Esterification | DCC or EDC, DMAP | Room temperature, aprotic solvent (e.g., DCM) | Mild conditions, high yields, suitable for acid-sensitive substrates and sterically hindered alcohols.[6][7][8] | Formation of urea byproduct can complicate purification, DCC is an allergen[8]. |
| Mitsunobu Reaction | DEAD or DIAD, PPh₃ | Low temperature to room temperature, aprotic solvent (e.g., THF) | Mild conditions, stereochemical inversion at the alcohol center, high yields.[9][10][11] | Stoichiometric amounts of reagents, formation of triphenylphosphine oxide and hydrazine byproducts complicates purification[9]. |
Detailed Protocols and Mechanistic Insights
Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The reaction is driven to completion by using a large excess of the alcohol, which often serves as the solvent, or by removing the water formed during the reaction.[5]
Mechanism:
The reaction proceeds via a series of reversible steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[12] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the ester and regenerate the acid catalyst.[12]
Figure 1: General workflow for Fischer-Speier Esterification.
Protocol for the Synthesis of Ethyl 3-(4-Propoxyphenyl)propanoate:
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 24.0 mmol) in absolute ethanol (50 mL). The ethanol acts as both a reactant and the solvent.
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise to the reaction mixture. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle. Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 3-(4-propoxyphenyl)propanoate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ester.
Steglich Esterification: A Mild and Efficient Alternative
The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates that are sensitive to acid.[7] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][13]
Mechanism:
The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[6] DMAP, a more potent nucleophile than the alcohol, then attacks this intermediate to form a reactive acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[7]
Figure 2: Key steps in the Steglich Esterification.
Protocol for the Synthesis of Methyl 3-(4-Propoxyphenyl)propanoate:
Materials:
-
This compound
-
Methanol (MeOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Sintered glass funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 2.08 g, 10.0 mmol) and DMAP (0.12 g, 1.0 mmol) in anhydrous dichloromethane (50 mL).
-
Alcohol Addition: Add methanol (0.48 mL, 12.0 mmol) to the solution.
-
DCC Addition: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (2.27 g, 11.0 mmol) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure methyl ester.
Mitsunobu Reaction: Inversion of Stereochemistry and Mild Conditions
The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including esters, under exceptionally mild conditions.[9] It is particularly useful for the esterification of secondary alcohols where an inversion of stereochemistry is desired.[10] The reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]
Mechanism:
The reaction is initiated by the nucleophilic attack of triphenylphosphine on DEAD, forming a betaine intermediate.[9] This intermediate deprotonates the carboxylic acid to form an ion pair. The alcohol then attacks the phosphonium ion, leading to the formation of an alkoxyphosphonium salt. Finally, the carboxylate anion acts as a nucleophile in an Sₙ2 reaction, displacing the triphenylphosphine oxide and inverting the stereocenter of the alcohol to form the final ester product.[10]
Figure 3: Simplified workflow of the Mitsunobu Reaction.
Protocol for the Synthesis of Isopropyl 3-(4-Propoxyphenyl)propanoate:
Materials:
-
This compound
-
Isopropanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Flame-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (e.g., 1.04 g, 5.0 mmol), triphenylphosphine (1.57 g, 6.0 mmol), and anhydrous THF (25 mL).
-
Reactant Addition: Add isopropanol (0.46 mL, 6.0 mmol) to the stirred solution.
-
DEAD/DIAD Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DEAD (1.05 mL, 6.0 mmol) or DIAD (1.18 mL, 6.0 mmol) dropwise via syringe over 10-15 minutes. A color change and/or the formation of a precipitate may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring the progress by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution (2 x 25 mL) and brine (25 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product, which will contain triphenylphosphine oxide and the hydrazine byproduct, is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure isopropyl ester.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield (Fischer) | Incomplete reaction | Increase reaction time, use a Dean-Stark trap to remove water, or increase the excess of alcohol. |
| Loss of product during work-up | Ensure complete extraction and careful handling during washing steps. | |
| Incomplete Reaction (Steglich) | Inactive DCC/EDC or DMAP | Use fresh reagents. Ensure anhydrous conditions. |
| Steric hindrance | Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C). | |
| Difficult Purification (Mitsunobu) | Co-elution of byproducts | Use a different azodicarboxylate (e.g., DIAD) which can sometimes alter the chromatographic behavior of the byproducts. Alternatively, trituration with a non-polar solvent like diethyl ether can sometimes precipitate the triphenylphosphine oxide. |
Conclusion
The esterification of this compound can be successfully achieved through a variety of methods, each with its own set of advantages and considerations. The classic Fischer-Speier esterification offers a cost-effective route for large-scale synthesis, while the Steglich and Mitsunobu reactions provide mild and efficient alternatives for more sensitive substrates or when specific stereochemical outcomes are desired. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can confidently select and execute the most appropriate method to obtain their desired 3-(4-propoxyphenyl)propanoate esters for their research and development endeavors.
References
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Wikipedia. (2023, December 5). Fischer–Speier esterification. In Wikipedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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Wikipedia. (2023, November 29). Mitsunobu reaction. In Wikipedia. Retrieved from [Link]
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University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Propoxyphenyl)propanoate. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]
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Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]
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PubChem. (n.d.). 3-(4-Phenoxyphenyl)propanoic acid. Retrieved from [Link]
-
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Carboxyphenyl)propionic Acid. Retrieved from [Link]
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Kłosiński, M., & Wnuk, S. F. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5855–5861. [Link]
-
Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 54(13), 3045–3049. [Link]
-
Wikipedia. (2023, May 22). Steglich esterification. In Wikipedia. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Advances, 14(34), 24345-24355. [Link]
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Application Notes and Protocols for the Development of Polymer Conjugates with 3-(4-Propoxyphenyl)propanoic Acid
Introduction: Unlocking the Potential of 3-(4-Propoxyphenyl)propanoic Acid through Polymer Conjugation
This compound is an arylpropionic acid derivative with a chemical structure that lends itself to a variety of potential biomedical applications, drawing parallels to other compounds in its class known for a range of biological activities. However, like many small molecules, its therapeutic efficacy can be limited by factors such as poor solubility, rapid metabolism, and non-specific distribution. Polymer conjugation, the covalent attachment of polymer chains to a molecule, offers a proven strategy to overcome these limitations.[][2] By creating a polymer-drug conjugate, we can enhance the pharmacokinetic and pharmacodynamic properties of this compound, potentially leading to improved therapeutic outcomes.
This guide provides a comprehensive overview and detailed protocols for the development of polymer conjugates using this compound. We will focus on the conjugation to amine-terminated polyethylene glycol (PEG), a biocompatible and widely used polymer in drug delivery.[2][3] The methodologies described herein are based on the well-established carbodiimide chemistry for activating the carboxylic acid group of this compound, enabling its efficient coupling to the polymer.
These application notes are designed for researchers, scientists, and drug development professionals. The protocols are presented with the underlying scientific principles to allow for adaptation and troubleshooting.
I. Rationale and Strategy for Conjugation
The core of our strategy lies in the formation of a stable amide bond between the carboxylic acid moiety of this compound and a primary amine group on the polymer. This reaction, however, does not proceed spontaneously and requires the activation of the carboxylic acid.[4] We will employ a "zero-length" crosslinking approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[5][6]
The reaction proceeds in two key steps:
-
Activation: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.[4][6]
-
Stabilization and Coupling: This intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS is added to convert the O-acylisourea into a more stable NHS-ester.[7][8] This semi-stable intermediate then readily reacts with the primary amine of the polymer to form a robust amide linkage, releasing NHS.
This two-step, one-pot synthesis is highly efficient and the water-soluble byproducts can be easily removed during purification.[9]
Visualizing the Conjugation Pathway
Caption: The two-step, one-pot reaction scheme for polymer conjugation.
II. Materials and Equipment
Reagents and Consumables
| Reagent | Supplier (Example) | Grade |
| This compound | Sigma-Aldrich | ≥98% |
| Amine-terminated Polyethylene Glycol (PEG-NH2), MW 5 kDa | BroadPharm | ≥95% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher Scientific | ≥98% |
| N-hydroxysuccinimide (NHS) | Sigma-Aldrich | ≥98% |
| Anhydrous Dimethylformamide (DMF) | Acros Organics | ≥99.8% |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Diethyl ether | Sigma-Aldrich | Anhydrous, ≥99.7% |
| Dialysis tubing (MWCO 3.5 kDa) | Spectrum Labs | |
| Deionized water | Millipore | 18.2 MΩ·cm |
Instrumentation
-
Magnetic stirrer with stir bars
-
Analytical balance
-
Round bottom flasks and standard glassware
-
Rotary evaporator
-
Freeze-dryer (Lyophilizer)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)
-
Size-Exclusion Chromatography (SEC) system with a refractive index (RI) detector
III. Detailed Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to Amine-Terminated PEG
This protocol details the synthesis of a PEG-PPA conjugate. The molar ratios of reactants are critical for controlling the degree of substitution and minimizing side reactions.
1. Reagent Preparation:
- Carefully weigh 104.1 mg (0.5 mmol) of this compound and dissolve it in 10 mL of anhydrous DMF in a 50 mL round bottom flask.
- Add 69.1 mg (0.6 mmol, 1.2 equivalents) of NHS to the flask and stir until dissolved.
- In a separate vial, dissolve 115.0 mg (0.6 mmol, 1.2 equivalents) of EDC in 2 mL of anhydrous DMF.
2. Activation Reaction:
- Place the flask containing the this compound and NHS solution in an ice bath and stir for 15 minutes.
- Slowly add the EDC solution dropwise to the reaction mixture over 5 minutes.
- Allow the reaction to proceed at 0°C for 15 minutes, then remove the ice bath and let the mixture stir at room temperature for 4 hours to ensure the formation of the NHS-ester.
3. Conjugation Reaction:
- In a separate flask, dissolve 1.0 g (0.2 mmol) of amine-terminated PEG (MW 5 kDa) in 10 mL of anhydrous DMF.
- Add the PEG solution to the activated this compound solution.
- Let the reaction mixture stir at room temperature for 24 hours under a nitrogen atmosphere to prevent moisture contamination.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the polymer conjugate.
Protocol 2: Purification of the Polymer Conjugate
Purification is crucial to remove unreacted small molecules, EDC, NHS, and the urea byproduct.[4][]
1. Precipitation:
- Transfer the reaction mixture to a 250 mL beaker.
- Slowly add the reaction mixture dropwise into 200 mL of cold diethyl ether while stirring vigorously. A white precipitate of the crude polymer conjugate will form.
- Continue stirring for 30 minutes in the cold diethyl ether.
- Collect the precipitate by vacuum filtration and wash it with three portions of 20 mL of cold diethyl ether.
- Dry the crude product under vacuum for at least 4 hours.
2. Dialysis:
- Dissolve the dried crude product in 20 mL of deionized water.
- Transfer the solution into a dialysis tube (MWCO 3.5 kDa).
- Dialyze against 2 L of deionized water for 48 hours, changing the water every 6-8 hours to ensure complete removal of small molecule impurities.
3. Lyophilization:
- Freeze the dialyzed solution at -80°C.
- Lyophilize the frozen sample for 48 hours or until a dry, fluffy white powder is obtained.
- Store the final product at -20°C in a desiccator.
IV. Characterization of the Polymer Conjugate
Thorough characterization is essential to confirm the successful synthesis and purity of the polymer conjugate.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups and confirm the formation of the amide bond.[11][12]
-
Expected Results:
-
A new absorption peak around 1650 cm⁻¹ corresponding to the amide C=O stretch.
-
A peak around 3300 cm⁻¹ corresponding to the N-H stretch of the amide bond.
-
Disappearance or significant reduction of the broad carboxylic acid O-H stretch from this compound (around 3000-3300 cm⁻¹).
-
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Amide C=O Stretch | ~1650 |
| Amide N-H Stretch | ~3300 |
| Carboxylic Acid O-H | 3000-3300 (disappears) |
| PEG C-O-C Stretch | ~1100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool to confirm the covalent attachment of this compound to the PEG backbone and to quantify the degree of substitution.[11][13][14]
-
Procedure: Dissolve a small amount of the lyophilized conjugate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Expected Results:
-
The characteristic large peak of the PEG backbone protons will be observed around 3.6 ppm.
-
New peaks corresponding to the aromatic and aliphatic protons of the this compound moiety will appear.
-
By integrating the peaks of the polymer backbone and the conjugated molecule, the degree of substitution can be calculated.
-
Size-Exclusion Chromatography (SEC)
SEC is used to determine the molecular weight and polydispersity index (PDI) of the polymer conjugate.[15]
-
Procedure: Dissolve the conjugate in the SEC mobile phase and inject it into the system.
-
Expected Results:
-
A shift in the elution peak to a shorter retention time compared to the starting PEG-NH₂ polymer, indicating an increase in molecular weight.
-
A narrow PDI, indicating a relatively uniform polymer conjugate population.
-
V. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Incomplete activation of carboxylic acid | Ensure anhydrous conditions; increase the amount of EDC/NHS; extend activation time. |
| Hydrolysis of NHS-ester | Minimize exposure to moisture; use the activated acid immediately. | |
| Broad PDI in SEC | Polymer cross-linking | Use a monofunctional PEG-NH₂; optimize reactant stoichiometry. |
| Presence of small molecule impurities after purification | Inefficient dialysis | Increase dialysis time; use a lower MWCO membrane if appropriate; change dialysis water more frequently. |
VI. Conclusion
This guide provides a robust framework for the synthesis, purification, and characterization of polymer conjugates of this compound with amine-terminated PEG. The detailed protocols and underlying scientific rationale are intended to empower researchers to successfully develop these novel materials for a range of potential applications in drug delivery and beyond. Adherence to the described methodologies and careful characterization will ensure the generation of high-quality, well-defined polymer conjugates.
References
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Sagita, E., et al. (2018). Synthesis of Polymer-Drug Conjugates Using Natural Polymer: What, Why and How? Pharm Sci Res, 5(3). Available at: [Link]
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Zhang, H., et al. (2023). Efficient Synthesis of Protein–Polymer Conjugates with Open-Air Fabrication and Facile Purification Driven by the Thermoresponsive Protein–Polymer Conjugate. JACS Au. Available at: [Link]
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Wurm, F. R., et al. (2023). A Versatile and Efficient Method to Isolate DNA–Polymer Conjugates. ACS Macro Letters. Available at: [Link]
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Royal Society of Chemistry. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications. Available at: [Link]
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MDPI. (2024). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. Polymers. Available at: [Link]
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Application Notes & Protocols: Evaluating the In Vitro Antioxidant Potential of 3-(4-Propoxyphenyl)propanoic Acid
Introduction: The Rationale for Antioxidant Profiling
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an overabundance of ROS results in oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] Antioxidants are crucial defense mechanisms that neutralize these harmful species, mitigating cellular damage.[2][3] Consequently, the identification and characterization of novel antioxidant compounds are of significant interest in the fields of pharmacology and drug development.
3-(4-Propoxyphenyl)propanoic acid is a compound of interest for its potential therapeutic properties. A critical aspect of its preclinical evaluation is the characterization of its antioxidant capacity. No single assay can fully capture the multifaceted nature of antioxidant activity.[4] Therefore, a panel of in vitro assays, each with a distinct chemical principle, is necessary for a comprehensive assessment.
This guide provides a detailed framework for evaluating the antioxidant potential of this compound using a suite of four widely accepted and robust in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay.[5] These methods collectively provide insights into the compound's ability to scavenge free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.[6]
Section 1: Understanding the Methodologies - A Mechanistic Overview
A thorough understanding of the underlying principles of each assay is paramount for accurate data interpretation. The chosen assays can be broadly categorized by their primary mechanism of action: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).
Single Electron Transfer (SET) Based Assays
These assays measure the capacity of an antioxidant to transfer one electron to reduce an oxidant.
-
DPPH Radical Scavenging Assay: This assay employs the stable free radical DPPH, which has a deep violet color.[7] In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the pale yellow hydrazine, leading to a decrease in absorbance at approximately 517 nm.[7][8] The degree of discoloration is directly proportional to the radical scavenging activity of the sample.[9]
-
ABTS Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[10] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[10] The reduction of the ABTS•+ by an antioxidant results in a loss of color, which is measured by the decrease in absorbance at around 734 nm.[11] This assay is applicable to both hydrophilic and lipophilic compounds.[10]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay directly measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[12] This reduction is facilitated by antioxidants and results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored by the change in absorbance at approximately 593 nm.[13][14] The intensity of the color is proportional to the reducing power of the antioxidants in the sample.[13]
Hydrogen Atom Transfer (HAT) Based Assays
These assays quantify the ability of an antioxidant to quench free radicals by donating a hydrogen atom.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals.[1] These radicals are typically generated by the thermal decomposition of an azo-compound like AAPH.[15] The antioxidant's capacity to scavenge these radicals preserves the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[1]
Section 2: Experimental Protocols
The following protocols are designed for a 96-well microplate format to facilitate high-throughput screening. It is crucial to include a known antioxidant standard, such as Trolox or Ascorbic Acid, for comparison and validation.
Protocol: DPPH Radical Scavenging Assay
Objective: To determine the concentration of this compound required to scavenge 50% of DPPH radicals (IC50).
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound
-
Trolox (or Ascorbic Acid) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[9] This solution should be freshly prepared and protected from light.[9]
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare a similar dilution series for the positive control.
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compound and positive control to their respective wells.[9]
-
Add 100 µL of the DPPH working solution to all wells.
-
For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank well, add 200 µL of methanol.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[8] Measure the absorbance at 517 nm.[8]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:[4] % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Plot the % inhibition against the concentration of the test compound to determine the IC50 value.
Protocol: ABTS Radical Cation Decolorization Assay
Objective: To determine the Trolox Equivalent Antioxidant Capacity (TEAC) of this compound.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol
-
This compound
-
Trolox as a standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[16] Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4]
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[17]
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using Trolox at various concentrations.
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the different concentrations of the test compound and Trolox standards to their respective wells.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes.[4] Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition as described for the DPPH assay. Plot the % inhibition against the concentration for the Trolox standard to generate a standard curve. The antioxidant capacity of the test compound is expressed as TEAC, calculated from the standard curve.
Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
Objective: To quantify the antioxidant potential of this compound in terms of its ability to reduce Fe³⁺ to Fe²⁺.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox as a standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12] Warm the reagent to 37°C before use.[13]
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using ferrous sulfate or Trolox at various concentrations.
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the different concentrations of the test compound and standards to their respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes.[4] Measure the absorbance at 593 nm.[13]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. The FRAP value of the test compound is determined by comparing its absorbance with the standard curve and is typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.[4]
Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay
Objective: To measure the peroxyl radical scavenging capacity of this compound.
Materials:
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound
-
Trolox as a standard
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
Procedure:
-
Preparation of Reagents:
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer. Prepare a standard curve using Trolox.
-
Assay Protocol:
-
Initiation and Measurement: Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.[19] Immediately begin reading the fluorescence every 1-2 minutes for at least 60 minutes at 37°C.[19]
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for the blank and each concentration of the standard and test compound. Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard. Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve. The ORAC value of the test compound is expressed as Trolox equivalents.[18]
Section 3: Data Presentation and Interpretation
For a clear and comparative analysis of the antioxidant potential of this compound, the results from the four assays should be summarized in a structured table.
Table 1: Summary of In Vitro Antioxidant Activity of this compound
| Assay | Parameter | This compound | Trolox (Positive Control) |
| DPPH Assay | IC50 (µg/mL) | [Insert Value] | [Insert Value] |
| ABTS Assay | TEAC (µM TE/µM) | [Insert Value] | 1.0 |
| FRAP Assay | FRAP Value (µM Fe(II)/µM) | [Insert Value] | [Insert Value] |
| ORAC Assay | ORAC Value (µM TE/µM) | [Insert Value] | 1.0 |
Interpretation of Results:
-
A lower IC50 value in the DPPH assay indicates higher radical scavenging activity.[4]
-
A higher TEAC value in the ABTS assay signifies greater antioxidant capacity relative to Trolox.
-
A higher FRAP value indicates a stronger reducing ability.
-
A higher ORAC value demonstrates a greater capacity to neutralize peroxyl radicals.
By comparing the results across these assays, a comprehensive antioxidant profile of this compound can be established, providing valuable insights into its potential therapeutic applications.
Section 4: Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each assay.
.dot
Caption: DPPH Radical Scavenging Assay Workflow.
.dot
Caption: ABTS Radical Cation Decolorization Assay Workflow.
.dot
Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.
Sources
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cellbiolabs.com [cellbiolabs.com]
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- 5. ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism [wisdomlib.org]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ABTS - Wikipedia [en.wikipedia.org]
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- 15. bmglabtech.com [bmglabtech.com]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
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- 18. agilent.com [agilent.com]
- 19. cellbiolabs.com [cellbiolabs.com]
Application Note: A Multi-Modal Strategy for Assessing the Anti-Inflammatory Effects of 3-(4-Propoxyphenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive, multi-modal framework for evaluating the anti-inflammatory potential of 3-(4-Propoxyphenyl)propanoic acid. As an aryl propionic acid derivative, this compound shares structural similarities with well-known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), suggesting a potential mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[1][2] We present a strategic combination of in vitro cell-based assays, direct biochemical enzyme inhibition studies, and a validated in vivo model of acute inflammation. Each protocol is detailed with step-by-step instructions and the scientific rationale behind its selection, enabling researchers to build a robust data package for mechanistic and efficacy assessment.
Introduction: Rationale and Scientific Context
The Inflammatory Cascade and Therapeutic Targeting
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells.[3] While essential for healing, its dysregulation leads to chronic inflammatory diseases. A key pathway in inflammation involves the enzymatic conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in physiological homeostasis, whereas COX-2 is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[1] Consequently, selective inhibition of COX-2 is a major goal in anti-inflammatory drug development.[4]
This compound: A Candidate NSAID
This compound belongs to the aryl propionic acid class of compounds, which includes widely used NSAIDs like ibuprofen and naproxen.[1][2][5][6] The presence of the propionic acid moiety is a strong indicator of potential COX-inhibitory activity.[1] A thorough evaluation is necessary to characterize its efficacy, potency, and mechanism of action.
A Strategic Assessment Workflow
Our proposed assessment strategy is designed to logically progress from broad phenotypic screening to specific mechanistic validation and finally to efficacy testing in a relevant animal model. This tiered approach ensures that resources are used efficiently and that the resulting data provides a clear and comprehensive profile of the compound's anti-inflammatory properties.
Figure 1: A tiered workflow for assessing anti-inflammatory potential.
Phase 1: In Vitro Assessment in a Cellular Inflammation Model
Rationale for a Cell-Based Approach
Utilizing a cell-based model provides the first indication of a compound's biological activity in a complex system. We employ lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line) as a robust and well-established model. LPS, a component of gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering intracellular signaling cascades, including the NF-κB pathway.[7] This leads to the upregulation of pro-inflammatory enzymes (like COX-2 and iNOS) and the release of inflammatory mediators such as prostaglandins, nitric oxide (NO), and cytokines.[7][8]
Protocol 1: Cell Viability Assay (Prerequisite)
Principle: Before assessing anti-inflammatory effects, it is critical to determine the non-cytotoxic concentration range of this compound. This ensures that any observed reduction in inflammatory markers is due to specific bioactivity and not cell death.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Select the highest concentrations showing >90% viability for subsequent experiments.
Protocol 2: Measurement of Pro-Inflammatory Mediators
Principle: This protocol quantifies key downstream markers of the inflammatory response in the supernatant of LPS-stimulated macrophages. We will measure nitric oxide (NO) and prostaglandin E2 (PGE2), the products of iNOS and COX-2, respectively.
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well. After overnight adherence, pre-treat the cells for 1 hour with non-toxic concentrations of this compound or a positive control (e.g., Dexamethasone 1 µM).
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant for analysis and store it at -80°C if not used immediately.
-
Nitric Oxide (NO) Assay (Griess Test):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution).
-
Incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Prostaglandin E2 (PGE2) ELISA:
-
Quantify PGE2 concentration in the supernatant using a commercial competitive ELISA kit, following the manufacturer's instructions.[9][10] This assay typically involves competition between PGE2 in the sample and a labeled PGE2 conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of PGE2 in the sample.
-
Phase 2: Biochemical Validation of COX Inhibition
Rationale for Enzymatic Assays
While cell-based assays demonstrate overall anti-inflammatory effect, they do not confirm the direct molecular target. Biochemical assays using purified enzymes provide definitive evidence of target engagement. This protocol directly measures the ability of this compound to inhibit the activity of recombinant human COX-1 and COX-2 enzymes, allowing for the determination of potency (IC50) and selectivity.
Figure 2: The role of COX enzymes in prostaglandin synthesis and the target for inhibition.
Protocol 3: COX-1/COX-2 Inhibition Assay
Principle: This fluorometric assay measures the peroxidase activity of COX enzymes. COX catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. This process generates a product that reacts with a fluorescent probe, and the rate of fluorescence increase is proportional to COX activity.[11]
Methodology (Based on a commercial kit format[11][12]):
-
Reagent Preparation: Prepare assay buffer, probe, cofactor, and purified recombinant human COX-1 or COX-2 enzyme according to the kit protocol.
-
Plate Setup: In a 96-well black opaque plate, set up wells for:
-
Enzyme Control (No inhibitor)
-
Inhibitor Control (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Test Compound (serial dilutions of this compound)
-
-
Reaction Mix: Add assay buffer, probe, and cofactor to each well.
-
Inhibitor/Enzyme Addition: Add the test compound, control inhibitors, or vehicle to the appropriate wells. Add the diluted COX-1 or COX-2 enzyme to all wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate, arachidonic acid, to all wells simultaneously using a multi-channel pipette.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 10-15 minutes.
-
Data Analysis:
-
Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot percent inhibition versus log[inhibitor] and use non-linear regression to determine the IC50 value (the concentration that causes 50% inhibition).
-
Calculate the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2) .
-
Phase 3: In Vivo Efficacy in an Acute Inflammation Model
Rationale for the Carrageenan-Induced Paw Edema Model
This is a classical and highly reproducible in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[13][14] The subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response.[13]
-
Early Phase (0-2.5 hours): Mediated by histamine, serotonin, and bradykinin.
-
Late Phase (2.5-6 hours): Primarily driven by the overproduction of prostaglandins, mediated by COX-2.[13] This model is therefore particularly sensitive to inhibitors of prostaglandin synthesis.[15]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Animal Welfare: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats (180-200g) for at least one week before the experiment. Fast animals overnight before dosing but allow free access to water.
-
Grouping (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% Carboxymethyl cellulose, p.o.).
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[13]
-
Group III-V (Test Groups): Receive this compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.
-
Drug Administration: Administer the vehicle, Indomethacin, or test compound by oral gavage (p.o.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw of each rat.[13][14]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point: Edema (mL) = Vₜ - V₀ .
-
Calculate the mean edema for each group.
-
Calculate the Percentage Inhibition of edema at each time point using the formula: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] x 100
-
Data Presentation and Integrated Interpretation
Summary of Quantitative Data
Data should be systematically organized into tables for clear comparison and interpretation.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Concentration (µM) | % Cell Viability | NO Production (µM) | % NO Inhibition | PGE2 (pg/mL) | % PGE2 Inhibition |
|---|---|---|---|---|---|
| Vehicle Control | 100 ± 5.2 | 0.5 ± 0.1 | - | 50 ± 10 | - |
| LPS (1 µg/mL) | 98 ± 4.8 | 35.2 ± 2.1 | 0 | 2500 ± 150 | 0 |
| Compound (1 µM) + LPS | |||||
| Compound (10 µM) + LPS | |||||
| Compound (50 µM) + LPS |
| Dexamethasone (1 µM) + LPS | | | | | |
Table 2: COX Enzyme Inhibition and Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| This compound | |||
| Celecoxib (Control) | >10 | 0.45 ± 0.05 | >22 |
| Indomethacin (Control) | 0.1 ± 0.02 | 1.2 ± 0.15 | 0.08 |
Table 3: In Vivo Efficacy in Carrageenan-Induced Paw Edema
| Treatment Group (Dose) | Paw Edema (mL) at 3 hr | Paw Edema (mL) at 5 hr | % Inhibition at 3 hr | % Inhibition at 5 hr |
|---|---|---|---|---|
| Vehicle Control | 0 | 0 | ||
| Indomethacin (10 mg/kg) | ||||
| Compound (10 mg/kg) | ||||
| Compound (30 mg/kg) |
| Compound (100 mg/kg) | | | | |
Integrated Interpretation
A successful anti-inflammatory profile for this compound would be demonstrated by:
-
A dose-dependent reduction in NO and, more importantly, PGE2 production in LPS-stimulated macrophages at non-toxic concentrations (Table 1). A significant reduction in PGE2 strongly suggests an effect on the COX pathway.
-
Direct inhibition of COX-2 activity with a favorable selectivity index (Table 2). A high selectivity index (>10) indicates a preference for inhibiting the inflammatory COX-2 isoform over the homeostatic COX-1, which may predict a better gastrointestinal safety profile.
-
A statistically significant, dose-dependent reduction in paw edema in the in vivo model , particularly during the late phase (3-5 hours), confirming that the in vitro mechanism translates to efficacy in a living system (Table 3).
By integrating the findings from these cellular, biochemical, and in vivo assays, researchers can construct a comprehensive and compelling case for the anti-inflammatory potential of this compound.
References
-
Ekuadzi, E., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org. [Link]
-
MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 362(1-2), 107-115. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]
-
S. K., S., & G., S. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
-
Nagar, P., et al. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Slideshare. (2015). Screening models for inflammatory drugs. Slideshare. [Link]
-
BenchChem. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. BenchChem. [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
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Jiao, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 965, 137-143. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Abbexa. (n.d.). Human PGE2(Prostaglandin E2) ELISA Kit. Abbexa. [Link]
-
Assay Genie. (n.d.). General Prostaglandin E2 (PGE2) ELISA Kit. Assay Genie. [Link]
-
IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA Kit. IBL-America. [Link]
-
Lee, J. Y., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife, 12, RP93072. [Link]
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Deuis, J. R., et al. (2017). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Bio-protocol, 7(11), e2319. [Link]
-
AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications and High-Quality Reagent Solutions. AntBio. [Link]
-
ResearchGate. (2019). LPS-induced inflammatory reaction and M1-like properties macrophages. ResearchGate. [Link]
-
Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 184(5), 1931-1946. [Link]
-
Zhang, X., et al. (2023). Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. Frontiers in Immunology, 14, 1184976. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Povetkin, S. V., et al. (2020). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. Research Results in Pharmacology, 6(4), 57-64. [Link]
-
Kumar, R., et al. (2013). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1770-1782. [Link]
-
Prieto, J. M., et al. (2007). Synthesis and Anti-Inflammatory Activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans Propenoic Acid and Its Ester Derivatives. Bioorganic & Medicinal Chemistry Letters, 17(20), 5709-5714. [Link]
-
Tzani, A., et al. (2021). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 26(11), 3144. [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Propoxyphenyl)propanoate. PubChem Compound Database. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Propoxyphenyl)propanoic Acid
Welcome to the technical support center for the synthesis of 3-(4-propoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your research.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when employing common synthetic strategies like the Malonic Ester Synthesis or the Perkin Reaction.
Issue 1: Low Overall Yield in Malonic Ester Synthesis
Q: I am attempting to synthesize this compound via a malonic ester synthesis route, but my overall yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields in malonic ester synthesis can stem from several factors throughout the multi-step process. Let's break down the critical stages and potential optimizations.[1][2][3]
Root Cause Analysis and Solutions:
-
Incomplete Enolate Formation: The first step, the deprotonation of diethyl malonate, is crucial.[1][3]
-
Troubleshooting:
-
Base Selection: Ensure you are using a suitable base. Sodium ethoxide in ethanol is a common choice. It's critical that the alkoxide base matches the alcohol component of the malonic ester to prevent transesterification, which can lead to a mixture of products.[1]
-
Anhydrous Conditions: The presence of water will consume the base and can hydrolyze the ester. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
-
Inefficient Alkylation (SN2 Reaction): The reaction of the enolate with an appropriate alkyl halide (e.g., 4-propoxybenzyl halide) is the key bond-forming step.[1][2]
-
Troubleshooting:
-
Substrate Quality: Use a high-purity alkyl halide. Primary alkyl halides are ideal for this SN2 reaction.[2]
-
Reaction Temperature: While heating is often necessary, excessive temperatures can lead to side reactions, such as elimination of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Dialkylation: A common side product is the dialkylated malonic ester.[2] To minimize this, use a slight excess of the malonic ester relative to the alkyl halide.[2]
-
-
-
Poor Hydrolysis and Decarboxylation: The final steps involve the hydrolysis of the diester to a dicarboxylic acid, followed by decarboxylation.[1]
-
Troubleshooting:
-
Complete Hydrolysis: Ensure complete hydrolysis of the ester groups. This can be achieved by heating with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (saponification with NaOH or KOH), followed by acidification.[1]
-
Effective Decarboxylation: Decarboxylation is typically achieved by heating the malonic acid derivative. Ensure the temperature is sufficient for the loss of CO₂. The reaction can be monitored by observing the cessation of gas evolution.
-
-
Issue 2: Side Product Formation in Perkin Reaction
Q: I'm using a Perkin reaction to synthesize an unsaturated precursor to this compound, but I'm observing significant side product formation. How can I improve the selectivity of this reaction?
A: The Perkin reaction, which condenses an aromatic aldehyde with an acid anhydride in the presence of a weak base, can be prone to side reactions if not carefully controlled.[4][5][6][7] The typical route would involve reacting 4-propoxybenzaldehyde with propanoic anhydride.
Root Cause Analysis and Solutions:
-
Incorrect Base Strength: The choice of base is critical in the Perkin reaction.[5]
-
Troubleshooting:
-
A weak base, such as the sodium or potassium salt of the carboxylic acid corresponding to the anhydride (e.g., sodium propionate), is essential.[8] Using a strong base can lead to undesired aldol-type condensation reactions.[5]
-
Ensure the base is anhydrous, as moisture can interfere with the reaction.[4]
-
-
-
High Reaction Temperatures: The Perkin reaction often requires high temperatures, but excessive heat can promote side reactions and decomposition.[4]
-
Troubleshooting:
-
Carefully control the reaction temperature. Microwave irradiation has been reported to reduce reaction times and potentially improve yields in some Perkin-type reactions, though the choice of base may need to be reconsidered.[4]
-
-
-
Subsequent Reduction Step: Remember that the direct product of the Perkin reaction is an α,β-unsaturated acid. To obtain this compound, a subsequent reduction of the carbon-carbon double bond is necessary (e.g., via catalytic hydrogenation). Incomplete reduction will lead to impurities in your final product.
Issue 3: Difficulty in Product Purification
Q: I've completed the synthesis, but I'm struggling to purify the final this compound to a high degree. What are the recommended purification techniques?
A: Purification is a critical final step. The choice of method will depend on the nature of the impurities.
Recommended Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Solvent Selection: Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution. A mixed solvent system (e.g., ethanol/water or toluene) can also be effective.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities with different polarities.
-
Eluent System: A gradient of ethyl acetate in hexanes is a common starting point for eluting compounds of moderate polarity. The optimal eluent system should be determined by TLC analysis. A patent for a similar compound, 3-(4-hydroxyphenyl)propanoic acid amide, mentions using a chloroform-methanol mixture for column chromatography.[9]
-
-
Acid-Base Extraction: Since the final product is a carboxylic acid, you can use its acidic properties to aid in purification.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired carboxylic acid will move into the aqueous layer as its sodium salt. The aqueous layer can then be separated, acidified (e.g., with HCl), and the pure product will precipitate out and can be collected by filtration or extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and adaptable methods for synthesizing this compound and its analogues are the Malonic Ester Synthesis and the Perkin Reaction followed by reduction.
-
Malonic Ester Synthesis: This is a versatile method for preparing carboxylic acids. It involves the alkylation of diethyl malonate with a suitable electrophile (in this case, a 4-propoxybenzyl halide), followed by hydrolysis and decarboxylation.[1][2][10][11] This method is advantageous because it uses relatively mild bases and is a robust way to form the required carbon-carbon bonds.[2][11]
-
Perkin Reaction: This reaction can be used to form an unsaturated precursor, which is then reduced to the final product. It involves the condensation of 4-propoxybenzaldehyde with propanoic anhydride in the presence of a weak base like sodium propionate.[4][5][6][7][8]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective technique for monitoring the progress of organic reactions. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times or excessive heating.
Q3: What safety precautions should I take when synthesizing this compound?
A3: Standard laboratory safety practices should always be followed. This includes:
-
Wearing appropriate personal protective equipment (PPE), such as safety goggles, a lab coat, and gloves.
-
Working in a well-ventilated fume hood, especially when handling volatile organic solvents and reagents.
-
Being cautious when working with strong acids, bases, and flammable solvents.
-
Consulting the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Q4: Can I use a different catalyst for the synthesis?
A4: While the choice of reagents is often specific to the chosen synthetic route, there can be some flexibility. For instance, in some condensation reactions, alternative catalysts can be explored. One study on a related synthesis found that silica sulfuric acid (SSA) was an effective heterogeneous catalyst.[12] However, it is crucial to understand the reaction mechanism to select an appropriate catalyst. For the Perkin reaction, the base catalyst is typically the salt of the corresponding carboxylic acid anhydride.[7] For the malonic ester synthesis, a base strong enough to deprotonate the malonic ester is required.[11]
Q5: How can I optimize the reaction temperature for better yield?
A5: The optimal reaction temperature is a balance between reaction rate and selectivity. A study on a related synthesis demonstrated that systematically varying the temperature can identify the optimum for product yield.[12] For your specific synthesis, you can set up small-scale parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C) and analyze the yield and purity of the product from each. This empirical approach is often necessary to find the ideal conditions for your specific laboratory setup and reagents.
Visualizing the Synthesis Workflow
Malonic Ester Synthesis Workflow
Caption: A decision tree for troubleshooting low yield in the synthesis.
Quantitative Data Summary
The following table summarizes key reaction parameters that can be optimized for improved yield, based on findings from related syntheses.
| Parameter | Condition | Expected Outcome on Yield | Reference |
| Temperature | Optimized (e.g., 110 °C in a related study) | Increased yield compared to lower or higher temperatures. | [12] |
| Catalyst | Optimal catalyst and loading (e.g., SSA in a related study) | Higher yield compared to other catalysts or incorrect amounts. | [12] |
| Solvent | Non-polar solvents like toluene may give good yields, but ethanol is a less toxic alternative. | Solvent choice can impact yield; optimization is recommended. | [12] |
| Reactant Ratio | Using an excess of malonic ester in the malonic ester synthesis. | Can minimize the formation of dialkylated byproducts. | [2] |
References
-
Optimization of the reaction conditions for the synthesis of 3a. - ResearchGate. [Link]
-
Perkin Reaction - J&K Scientific LLC. [Link]
-
Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF. [Link]
-
Perkin Reaction Mechanism: Steps, Examples & Applications - Vedantu. [Link]
-
This compound (C12H16O3) - PubChemLite. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed. [Link]
-
Malonic Ester Synthesis - Organic Chemistry Tutor. [Link]
-
The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE - Vedantu. [Link]
- WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)
-
Perkin Reaction Mechanism - Sathee NEET - IIT Kanpur. [Link]
-
Perkin reaction - Wikipedia. [Link]
-
Malonic Ester Synthesis - Organic Chemistry Portal. [Link]
-
A Concise Introduction of Perkin Reaction - Longdom Publishing. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Perkin Reaction Mechanism: Steps, Examples & Applications [vedantu.com]
- 6. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition - Google Patents [patents.google.com]
- 10. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 11. Malonic Ester Synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(4-Propoxyphenyl)propanoic Acid
Welcome to the technical support center for the purification of 3-(4-propoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.
Introduction: Understanding the Molecule and Its Challenges
This compound is a carboxylic acid derivative with a propyl ether linkage. Its synthesis often involves the Williamson ether synthesis, reacting a phenolic precursor with a propyl halide. The purification challenges for this molecule typically arise from its physicochemical properties and the potential for side-reactions during its synthesis. This guide will address these challenges systematically.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Recrystallization Issues
Question 1: My this compound is not crystallizing, or is "oiling out" during recrystallization. What is happening and how can I fix it?
Answer:
"Oiling out" is a common problem where the compound separates as a liquid instead of forming solid crystals. This typically occurs when the solute is too soluble in the hot solvent, or when the solution is cooled too rapidly. The presence of impurities can also inhibit crystallization by disrupting the crystal lattice formation.
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: For carboxylic acids like this compound, a mixed solvent system is often effective.[1]
-
Good Starting Points: Try solvent pairs like ethanol/water, or ethyl acetate/heptane.[1] The goal is to find a solvent in which your compound is soluble when hot, but insoluble when cold.
-
Protocol: Dissolve your compound in a minimum amount of the "good" solvent (e.g., ethanol) at an elevated temperature. Then, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat gently until the solution is clear again, and then allow it to cool slowly.[1]
-
-
Control the Cooling Rate: Rapid cooling often leads to the formation of an oil or very small, impure crystals.
-
Slow Cooling: Allow the heated, clear solution to cool to room temperature undisturbed. Do not immediately place it in an ice bath.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface. Adding a seed crystal of the pure compound can also initiate crystallization.
-
-
Address Potential Impurities: If the above steps fail, significant impurities may be present. Consider a preliminary purification step before recrystallization.
-
Liquid-Liquid Extraction: Perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). Your carboxylic acid will move to the aqueous layer as its salt. The organic layer can be discarded to remove neutral impurities. Then, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate your purified product, which can then be extracted back into an organic solvent, dried, and concentrated for recrystallization.
-
Question 2: After recrystallization, my product's melting point is still broad, and it appears discolored. What are the likely impurities?
Answer:
A broad melting point and discoloration suggest the presence of residual impurities. Given a likely synthesis route via Williamson ether synthesis, common impurities include:
-
Unreacted Starting Materials: The phenolic precursor (e.g., 3-(4-hydroxyphenyl)propanoic acid) and the propyl halide.
-
Side-Products: By-products from the elimination of the propyl halide (propene) or O-alkylation vs. C-alkylation on the phenol.
-
Solvent Residues: Trapped solvent molecules within the crystal lattice.
Troubleshooting and Purity Assessment:
-
Improve Recrystallization Technique: Ensure you are using the minimum amount of hot solvent to dissolve your compound. Excess solvent will retain more impurities in the mother liquor, which can co-precipitate with your product. Also, ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration.
-
Consider a Second Recrystallization: A second recrystallization from a different solvent system can be effective in removing impurities that have similar solubility to your product in the first solvent system.
-
Analytical Characterization: To identify the impurities, utilize analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick way to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can help in identifying impurities if standards are available. A typical reversed-phase method would use a C18 column with a mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can reveal the presence of starting materials or side-products by comparing the spectra to that of the expected product.
-
Chromatographic Purification Challenges
Question 3: I am trying to purify my compound using flash column chromatography, but I am getting poor separation of my product from a closely-eluting impurity. What can I do?
Answer:
Poor separation in column chromatography is a common issue. To improve resolution, you can adjust several parameters:
Troubleshooting Column Chromatography:
-
Optimize the Mobile Phase:
-
Adjust Polarity: If your product and the impurity are eluting too closely, decrease the polarity of your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). This will increase the retention time of both compounds on the silica gel and may improve their separation.
-
Add a Modifier: For carboxylic acids, peak tailing can be an issue due to interaction with the acidic silica gel. Adding a small amount of acetic or formic acid (e.g., 0.1-1%) to your mobile phase can suppress this interaction and lead to sharper peaks and better separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.
-
Alumina: For some compounds, alumina may provide a different selectivity compared to silica gel.
-
Reversed-Phase Silica (C18): If the impurity is significantly more or less polar than your product, reversed-phase chromatography can be very effective.
-
-
Improve Column Packing and Loading:
-
Column Dimensions: Use a longer, narrower column for better separation efficiency.
-
Loading Technique: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of your column. This "dry loading" technique often results in a more uniform application of the sample and better separation.
-
Question 4: My compound appears to be degrading on the silica gel column. How can I prevent this?
Answer:
Carboxylic acids can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.
Strategies to Prevent Degradation:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (e.g., 0.1-1% in the mobile phase), before packing the column.
-
Use an Alternative Stationary Phase: As mentioned previously, alumina (neutral or basic) can be a good alternative to silica gel.
-
Work Quickly and at a Lower Temperature: If possible, perform the chromatography at a lower temperature (e.g., in a cold room) to minimize the rate of degradation. Also, try to complete the purification as quickly as possible.
Data Summary and Protocols
Table 1: Recommended Solvent Systems for Recrystallization of this compound
| Solvent System | Ratio (approx.) | Rationale |
| Ethanol / Water | 1:1 to 3:1 | Good for moderately polar compounds. The compound is soluble in hot ethanol and precipitates upon addition of water. |
| Ethyl Acetate / Heptane | 1:2 to 1:5 | Effective for compounds with intermediate polarity. The compound dissolves in ethyl acetate, and heptane acts as the anti-solvent. |
| Acetone / Water | 2:1 to 4:1 | Similar principle to ethanol/water, suitable for compounds soluble in polar aprotic solvents. |
| Toluene / Hexane | 1:1 to 1:3 | A less polar option, useful if the compound is less polar. |
Experimental Protocol: Recrystallization using Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanolic solution, add warm water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. If necessary, further cool in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Experimental Protocol: Acid-Base Extraction for Preliminary Purification
-
Dissolution: Dissolve the crude product in ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat this wash 2-3 times, collecting the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated HCl until the solution is acidic (test with pH paper) and a precipitate forms.
-
Extraction of Pure Product: Extract the precipitated product from the acidified aqueous layer with fresh ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified carboxylic acid.
Visualizing Purification Workflows
Diagram 1: Decision Tree for Recrystallization Troubleshooting
Caption: Troubleshooting workflow for recrystallization.
Diagram 2: General Workflow for Purification and Analysis
Caption: A general purification and analysis workflow.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Klusik, H., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 853-857. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
common side products in the synthesis of 3-(4-Propoxyphenyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(4-Propoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. Here, we delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and practical synthetic strategies involve a two-step process:
-
Carbon-Carbon Bond Formation: The initial step typically involves a condensation reaction to form the cinnamic acid derivative, 3-(4-Propoxyphenyl)acrylic acid. The two most common methods for this are the Knoevenagel Condensation (specifically the Doebner modification) and the Perkin Reaction .
-
Reduction: The subsequent step is the catalytic hydrogenation of the carbon-carbon double bond of the cinnamic acid derivative to yield the desired saturated propanoic acid.
Troubleshooting Guide: Side Product Formation
This section addresses specific issues you might encounter during the synthesis, focusing on the identification and mitigation of common side products for each synthetic route.
Part 1: Knoevenagel Condensation Route
The Knoevenagel condensation, particularly the Doebner modification, involves the reaction of 4-propoxybenzaldehyde with malonic acid in the presence of a base like pyridine or piperidine. This is often the preferred route due to its relatively mild conditions and good yields.
Q2: During the Knoevenagel condensation of 4-propoxybenzaldehyde and malonic acid, I've observed a significant amount of an unexpected byproduct. What could it be?
A2: One of the most common side products in this reaction is the Michael adduct . This occurs when the highly nucleophilic enolate of malonic acid adds to the α,β-unsaturated product, 3-(4-Propoxyphenyl)acrylic acid, that is formed in situ.
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of malonic acid to favor the initial condensation reaction over the subsequent Michael addition.
-
Temperature Control: Running the reaction at a lower temperature can help to minimize the rate of the Michael addition.
-
Choice of Base: A less nucleophilic base might reduce the concentration of the highly reactive enolate, thereby suppressing the Michael addition.
Q3: My reaction seems to be producing 4-propoxybenzaldehyde dimer or polymer-like materials. What is causing this?
A3: This is likely due to the self-condensation of 4-propoxybenzaldehyde . Under basic conditions, aldehydes can undergo self-condensation reactions (an aldol condensation), especially if the reaction temperature is too high or the concentration of the aldehyde is significantly greater than that of the malonic acid.
Troubleshooting:
-
Slow Addition: Add the 4-propoxybenzaldehyde slowly to the reaction mixture containing malonic acid and the base. This maintains a low concentration of the aldehyde, minimizing self-condensation.
-
Optimal Temperature: Adhere to the recommended reaction temperature. Elevated temperatures can accelerate unwanted side reactions.
Q4: I am seeing evidence of decarboxylation of my starting material. Is this normal?
A4: Yes, some degree of decarboxylation of malonic acid to acetic acid can occur, especially at higher temperatures. While the Doebner modification intentionally utilizes decarboxylation of the intermediate, premature decarboxylation of the starting material can reduce your overall yield.
Troubleshooting:
-
Temperature Management: Avoid excessive heating of the reaction mixture to minimize premature decarboxylation of malonic acid.
Part 2: Perkin Reaction Route
The Perkin reaction is an alternative for synthesizing the cinnamic acid precursor, involving the reaction of 4-propoxybenzaldehyde with an acid anhydride (like acetic anhydride) and an alkali salt of the acid (such as sodium acetate).
Q5: In my Perkin reaction, besides the desired cinnamic acid derivative, I am isolating a significant amount of a neutral compound. What could this be?
A5: A common side product in the Perkin reaction is the formation of mixed anhydrides or self-condensation products of the anhydride . These can arise from the complex equilibria present in the reaction mixture. Additionally, if the reaction is not fully hydrolyzed, you may isolate the mixed anhydride intermediate.
Troubleshooting:
-
Hydrolysis Step: Ensure a complete hydrolysis step at the end of the reaction to convert all anhydride intermediates to the final carboxylic acid product.
-
Purity of Reagents: Use pure and dry reagents, as moisture can lead to the hydrolysis of the anhydride and affect the reaction equilibrium.
Part 3: Catalytic Hydrogenation Step
This step involves the reduction of the double bond in 3-(4-Propoxyphenyl)acrylic acid to yield the final product.
Q6: My final product is contaminated with a compound that has a lower molecular weight and lacks the propoxy group. What is happening?
A6: This is a classic case of ether cleavage . The propoxy group is an ether linkage, which can be susceptible to cleavage under acidic conditions that may be present or generated during the reaction or workup, especially at elevated temperatures. The use of certain catalysts can also promote this side reaction.
Troubleshooting:
-
Neutral pH: Ensure the reaction and workup conditions are maintained at a neutral or slightly basic pH to prevent acid-catalyzed ether cleavage.
-
Catalyst Selection: Choose a catalyst that is less prone to promoting ether cleavage. Palladium on carbon (Pd/C) is generally a good choice for this type of reduction.
-
Temperature Control: Perform the hydrogenation at the lowest effective temperature to minimize the risk of ether cleavage.
Q7: I am observing over-reduction of my product, where the aromatic ring is also being reduced. How can I prevent this?
A7: Over-reduction of the aromatic ring can occur under harsh hydrogenation conditions (high pressure and/or high temperature) or with highly active catalysts like rhodium on carbon.
Troubleshooting:
-
Milder Conditions: Use lower hydrogen pressure and temperature.
-
Selective Catalyst: Palladium on carbon (Pd/C) is generally selective for the reduction of alkene double bonds in the presence of aromatic rings under mild conditions.
Summary of Potential Side Products and Mitigation Strategies
| Synthetic Step | Potential Side Product | Causative Factors | Mitigation Strategies |
| Knoevenagel Condensation | Michael Adduct | Excess nucleophile, high temperature | Control stoichiometry, lower reaction temperature |
| Aldehyde Self-Condensation | High aldehyde concentration, high temperature | Slow addition of aldehyde, optimal temperature control | |
| Malonic Acid Decarboxylation | High temperature | Maintain recommended reaction temperature | |
| Perkin Reaction | Mixed Anhydrides | Incomplete hydrolysis | Ensure complete final hydrolysis step |
| Catalytic Hydrogenation | Ether Cleavage Product | Acidic conditions, high temperature | Maintain neutral pH, use selective catalyst, lower temperature |
| Aromatic Ring Reduction | Harsh conditions, highly active catalyst | Use milder conditions (pressure, temp.), use selective catalyst (Pd/C) |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Propoxyphenyl)acrylic acid via Knoevenagel Condensation (Doebner Modification)
-
To a solution of 4-propoxybenzaldehyde (1 equivalent) in pyridine (2-3 volumes), add malonic acid (1.1 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Protocol 2: Catalytic Hydrogenation of 3-(4-Propoxyphenyl)acrylic acid
-
Dissolve 3-(4-Propoxyphenyl)acrylic acid (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (1-5 mol%).
-
Hydrogenate the mixture in a Parr hydrogenator or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Common side products in the synthesis.
References
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... [Link]
-
Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]
-
Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Wikipedia. Perkin reaction. [Link]
-
J&K Scientific LLC. Perkin Reaction. [Link]
-
Chemistry LibreTexts. 16.9: Reduction of Aromatic Compounds. [Link]
-
PubChem. 4-Propoxybenzaldehyde. [Link]
-
PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
-
ResearchGate. Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. [Link]
-
National Institutes of Health. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. [Link]
-
ResearchGate. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. [Link]
-
Lumen Learning. 19.5. Reductions of Aromatic Rings. [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
- ResearchGate. Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piperidine and Morpholine Substituted Benz
troubleshooting guide for the Knoevenagel condensation of 4-propoxybenzaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the Knoevenagel condensation with 4-propoxybenzaldehyde. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Knoevenagel condensation, and why is a weak base typically used?
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis.[1][2][3] It is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[4][5]
The mechanism proceeds through several key steps:
-
Enolate Formation: A base abstracts an acidic proton from the active methylene compound, creating a resonance-stabilized carbanion known as an enolate.[6]
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (4-propoxybenzaldehyde). This forms a tetrahedral alkoxide intermediate.[7]
-
Protonation: The intermediate is protonated, often by the conjugate acid of the base catalyst, to form a β-hydroxy compound (an aldol-type adduct).[7][8]
-
Dehydration: The β-hydroxy compound is then dehydrated (loses a molecule of water) to form the final α,β-unsaturated product.[4][7]
A weak base, such as piperidine or pyridine, is crucial because a strong base could deprotonate the aldehyde at the α-position (if available) or promote self-condensation of the aldehyde, leading to unwanted side products and reduced yield.[4][9] The catalyst must be basic enough to deprotonate the active methylene compound but not so strong that it causes competing side reactions.[4]
Caption: General mechanism of the Knoevenagel condensation.
Troubleshooting Guide: Low Yield & Incomplete Reactions
Q2: My reaction yield is consistently low or the reaction fails to proceed. What are the most common causes and how can I fix them?
Low yields are a frequent issue and can stem from several factors.[9] A systematic approach is the most effective way to diagnose the problem.
1. Catalyst Inactivity or Inappropriateness
-
The Problem: The base catalyst is the engine of this reaction. If it's old, impure, or has degraded (e.g., absorbed atmospheric CO₂), it won't efficiently generate the enolate required for the reaction to start.[10]
-
The Solution:
-
Use a fresh bottle of the amine catalyst (e.g., piperidine) or purify it by distillation.
-
Ensure the correct stoichiometric amount is used. While catalytic, too little may not be sufficient. Conversely, too much catalyst can sometimes promote side reactions.[10]
-
Consider an alternative weak base. Ammonium acetate is a common and effective alternative.[11] For some substrates, boric acid or even enzymes have been shown to be effective catalysts.[12][13]
-
2. Suboptimal Reaction Conditions (Temperature, Time, Solvent)
-
The Problem: The reaction kinetics are highly dependent on conditions. The temperature might be too low to overcome the activation energy, or the reaction may not have been allowed to run long enough.[9][10]
-
The Solution:
-
Temperature Optimization: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can significantly increase the rate and final yield.[10]
-
Reaction Monitoring: Do not rely on a fixed reaction time from a generic protocol. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting aldehyde spot has been consumed.[10][14]
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF can accelerate the reaction.[15] However, polar protic solvents like ethanol are also very effective and often simplify product isolation via precipitation.[16] In some cases, running the reaction in water or under solvent-free conditions can be a highly efficient and green alternative.[17][18]
-
| Solvent Type | Example(s) | Impact on Knoevenagel Condensation | Reference |
| Polar Protic | Ethanol, Methanol, Water | Generally effective; can facilitate easy product precipitation upon cooling. Water is an environmentally friendly option. | [16][18][19] |
| Polar Aprotic | DMF, Acetonitrile | Often give high conversions and selectivity in shorter reaction times. | [15][20] |
| Nonpolar | Toluene, Cyclohexane | May lead to longer reaction times. Toluene is useful for azeotropic removal of water with a Dean-Stark trap. | [9][19] |
3. Presence of Water
-
The Problem: The Knoevenagel condensation produces one molecule of water for every molecule of product formed.[4][10] This water can inhibit the reaction equilibrium, effectively stalling it before completion.[10][21]
-
The Solution:
-
Azeotropic Removal: If using a nonpolar solvent like toluene, employ a Dean-Stark apparatus to physically remove water from the reaction mixture as it forms, driving the equilibrium toward the product.[9][22]
-
Drying Agents: The addition of molecular sieves to the reaction mixture can also effectively sequester the water byproduct.[21]
-
Caption: Troubleshooting logic for addressing low reaction yields.
Troubleshooting Guide: Product Purity Issues
Q3: My reaction works, but the final product is impure. What are the most likely side reactions?
Product impurity often arises from predictable side reactions. Identifying them is key to optimizing the purification protocol or adjusting the reaction conditions to prevent their formation.
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the enolate (from the active methylene compound) can attack the product in a conjugate addition.[11]
-
Prevention: This is more likely if an excess of the active methylene compound is used. Using a strict 1:1 stoichiometry of the aldehyde and the active methylene compound can minimize this side reaction.[11]
-
-
Self-Condensation of Aldehyde: While less common with weak bases, if the catalyst is too strong or conditions are too harsh, 4-propoxybenzaldehyde can undergo self-condensation.
-
Knoevenagel-Doebner Modification Issues: When using malonic acid as the active methylene compound, the reaction is often followed by a decarboxylation step.[4][23] Incomplete decarboxylation can lead to the dicarboxylic acid intermediate remaining in your product.
Validated Experimental Protocol
Protocol: Piperidine-Catalyzed Knoevenagel Condensation of 4-Propoxybenzaldehyde with Malononitrile
This protocol describes a reliable method for synthesizing 2-(4-propoxybenzylidene)malononitrile.
Materials & Equipment:
-
4-Propoxybenzaldehyde (1.0 equiv.)
-
Malononitrile (1.0 equiv.)
-
Piperidine (0.1 equiv.)
-
Ethanol (anhydrous)
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC plates (silica gel) and developing chamber
-
Vacuum filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-propoxybenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 15 mL of ethanol. Add a magnetic stir bar.[10][22]
-
Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (0.1 mmol, approx. 10 µL).[14][22]
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours, indicated by the disappearance of the 4-propoxybenzaldehyde spot.[10][14]
-
Work-up and Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product will likely begin to precipitate. Cool the mixture further in an ice bath to maximize precipitation.[10][16]
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and residual catalyst.[10][14]
-
Drying & Characterization: Dry the purified product under vacuum. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and melting point).
References
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]
-
Kwon, P. S., Kim, Y. M., Kang, C. J., Kwon, T. W., Chung, S. K., & Chang, Y. T. (n.d.). Microwave Enhanced Knoevenagel Condensation of Malonic Acid on Basic Alumina. Synthetic Communications, 27(23). Retrieved from [Link]
-
Cárdenas-Lizana, F., Gómez-Quero, S., & Keane, M. A. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. Retrieved from [Link]
-
Phan, T. T. N., & Nguyen, V. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. RSC Advances. Retrieved from [Link]
-
Prajapati, D. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Retrieved from [Link]
-
Unknown. (n.d.). Recent developments in Knoevenagel condensation reaction: a review. Retrieved from [Link]
-
van Schijndel, J., & van den Langenbergh, K. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine-catalyzed synthesis of Knoevenagel adducts 3m–o. Retrieved from [Link]
-
Ali, M. M., & Tasneem, S. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
-
Selvita. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Dias, I. R., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation reaction with piperidine as catalyst. Retrieved from [Link]
-
Kolb, K. E., Field, K. W., & Schatz, P. F. (n.d.). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of various solvents on Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]
-
Michalchuk, A. A. L., et al. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]
-
Unknown. (n.d.). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. Retrieved from [Link]
-
PubMed. (2022). Three Si-substituted polyoxovanadates as efficient catalysts for Knoevenagel condensation and selective oxidation of styrene to benzaldehyde. Retrieved from [Link]
-
Koszelewski, D., & Ostaszewski, R. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. PubMed. Retrieved from [Link]
-
NIH. (n.d.). Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers. Retrieved from [Link]
-
All About Chemistry. (2023). Knoevenagel condensation. YouTube. Retrieved from [Link]
-
Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Retrieved from [Link]
-
Unknown. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate. Retrieved from [Link]
-
JoVE. (2025). Video: Aldol Condensation with β-Diesters. Retrieved from [Link]
-
Chemistry Education. (2021). Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. YouTube. Retrieved from [Link]
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- 18. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
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preventing byproduct formation in cinnamic acid derivative synthesis
A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals.
Welcome to the Technical Support Center for Cinnamic Acid Derivative Synthesis. This guide is designed to provide you with in-depth technical assistance to navigate the common challenges encountered during the synthesis of this important class of compounds. Cinnamic acid and its derivatives are pivotal intermediates in the pharmaceutical, fragrance, and materials science industries.[1][2] Achieving high purity and yield is often complicated by the formation of unwanted byproducts.
This resource is structured to offer not just solutions, but also a deeper understanding of the underlying chemical principles that govern these reactions. By understanding the "why" behind byproduct formation, you can proactively optimize your synthetic strategies.
Section 1: Understanding the Synthetic Landscape: Common Reactions and Their Pitfalls
The synthesis of cinnamic acid derivatives is most commonly achieved through a few key named reactions. Each has its own set of advantages and challenges, particularly concerning byproduct formation.
The Perkin Reaction
The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid.[3][4][5][6]
Common Byproducts:
-
Self-condensation products of the anhydride.
-
Products from competing aldol reactions.[1]
-
decarboxylation byproducts under harsh conditions.
Mechanism Overview: The reaction is initiated by the formation of a carbanion from the acid anhydride, which then acts as a nucleophile attacking the aromatic aldehyde.[6]
Caption: Simplified workflow of the Perkin reaction.
The Knoevenagel Condensation
This versatile reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base like an amine.[7] For cinnamic acid synthesis, this typically involves reacting an aromatic aldehyde with malonic acid or its esters.[8]
Common Byproducts:
-
Michael addition products.
-
Self-condensation products of the active methylene compound.
-
Decarboxylation of the malonic acid derivative at elevated temperatures.[9]
-
Polymerization products at higher temperatures.[10]
Mechanism Overview: The base deprotonates the active methylene compound to form a nucleophilic enolate ion, which then attacks the carbonyl carbon of the aldehyde.[8]
The Heck Reaction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[11][12] For cinnamic acid derivatives, this typically involves the reaction of an aryl halide with an acrylate.
Common Byproducts:
-
Homocoupling of the aryl halide.
-
Isomerization of the double bond in the product.
-
Reduction of the aryl halide.
-
Formation of saturated aldehydes through tandem arylation/isomerization processes.[13]
Mechanism Overview: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.
The Claisen-Schmidt Condensation
A variation of the aldol condensation, the Claisen-Schmidt reaction involves the condensation of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[14][15]
Common Byproducts:
-
Self-condensation of the enolizable ketone or aldehyde.
-
Cannizzaro reaction of the aromatic aldehyde under strong basic conditions.
-
Formation of β-hydroxy ketone intermediates that may not fully dehydrate.[16]
Mechanism Overview: A base removes an α-hydrogen from the ketone or aldehyde to form an enolate, which then attacks the carbonyl carbon of the aromatic aldehyde.[17]
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a significant amount of a byproduct that I suspect is from the self-condensation of my active methylene compound in a Knoevenagel condensation. How can I minimize this?
A1: Self-condensation is a common issue when the active methylene compound is too reactive or when the reaction conditions favor its self-reaction over the desired condensation with the aldehyde.
Troubleshooting Steps:
-
Control the Stoichiometry: Use a slight excess of the aldehyde (e.g., 1.1 equivalents) to ensure the active methylene compound is consumed in the desired reaction.
-
Slow Addition: Add the active methylene compound slowly to the reaction mixture containing the aldehyde and the catalyst. This maintains a low instantaneous concentration of the active methylene compound, disfavoring self-condensation.
-
Catalyst Choice: The choice of base is critical. Weaker bases, such as piperidine or pyridine, are generally preferred as they are less likely to promote the self-condensation of highly acidic methylene compounds.[2][10]
-
Temperature Control: Running the reaction at a lower temperature can help to control the rate of all reactions, often favoring the desired pathway. While higher temperatures can increase the reaction rate, they may also promote side reactions.[10]
Q2: My Heck reaction is giving me a low yield of the desired cinnamic acid derivative, and I see a lot of homocoupled aryl halide. What's going on?
A2: Homocoupling of the aryl halide is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when two molecules of the aryl halide react with each other.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand for the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands can often suppress homocoupling by stabilizing the Pd(0) intermediate and promoting the desired cross-coupling pathway.
-
Base Selection: The base plays a critical role in the Heck reaction. An appropriate base is needed to neutralize the hydrogen halide produced as a byproduct.[18] The choice of base can influence the rate of the desired reaction versus the side reactions. Common bases include triethylamine, potassium carbonate, and sodium acetate.
-
Solvent Purity: Ensure your solvent is anhydrous and deoxygenated. Oxygen can lead to the oxidation of the Pd(0) catalyst and promote side reactions.
-
Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased byproduct formation.
Q3: In my Perkin reaction, I'm getting a complex mixture of products and a low yield of my target cinnamic acid. How can I improve the selectivity?
A3: The Perkin reaction can be sensitive to reaction conditions, and deviations can lead to a variety of side products.
Troubleshooting Steps:
-
Anhydrous Conditions: The presence of water can hydrolyze the acid anhydride, reducing its effective concentration and leading to the formation of the corresponding carboxylic acid, which can complicate the reaction. Ensure all reagents and glassware are thoroughly dried.
-
Temperature and Reaction Time: The Perkin reaction often requires high temperatures (around 180°C) and long reaction times.[4][19] However, prolonged heating can lead to decarboxylation and other side reactions. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Base Purity: Use a high-purity, anhydrous alkali salt of the acid. The presence of impurities can catalyze unwanted side reactions.
-
Purification: After the reaction, a careful workup is essential. This may involve hydrolysis of the intermediate anhydride followed by purification techniques like recrystallization or column chromatography to isolate the desired product.
Q4: I am attempting a Claisen-Schmidt condensation and my aromatic aldehyde is undergoing a Cannizzaro reaction. How can I prevent this?
A4: The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde to give a primary alcohol and a carboxylic acid. It is promoted by strong bases.
Troubleshooting Steps:
-
Base Strength: Use a weaker base. While the Claisen-Schmidt reaction requires a base to generate the enolate, a very strong base like concentrated sodium hydroxide can promote the Cannizzaro reaction. Consider using a milder base like potassium carbonate or a catalytic amount of a stronger base.
-
Temperature Control: The Cannizzaro reaction is often more favorable at higher temperatures. Running your Claisen-Schmidt condensation at a lower temperature (e.g., room temperature or below) can help to suppress this side reaction.
-
Reaction Time: Monitor the reaction closely. A shorter reaction time may be sufficient for the desired condensation to occur without allowing significant progression of the slower Cannizzaro reaction.
Section 3: Experimental Protocols & Data
Protocol 1: Optimized Knoevenagel Condensation for the Synthesis of Ferulic Acid
This protocol is designed to minimize byproduct formation through careful control of reaction conditions.
Materials:
-
Vanillin (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (solvent)
-
Piperidine (0.1 eq, catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve vanillin in pyridine.
-
Add malonic acid and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux (120-140°C) for 4 hours.[20]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from ethanol/water to obtain pure ferulic acid.
Data Summary:
| Parameter | Condition | Rationale |
| Catalyst | Piperidine | A weak base that effectively catalyzes the condensation while minimizing self-condensation of malonic acid.[10] |
| Solvent | Pyridine | Acts as both a solvent and a base, facilitating the reaction.[2] |
| Temperature | 120-140°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant decarboxylation.[20] |
| Workup | Acidic quench | Protonates the carboxylate to precipitate the cinnamic acid derivative and neutralizes the basic solvent and catalyst. |
Protocol 2: Purification of Cinnamic Acid Derivatives by Recrystallization
Recrystallization is a powerful technique for purifying solid cinnamic acid derivatives from byproducts and unreacted starting materials.[10]
Procedure:
-
Choose a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, water, or mixtures thereof.
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Caption: A typical workflow for the purification of cinnamic acid derivatives.
Section 4: Quality Control
Ensuring the purity and structural integrity of your synthesized cinnamic acid derivatives is paramount.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product by separating it from any remaining byproducts or starting materials.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can help identify the structures of any byproducts.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, confirming the formation of the α,β-unsaturated carboxylic acid moiety.[10]
-
Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its identity.
By implementing these troubleshooting strategies and analytical techniques, you can significantly improve the yield and purity of your cinnamic acid derivative synthesis, accelerating your research and development efforts.
References
- How to optimize the synthesis process of cinnamic derivatives? - Blog. (2025, October 21).
- Knoevenagel Condensation - Alfa Chemistry.
- Esterification, Purification and Identification of Cinnamic Acid Esters.
- Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation.
- minimizing side product formation in reactions with cinnamoyl chloride - Benchchem.
- Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - ResearchGate.
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
- Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research.
- Method for obtaining high-purity cinnamic acid - Google Patents.
- Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PubMed Central.
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity - bepls.
-
. Retrieved from
- Perkin reaction - Wikipedia.
- Cinnamic Acid Knoevenagel Condensation Mechanism - graduation.escoffier.edu.
- Perkin reaction - Grokipedia.
- Video: Esters to β-Ketoesters: Claisen Condensation Mechanism - JoVE. (2025, May 22).
- Preparation method of cinnamic acid or derivatives thereof - Google Patents.
- Introduction to Perkin reaction its mechanism and examples.pdf - Slideshare.
- Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs.
- Perkin Reaction Mechanism - BYJU'S.
- Claisen-Schmidt Condensation.
- Claisen–Schmidt condensation - Wikipedia.
- Method for catalytic synthesis of cinnamic acid with catalyst recycle - Google Patents.
- oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis - Johnson Matthey Technology Review. (1999, October 1).
- Perkin Reaction - J&K Scientific LLC. (2021, June 1).
- synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace.
- Heck Reaction - Organic Chemistry Portal.
- Synthesis of cinnamic acids. Reagents and reaction conditions: (a) pyridine - ResearchGate.
- Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - MDPI.
- Claisen Condensation Mechanism - BYJU'S.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (2018, September 1).
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Technical Support Center: Overcoming Poor Solubility of 3-(4-Propoxyphenyl)propanoic Acid in Assays
Welcome to the dedicated support resource for researchers utilizing 3-(4-Propoxyphenyl)propanoic acid. This guide is designed to provide robust troubleshooting strategies and clear answers to frequently asked questions concerning the compound's limited aqueous solubility. As a Senior Application Scientist, my objective is to provide you with the technical insights and practical solutions necessary to ensure the accuracy and reproducibility of your experimental data.
Introduction
This compound is a compound of interest for many scientific investigations. However, its hydrophobic nature, conferred by the propoxy and phenyl groups, presents a significant hurdle in aqueous-based assays. Poor solubility can lead to a cascade of experimental problems, including compound precipitation, inaccurate concentration assessments, and ultimately, unreliable results. This guide offers scientifically-grounded solutions to proactively address and resolve these challenges.
Part 1: Troubleshooting Guide
This section is structured to address specific, common issues encountered during experimentation.
Issue 1: Immediate Precipitation of Compound Following Dilution into Aqueous Assay Buffer
Scenario: You have prepared a concentrated stock solution of this compound in DMSO. Upon dilution into your aqueous assay buffer (e.g., PBS, TRIS-HCl), you observe the formation of a cloudy suspension or visible precipitate.
This phenomenon, often termed "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. The organic solvent maintains solubility at high concentrations, but the rapid shift in polarity upon dilution into the buffer forces the hydrophobic compound out of solution.
-
Re-evaluate Stock Concentration: An overly concentrated stock solution is a frequent cause of precipitation upon dilution.
-
Recommendation: Consider reducing the concentration of your stock solution. For instance, preparing a 10 mM stock instead of a 100 mM stock in 100% DMSO can be beneficial.
-
-
Refine Dilution Technique: The method of dilution can significantly influence the outcome.
-
Protocol: Avoid adding the stock solution directly into the total buffer volume. Instead, employ a stepwise dilution. First, create an intermediate dilution by adding the stock to a small volume of the buffer while vortexing. Subsequently, add this intermediate dilution to the remaining buffer. This more gradual change in solvent polarity can help maintain solubility.[1]
-
-
Utilize Solubilizing Excipients: If solubility issues persist, modifying the assay buffer with solubilizing agents is a viable strategy.
-
Table 1: Recommended Solubilizing Agents
Excipient Recommended Starting Concentration Mechanism of Action Key Considerations Tween® 20 / Tween® 80 0.01 - 0.1% (v/v) These non-ionic surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2][3] Can interfere with cell membrane integrity in cell-based assays at higher concentrations. It's crucial to run controls with the surfactant alone to assess any background effects. Cyclodextrins (e.g., HP-β-CD) 1-5 mM Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment.[4][5][6] May alter the free concentration of the compound available for interaction. The choice of cyclodextrin type can be important. | pH Adjustment | Buffer pH > 6.0 | As a carboxylic acid, this compound is more soluble in its deprotonated (ionized) state. Increasing the pH of the buffer above its pKa will favor this more soluble form.[7] | Ensure the adjusted pH is compatible with the biological components of your assay (e.g., enzyme activity, cell viability). |
-
Caption: A stepwise approach to troubleshooting compound precipitation.
Issue 2: Inconsistent and Poorly Reproducible Results in Cell-Based Assays
Scenario: When evaluating the effects of this compound in cell culture, you notice significant variability between replicate wells and across different experimental runs.
Poor aqueous solubility is often the underlying cause of such inconsistencies.
-
Inaccurate Dosing: The actual concentration of the compound in the cell culture medium is likely lower than intended due to precipitation.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of standard tissue culture plates, further depleting the effective concentration available to the cells.
-
Cellular Artifacts: Undissolved compound particulates can induce cellular stress, leading to misleading results.
-
Determine the Kinetic Solubility Limit: Before proceeding with your main experiments, it is crucial to establish the maximum concentration of the compound that remains soluble in your complete cell culture medium over the duration of your experiment.
-
Protocol: Visual and Analytical Solubility Assessment
-
Prepare a dilution series of the compound in your final cell culture medium (including serum).
-
Incubate these dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the intended duration of your assay.
-
Visually inspect for any signs of precipitation. For a more quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV. This will define your viable working concentration range.
-
-
-
Mitigate Non-specific Binding:
-
Recommendation: Consider using low-binding microplates, which are surface-treated to reduce the adsorption of hydrophobic molecules.
-
-
Optimize the Dosing Procedure:
-
Method: A pre-dilution step in serum can be effective. The proteins and lipids in fetal bovine serum (FBS) can help to solubilize the compound.
-
Example for a 10 µM final concentration in 1 mL of medium with 10% FBS:
-
Pipette the required volume from your 10 mM DMSO stock.
-
Dispense this into 100 µL of pure FBS and mix thoroughly.
-
Add this serum-compound mixture to the remaining 900 µL of serum-free medium to achieve your final concentration.
-
-
Caption: A decision-making framework for enhancing the reproducibility of cell-based assays.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most widely used and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds. It is capable of dissolving both polar and nonpolar compounds and is miscible with aqueous media.[8] However, it is critical to keep the final concentration of DMSO in your assay low, typically below 0.5% (v/v), as higher concentrations can be cytotoxic or interfere with assay components.[9][10] Concentrations as low as 0.1% are generally considered safe for most cell lines.[9]
Q2: Can I use physical methods like sonication or heating to improve solubility?
A2: While sonication and gentle heating (e.g., to 37°C) can aid in the initial dissolution of the compound, they may create a supersaturated and thermodynamically unstable solution. This can result in delayed precipitation, especially during extended incubation periods. These methods are more suitable for dissolving the compound in the stock solvent rather than forcing it into an aqueous buffer where it has inherently low solubility. Always perform a visual inspection for any precipitation before using the solution.
Q3: How does the pKa of this compound influence buffer selection?
A3: The pKa of the carboxylic acid group is a critical factor. For propanoic acid, the pKa is approximately 4.87. While the exact pKa of this derivative may vary slightly, it is reasonable to assume it is in a similar range. To maintain the compound in its more soluble, deprotonated (anionic) form, it is advisable to use a buffer with a pH at least 1.5 to 2 units higher than the pKa. Therefore, standard physiological buffers such as PBS (pH ≈ 7.4) or TRIS (pH 7.4-8.0) are generally suitable choices. Acidic buffers (pH < 5) should be avoided as they will promote the neutral, less soluble form of the compound.
Q4: For an enzyme inhibition assay, are there any solubilizing agents that should be avoided?
A4: Yes, careful selection of solubilizing agents is crucial in enzyme assays to avoid interference.
-
Surfactants (e.g., Tween®, Triton™ X-100): These can denature proteins, including the enzyme of interest, particularly at higher concentrations. It is essential to run a control with the surfactant alone to assess its direct impact on enzyme activity.
-
Bovine Serum Albumin (BSA): BSA can non-specifically bind to your test compound, which reduces its free concentration and can lead to an underestimation of its potency (i.e., a higher IC50 value).
-
Cyclodextrins: While generally more inert, they can potentially interact with the enzyme's active site or the substrate.
For enzyme assays, the preferred approach is to first optimize solubility through pH and the use of co-solvents (if tolerated by the enzyme), before resorting to surfactants or other binding agents.
References
- Vertex AI Search. (2017). What effects does DMSO have on cell assays? - Quora.
- Scientist Solutions. (2025). DMSO in cell based assays.
- Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.).
- CORE. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- SciSpace. (n.d.).
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
- BenchChem. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.).
- HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022).
- BenchChem. (2025).
- PubChem - NIH. (n.d.). This compound | C12H16O3 | CID 2255935.
- PubChem - NIH. (n.d.). 3-(4-Phenoxyphenyl)propanoic acid | C15H14O3 | CID 22036572.
- BenchChem. (2025).
- MDPI. (n.d.). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
- What are the chances of precipitation in column while using buffers as mobile phase?. (2012).
- PubChemLite. (n.d.). This compound (C12H16O3).
- PubChem. (n.d.). 3-(4-Propoxyphenyl)
- Guidechem. (n.d.). 3-(4-Methoxyphenyl)propionic acid 1929-29-9 wiki.
- Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics (AJP), 10(2).
- PubChem. (n.d.). 3-(4-Carboxyphenyl)propionic Acid | C10H10O4 | CID 854054.
- Asian Journal of Pharmaceutics (AJP). (n.d.). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
- PubMed Central (PMC). (n.d.).
- Reddit. (2022).
- Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
- ResearchGate. (2025). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
- ACS Publications. (2021). Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80 | Molecular Pharmaceutics.
- JOCPR. (2024).
- Request PDF. (2021).
- PubMed. (n.d.). Polysorbate Surfactants as Drug Carriers: Tween 20-Amphotericin B Conjugates as Anti-Fungal and Anti-Leishmanial Agents.
- PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394.
- PubChem. (2025). 3-[4-(3-Phenoxypropoxy)phenyl]propanoic acid | C18H20O4 | CID 177720449.
- ResearchGate. (2025). Solubility and Thermodynamic Analysis of 3,4-Bis(3-nitrofurazan-4-yl)
- Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS.
- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.
- MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
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addressing inconsistencies in the biological activity of 3-(4-Propoxyphenyl)propanoic acid batches
This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistencies in the biological activity of different batches of 3-(4-Propoxyphenyl)propanoic acid. As a member of the aryl propionic acid class of molecules, this compound is structurally related to known modulators of critical metabolic signaling pathways. This guide provides a framework for troubleshooting variability, ensuring data integrity, and validating compound batches before experimental use.
Introduction: The Challenge of Batch-to-Batch Variability
This guide will focus on the probable biological targets of this compound class—G-protein coupled receptor 40 (GPR40/FFAR1) and Peroxisome Proliferator-Activated Receptors (PPARs)—to provide a context-specific troubleshooting strategy.[2][3]
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Inconsistent Activity
This section addresses common questions and issues that arise when working with different batches of this compound.
Q1: My new batch of this compound shows significantly lower (or higher) potency in my cell-based assay compared to the previous batch. What is the first step?
A1: The first and most critical step is to pause your biological experiments and initiate a systematic quality control (QC) validation of both the old and new batches. Direct comparison is essential. Do not assume the old batch was the "correct" one; it may have degraded over time, or the new batch could be purer.
Immediate Action Plan:
-
Confirm Identity and Purity: Use analytical chemistry techniques to verify the identity and purity of both batches.
-
Establish a Reference: If possible, obtain a certified reference standard from a reputable supplier. If not, use the batch with the cleanest analytical profile as your internal reference.
-
Side-by-Side Biological Assay: Re-run your primary biological assay using freshly prepared solutions of both the old and new batches, alongside a vehicle control.
Q2: What are the most likely sources of chemical impurities in my compound?
A2: this compound is likely synthesized via a multi-step process, with the key ether linkage often formed through a Williamson ether synthesis.[4][5] Potential impurities can arise from several sources:
-
Unreacted Starting Materials: The most common impurities are often the precursors. For this compound, this could include 3-(4-hydroxyphenyl)propanoic acid or 1-halopropane (bromo- or iodopropane).
-
Side-Reaction Byproducts: The Williamson ether synthesis can have competing side reactions. As the alkoxide formed from the phenol is a strong base, it can promote E2 elimination reactions with the alkyl halide, leading to propene gas.[6]
-
Reagent-Related Impurities: Residual catalysts, bases (e.g., sodium hydride, potassium carbonate), or solvents used during the synthesis and purification can remain in the final product.[3]
These impurities, even in trace amounts, can have their own biological activities or interfere with the activity of the primary compound, leading to unexpected results.[1]
Q3: The compound's structure is simple. How much can a small impurity really affect my results?
A3: The impact of an impurity can be disproportionately large.[1] Consider these scenarios:
-
A Highly Potent Impurity: An impurity that is an agonist or antagonist of your target receptor, even at <1% concentration, can significantly alter the observed EC50/IC50 if it is much more potent than the main compound.
-
A Cytotoxic Impurity: An impurity could be causing cell death at higher concentrations, leading to a misleading dose-response curve that appears to show reduced efficacy.
-
Assay Interference: Some impurities can interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay).
Therefore, assuming that a "95% pure" compound is functionally 95% active is a dangerous oversimplification in biological research.
Q4: How should I properly store and handle this compound to prevent degradation?
A4: Aryl propionic acids are generally stable solids. However, proper storage is crucial to maintain integrity over time.
-
Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture.[7] Use a desiccator for long-term storage.
-
In Solution (Stock): Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot completely and vortex thoroughly.
-
Working Solutions: Prepare fresh working dilutions in your assay buffer or cell culture medium from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods, as they are more prone to degradation and microbial contamination.
Section 2: The Biological Context - Likely Signaling Pathways
Based on its structural class, this compound is a candidate to be an agonist for GPR40 and/or PPARs. Understanding these pathways is key to designing appropriate validation assays.
GPR40 (FFAR1) Signaling
GPR40 is a Gq-coupled G-protein coupled receptor activated by medium to long-chain free fatty acids.[8][9] Its activation in pancreatic β-cells is a key mechanism for glucose-dependent insulin secretion. Phenylpropanoic acid derivatives are a well-known class of synthetic GPR40 agonists.[2][3]
Mechanism of Action:
-
Agonist binding to GPR40 activates the Gαq subunit.
-
Activated Gαq stimulates Phospholipase C (PLC).
-
PLC cleaves PIP2 into IP3 and DAG.
-
IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[10]
-
This rise in intracellular Ca2+ is a key event that can be measured to quantify receptor activation.
Figure 2. PPARγ-mediated gene transcription pathway.
Section 3: The Troubleshooting Workflow - A Step-by-Step Guide
When faced with batch variability, a structured approach is essential. The following workflow guides you from chemical analysis to biological validation.
Figure 3. Systematic workflow for troubleshooting batch variability.
Protocol 1: Analytical Chemistry Quality Control
Objective: To confirm the identity and assess the purity of each compound batch.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Rationale: HPLC is the gold standard for assessing the purity of small molecules. It separates the main compound from any non-volatile impurities.
-
Methodology:
-
System: A standard HPLC or UPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). [11] 3. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to identify all potential impurities. Then, optimize the gradient to achieve better separation around the main peak.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the phenyl ring absorbs (e.g., 220 nm and 254 nm). [11] 8. Sample Preparation: Prepare samples of each batch at 1 mg/mL in a 50:50 mixture of Mobile Phase A:B.
-
Analysis: Inject equal volumes (e.g., 10 µL) of each sample. Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.
-
B. Mass Spectrometry (MS) for Identity Confirmation
-
Rationale: MS confirms that the main component of your batch has the correct molecular weight.
-
Methodology:
-
System: Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes.
-
Expected Mass: The molecular formula for this compound is C12H16O3. The monoisotopic mass is 208.11 Da. [12] 4. Expected Ions:
-
Positive Mode ([M+H]+): ~209.12 m/z
-
Negative Mode ([M-H]-): ~207.10 m/z
-
-
Analysis: Confirm that the major peak in your HPLC chromatogram corresponds to the expected mass.
-
C. Nuclear Magnetic Resonance (NMR) for Structural Verification
-
Rationale: ¹H NMR provides a detailed fingerprint of the molecule's structure, confirming the identity and revealing the presence of impurities that may not be obvious by other methods.
-
Methodology:
-
System: A standard NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve ~5-10 mg of each batch in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire a ¹H NMR spectrum. Compare the spectra of different batches. Look for unexpected peaks which indicate impurities. The spectrum should be consistent with the structure of this compound (aromatic protons, propoxy chain protons, and propanoic acid chain protons). [7]
Data Type Batch A (Good Activity) Batch B (Poor Activity) Interpretation HPLC Purity (%) 99.1% 94.5% (with 3 impurity peaks) Batch B has significant impurities. LC-MS (m/z [M+H]⁺) 209.12 209.12 (major), 195.09 (minor) Main compound is correct, but an impurity with a different mass is present in Batch B. | ¹H NMR | Clean spectrum, expected peaks | Expected peaks + additional signals in aromatic and aliphatic regions | Batch B contains structurally different impurities. |
-
Protocol 2: GPR40 Activation - Calcium Mobilization Assay
Objective: To functionally compare the potency of different batches at activating the GPR40 receptor.
-
Rationale: GPR40 activation leads to a rapid and measurable increase in intracellular calcium. [8][10]This assay provides a direct functional readout of receptor agonism.
-
Methodology:
-
Cell Line: Use a cell line stably expressing human GPR40 (e.g., HEK293 or CHO cells).
-
Dye Loading: Plate the cells in a 96- or 384-well black, clear-bottom plate. Once confluent, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) according to the manufacturer's instructions. [13] 3. Compound Preparation: Prepare serial dilutions of each batch of this compound in an appropriate assay buffer. Include a known GPR40 agonist as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.
-
Measurement: Use a fluorescence plate reader with an integrated liquid handling system (e.g., a FlexStation or FLIPR).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the compound dilutions into the wells.
-
Immediately begin kinetic reading of fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Emax (maximal effect) for each batch.
-
-
Protocol 3: PPARγ Activation - Luciferase Reporter Assay
Objective: To assess and compare the ability of different batches to activate PPARγ-mediated gene transcription.
-
Rationale: This assay measures the functional consequence of PPARγ activation: the transcription of target genes. It serves as an excellent orthogonal assay to confirm activity. [8][9]* Methodology:
-
Cell Line: Use a cell line (e.g., HEK293T or HepG2) co-transfected with:
-
An expression vector for full-length human PPARγ.
-
A reporter vector containing a luciferase gene downstream of a PPRE. [14] 2. Cell Treatment: Plate the transfected cells in a white, opaque 96-well plate. Allow cells to adhere.
-
-
Compound Addition: Treat the cells with serial dilutions of each compound batch for 18-24 hours. Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control.
-
Lysis and Luminescence Reading: After incubation, lyse the cells and add a luciferase substrate (e.g., from a Dual-Luciferase® Reporter Assay System).
-
Measurement: Read the luminescence on a plate-based luminometer.
-
Data Analysis:
-
Normalize the luciferase activity (e.g., to a co-transfected Renilla luciferase control or to total protein).
-
Plot the normalized activity (as fold-activation over vehicle) against the log of the compound concentration.
-
Fit the data to determine the EC₅₀ and Emax for each batch.
-
-
| Assay | Batch A (Good Activity) | Batch B (Poor Activity) | Interpretation |
| GPR40 Ca²⁺ Flux (EC₅₀) | 150 nM | 850 nM | Batch B is ~5.7-fold less potent at GPR40. |
| PPARγ Reporter (EC₅₀) | 1.2 µM | >10 µM (no full curve) | Batch B has significantly reduced or no activity at PPARγ. |
Section 4: Conclusion and Best Practices
Inconsistencies in the biological activity of this compound are a solvable problem. By implementing a rigorous, multi-step validation process for every new batch, researchers can ensure the reliability and reproducibility of their results.
Key Takeaways:
-
Never Trust, Always Verify: Do not assume a new batch of a compound is identical to the last.
-
Analytical Chemistry is Non-Negotiable: Purity and identity must be confirmed via HPLC, MS, and preferably NMR before any biological experiment.
-
Use Orthogonal Biological Assays: Confirm the activity of your compound in at least two different functional assays, ideally targeting the primary and a likely secondary pathway (e.g., GPR40 and PPARγ).
-
Maintain Meticulous Records: Document the supplier, lot number, and all QC data for every batch of compound used. This traceability is essential for troubleshooting.
By adopting this mindset and these protocols, you can mitigate the risks associated with batch-to-batch variability and build a more robust and reliable foundation for your research.
References
- Li, Y., et al. (2007). Synthesis and Biological Evaluation of 3-aryl-3-(4-phenoxy)-propionic Acid as a Novel Series of G Protein-Coupled Receptor 40 Agonists. Journal of Medicinal Chemistry, 50(12), 2807-2817.
- Soule, C. (2014). A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists. Methods in Molecular Biology, 1074, 145-154.
- INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit.
- ResearchGate. (n.d.). Luciferase reporter assay of PPAR activation in COS-7 cells.
- Yamaguchi, S., et al. (2016). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorganic & Medicinal Chemistry, 24(21), 5467-5477.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- Osunstate. (2025). Mastering The Williamson Ether Synthesis.
- Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
- Post Apple Scientific. (2024). The Impact of Impurities in Lab Chemicals.
- Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.
- PubMed. (2015). Ca2+ mobilization assays in GPCR drug discovery.
- PubMed. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- SynQuest Labs. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid.
- PubChemLite. (n.d.). This compound (C12H16O3).
- Tan, K. P., et al. (2005). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes, 54(7), 2002-2009.
- ChemicalBook. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis.
- NIST WebBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid.
- NIST WebBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid.
- PubChem. (n.d.). This compound | C12H16O3 | CID 2255935.
- MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- Google Patents. (n.d.). WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof.
- PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- ResearchGate. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
- National Institutes of Health. (2012). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes.
- PubMed. (2008). Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity.
- PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
- Pharmacy 180. (n.d.). Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
- Frontiers. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders.
- MDPI. (2022). Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids.
- PubMed. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists.
- ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
- Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes.
- Rajan, P., et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo American Journal of Pharmaceutical Sciences, 5(5), 4584-4597.
- PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
- PubMed. (2013). New derivatives of aryl-propionic acid. Synthesis and biological evaluation.
- PubMed Central. (2015). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4.
- Semantic Scholar. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca.
- NIST WebBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid.
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
- PubChem. (n.d.). 3-(4-Phenoxyphenyl)propanoic acid | C15H14O3 | CID 22036572.
- PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate | C11H14O3 | CID 300018.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- SpectraBase. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid - Optional[13C NMR] - Spectrum.
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and biological evaluation of 3-aryl-3-(4-phenoxy)-propionic acid as a novel series of G protein-coupled receptor 40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of 3-(4-Propoxyphenyl)propanoic Acid and Its Impurities
Welcome to the technical support center dedicated to the robust analysis of 3-(4-propoxyphenyl)propanoic acid and its related impurities by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind chromatographic principles to overcome common challenges in your daily laboratory work.
Section 1: Foundational Knowledge & Starting Method
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of your analyte and to have a solid starting point for your HPLC method.
Analyte Properties: this compound is a carboxylic acid. Its aromatic nature provides good UV absorbance for detection. The propoxy group adds hydrophobicity, making it well-suited for reversed-phase chromatography.
| Property | Estimated Value | Implication for HPLC Method Development |
| pKa | ~4.5 | The carboxylic acid moiety will be ionized at neutral pH. To ensure good peak shape and consistent retention, the mobile phase pH should be controlled, ideally at least 2 pH units below the pKa.[1] |
| LogP | ~2.5 - 3.0 | Indicates moderate hydrophobicity, suggesting good retention on a C18 or C8 column with a typical reversed-phase mobile phase (e.g., acetonitrile/water or methanol/water). |
| UV max | ~225 nm, ~275 nm | Provides suitable wavelengths for UV detection, offering good sensitivity. |
Recommended Starting HPLC Method
This method is a robust starting point based on common practices for similar aromatic carboxylic acids.[2][3] Optimization will likely be necessary depending on the specific impurities and your chromatographic system.
| Parameter | Recommendation |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) |
Section 2: Troubleshooting Common HPLC Issues
This section addresses specific problems you may encounter during the analysis of this compound and its impurities.
Issue 1: Poor Peak Shape - Tailing Peaks
A common issue with acidic compounds is peak tailing, which can compromise resolution and integration.
Q: My peak for this compound is tailing. What are the likely causes and how can I fix it?
A: Peak tailing for acidic analytes is often due to secondary interactions with the stationary phase or issues with the mobile phase. Here’s a step-by-step troubleshooting guide:
-
Check Mobile Phase pH: The most common cause of tailing for acidic compounds is the ionization of the carboxylic acid group, which can interact with active sites on the silica backbone of the column.
-
Explanation: If the mobile phase pH is close to or above the pKa of your analyte (~4.5), a significant portion of the molecules will be in their anionic carboxylate form. These anions can have secondary interactions with any exposed, positively charged silanols on the stationary phase, leading to tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic. Using 0.1% phosphoric acid will bring the pH to approximately 2.1, fully protonating the carboxylic acid and minimizing these secondary interactions. You can also try other acids like formic acid or trifluoroacetic acid.
-
-
Assess Column Health: A deteriorating column can also lead to peak tailing.
-
Explanation: Over time, the stationary phase can degrade, especially at the column inlet, leading to a void or channel formation. This disrupts the sample band as it enters the column.
-
Solution: Try flushing the column with a strong solvent. If that doesn't work, try reversing the column (if the manufacturer allows) and flushing it. If the problem persists, the column may need to be replaced.
-
-
Consider Metal Chelation: Some acidic compounds can chelate with metal ions present in the stationary phase or system.
-
Explanation: Trace metals in the silica matrix can act as active sites for your analyte.
-
Solution: Using a mobile phase with a competing chelating agent, like a low concentration of EDTA, can sometimes help. However, ensuring a low pH is often sufficient.
-
Issue 2: Poor Peak Shape - Fronting Peaks
Peak fronting is less common than tailing for acidic compounds but can still occur.
Q: I am observing peak fronting for my main peak. What could be the cause?
A: Peak fronting is typically caused by sample overload or a mismatch between the sample solvent and the mobile phase.
-
Sample Overload: Injecting too much sample can saturate the stationary phase.
-
Explanation: When the concentration of the analyte is too high, the equilibrium between the mobile and stationary phases is disturbed, leading to a non-Gaussian peak shape.
-
Solution: Reduce the injection volume or dilute your sample. Perform a series of injections with decreasing concentrations to see if the peak shape improves.
-
-
Solvent Mismatch: The solvent in which your sample is dissolved can affect peak shape.
-
Explanation: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, the sample band will not properly focus on the head of the column.
-
Solution: As a best practice, always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will dissolve your sample.
-
Issue 3: Insufficient Resolution Between the Main Peak and an Impurity
Achieving adequate resolution between a parent compound and its closely eluting impurities is a primary goal of a stability-indicating method.
Q: I have an impurity that is co-eluting or has very poor resolution with the main this compound peak. How can I improve the separation?
A: Improving resolution requires manipulating the selectivity, efficiency, or retention of your method.
-
Modify the Mobile Phase Gradient: This is often the simplest way to improve resolution.
-
Explanation: A shallower gradient provides more time for the components to interact with the stationary phase, which can improve separation.
-
Solution: Decrease the rate of change of your gradient. For example, instead of going from 50% to 80% B in 15 minutes, try a gradient of 50% to 70% B over 20 minutes.
-
-
Change the Organic Solvent: Switching the organic component of your mobile phase can alter selectivity.
-
Explanation: Acetonitrile and methanol have different solvent properties and will interact differently with your analytes and the stationary phase. This can change the elution order and improve the separation of closely eluting peaks.
-
Solution: If you are using acetonitrile, try substituting it with methanol, or vice versa. You may need to adjust the gradient profile.
-
-
Adjust the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer.
-
Explanation: Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution.
-
Solution: Try increasing the column temperature in 5 °C increments (e.g., from 30 °C to 35 °C or 40 °C).
-
-
Consider a Different Stationary Phase: If mobile phase modifications are not sufficient, a different column chemistry may be needed.
-
Explanation: A C18 column is a good starting point, but other stationary phases can offer different selectivities.
-
Solution: For aromatic compounds, a phenyl-hexyl column can provide alternative selectivity due to pi-pi interactions. If you have polar impurities, an embedded polar group (polar-endcapped) C18 column might be beneficial.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the potential process-related impurities for this compound?
A1: Without a specific synthesis route, we can anticipate potential impurities based on common synthetic pathways for similar molecules. A likely synthesis involves the etherification of a 4-hydroxyphenylpropanoic acid derivative. Potential impurities could include:
-
Starting materials: Unreacted 4-hydroxyphenylpropanoic acid or its ester precursor, and unreacted propyl halide.
-
By-products: Isomers formed during synthesis, or products of side reactions. For example, if the propoxy group is introduced via Williamson ether synthesis, an elimination by-product from the propyl halide could be formed.
-
Related substances: Compounds with a similar core structure but different alkyl chains on the ether linkage (e.g., ethoxy or butoxy instead of propoxy) if there were impurities in the propylation reagent.
Q2: How can I perform a forced degradation study for this compound?
A2: Forced degradation studies are essential to develop a stability-indicating method.[4][5][6] You should expose your sample to various stress conditions, including:
-
Acidic hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic degradation: Expose the sample to UV and visible light.
After exposure, analyze the samples by your HPLC method to see if any degradation products are formed and if they are well-separated from the main peak.
Q3: My system pressure is suddenly very high. What should I do?
A3: High backpressure is a common HPLC issue. A systematic approach is needed to identify the source of the blockage.
Troubleshooting Steps:
-
Disconnect the column from the system and replace it with a union. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the HPLC system itself.
-
If the column is blocked: Try back-flushing the column (if permitted by the manufacturer). If this does not resolve the issue, the inlet frit may be clogged and need replacement, or the column itself may be irreversibly blocked.
-
If the system is blocked: Work your way backward from the detector, disconnecting fittings to isolate the location of the blockage. Common blockage points include injector sample loops and in-line filters.
Q4: Can I use a different column, for example, a shorter one with smaller particles?
A4: Yes, absolutely. Using a column with smaller particles (e.g., sub-2 µm or core-shell particles) can significantly increase efficiency and resolution, often allowing for shorter analysis times. However, be aware that this will also lead to higher backpressure, so you will need an HPLC or UHPLC system capable of handling these higher pressures. If you switch to a shorter column, you will need to adjust the gradient time proportionally to maintain the same separation.
Section 4: Experimental Protocols
Protocol 1: Mobile Phase Preparation
Objective: To prepare a stable and accurate mobile phase for reproducible results.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid (85%)
Procedure:
-
Mobile Phase A (0.1% Phosphoric Acid in Water): a. Measure 1 L of HPLC-grade water into a clean mobile phase bottle. b. Carefully add 1.0 mL of 85% phosphoric acid to the water. c. Mix thoroughly and sonicate for 10-15 minutes to degas.
-
Mobile Phase B (Acetonitrile): a. Pour HPLC-grade acetonitrile into a clean mobile phase bottle. b. Sonicate for 10-15 minutes to degas.
Protocol 2: System Suitability Testing
Objective: To ensure the chromatographic system is performing adequately before running samples.
Procedure:
-
Prepare a system suitability solution containing this compound and a known impurity at a relevant concentration.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Make five replicate injections of the system suitability solution.
-
Evaluate the following parameters:
-
Tailing factor (Asymmetry factor): Should be between 0.8 and 1.5 for the main peak.
-
Resolution (Rs): Should be > 2.0 between the main peak and the closest eluting impurity.
-
Relative Standard Deviation (RSD) of peak area and retention time: Should be < 2.0% for both.
-
Section 5: Method Optimization Workflow
The following diagram illustrates a logical workflow for optimizing your HPLC method for this compound and its impurities.
References
-
Kalamut, M., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 937-941. Available at: [Link]
-
Hong, S., et al. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Chromatographia, 80(7), 1095-1100. Available at: [Link]
-
PubChem. (n.d.). 3-(4-Phenoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). T3DB. Retrieved from [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available at: [Link]
-
Dasari, P., & Bethi, M. R. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. Journal of Chemical and Pharmaceutical Research, 8(5), 251-259. Available at: [Link]
-
Hassan, Y. A., et al. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. Journal of Chromatographic Science, 55(3), 273-280. Available at: [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-352. Available at: [Link]
-
PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chikhale, H. U. (2024). High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. Asian Journal of Pharmaceutics, 18(02). Available at: [Link]
-
Singh, S., & Bakshi, M. (2002). Forced Degradation of Ibuprofen in Bulk Drug and Tablets. Pharmaceutical Technology, 26(5), 30-42. Available at: [Link]
-
PubChem. (n.d.). 3-(4-Propoxyphenyl)-3-(propylamino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB [foodb.ca]
- 2. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
Validating the Mechanism of Action of 3-(4-Propoxyphenyl)propanoic acid: A Comparative Guide for GPR40 Agonism
Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpropanoic Acid Derivative
The landscape of metabolic disease therapeutics is continually evolving, with a significant focus on identifying novel molecular entities that can modulate key signaling pathways with high specificity and efficacy. Within this context, 3-(4-Propoxyphenyl)propanoic acid has emerged as a compound of interest. Based on structure-activity relationship (SAR) studies of analogous phenylpropanoic acid derivatives that have demonstrated potent agonistic activity at the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), we hypothesize that this compound functions as a GPR40 agonist.[1][2] This guide provides a comprehensive framework for validating this proposed mechanism of action, comparing its potential performance with established GPR40 agonists, and offers detailed experimental protocols for rigorous scientific investigation.
GPR40 is a compelling therapeutic target for type 2 diabetes due to its high expression in pancreatic β-cells and its role in potentiating glucose-dependent insulin secretion (GDIS).[3][4][5][6] Activation of GPR40 by endogenous long-chain free fatty acids or synthetic agonists initiates a signaling cascade that enhances insulin release only in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia, a common side effect of some anti-diabetic drugs.[4][7] This guide will serve as a technical resource for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this compound and similar novel chemical entities.
The GPR40 Signaling Pathway: A Closer Look
Upon agonist binding, GPR40 couples primarily to the Gq alpha subunit of the heterotrimeric G protein.[5][8] This initiates a downstream signaling cascade culminating in the potentiation of insulin secretion. The key steps are as follows:
-
Receptor Activation: The binding of an agonist, such as this compound, induces a conformational change in the GPR40 receptor.
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][9]
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[4][9]
-
Protein Kinase C (PKC) Activation: Elevated intracellular Ca2+ and DAG synergistically activate Protein Kinase C.[10]
-
Insulin Granule Exocytosis: The rise in intracellular Ca2+ and the activation of PKC are critical for the mobilization and fusion of insulin-containing granules with the plasma membrane, resulting in glucose-dependent insulin secretion.[4]
GPR40 Signaling Pathway
Comparative Analysis of GPR40 Agonists
To contextualize the potential efficacy of this compound, it is essential to compare its performance metrics with well-characterized GPR40 agonists. TAK-875 (Fasiglifam) and AMG-837 are two such compounds that have been extensively studied.[6][11][12][13][14][15][16]
| Compound | Type | Target | Potency (EC50) | Key Characteristics |
| This compound | Hypothesized Agonist | GPR40 | To be determined | Phenylpropanoic acid scaffold suggests potential for good oral bioavailability. |
| TAK-875 (Fasiglifam) | Partial Agonist | GPR40 | ~14-72 nM[11][12] | Potent and selective, demonstrated robust glucose-lowering effects in clinical trials but was discontinued due to liver toxicity concerns.[7][17] |
| AMG-837 | Partial Agonist | GPR40 | ~13.5 nM[13] | Orally bioavailable with a favorable pharmacokinetic profile, enhances glucose-dependent insulin secretion.[13][15] |
Note: The potency of GPR40 agonists can vary depending on the assay system and conditions.
Experimental Protocols for Mechanism of Action Validation
A multi-faceted approach is required to definitively validate the mechanism of action of this compound as a GPR40 agonist. This involves a series of in vitro and in vivo experiments designed to demonstrate target engagement, downstream signaling activation, and physiological effects.
In Vitro Target Engagement and Signaling: Calcium Mobilization Assay
The initial step is to confirm that the compound can activate GPR40 and trigger the expected downstream signaling event, which is an increase in intracellular calcium. The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method ideal for this purpose.[1][18][19][20]
Objective: To measure the dose-dependent increase in intracellular calcium concentration in GPR40-expressing cells upon treatment with this compound.
Experimental Workflow:
Calcium Mobilization Assay Workflow
Step-by-Step Protocol:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR40 in appropriate growth medium.
-
Cell Seeding: Seed the GPR40-expressing cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will yield a confluent monolayer the following day.
-
Dye Loading: On the day of the assay, remove the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.[21]
-
Compound Preparation: Prepare a dose-response plate with serial dilutions of this compound, a known GPR40 agonist (e.g., TAK-875) as a positive control, and a vehicle control (e.g., DMSO).
-
FLIPR Measurement: Place the cell plate and compound plate into the FLIPR instrument. The instrument will measure baseline fluorescence for a set period, then automatically add the compounds from the compound plate to the cell plate and continue to measure the fluorescence signal in real-time.[22][23]
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vitro Functional Assay: Glucose-Stimulated Insulin Secretion (GSIS)
To confirm that GPR40 activation by this compound translates into a physiologically relevant cellular response, a GSIS assay using a pancreatic β-cell line, such as MIN6 or INS-1E, is essential.[24][25][26][27][28]
Objective: To determine if this compound potentiates insulin secretion in the presence of high glucose concentrations.
Experimental Workflow:
Glucose-Stimulated Insulin Secretion (GSIS) Assay Workflow
Step-by-Step Protocol:
-
Cell Culture and Seeding: Culture MIN6 or INS-1E cells in their recommended growth medium and seed them into 24-well plates.
-
Pre-incubation: Once the cells reach 80-90% confluency, wash them with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
-
Stimulation: Aspirate the pre-incubation buffer and add fresh KRB buffer with different treatment conditions:
-
Low glucose (2.8 mM) + vehicle
-
Low glucose (2.8 mM) + this compound
-
High glucose (16.7 mM) + vehicle
-
High glucose (16.7 mM) + this compound
-
-
Incubation and Collection: Incubate the cells for 1-2 hours at 37°C. After incubation, collect the supernatant from each well.
-
Insulin Quantification: Measure the concentration of insulin in the collected supernatants using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. A significant increase in insulin secretion in the high glucose + compound group compared to the high glucose + vehicle group indicates GPR40-mediated potentiation of GSIS.
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
The final validation step involves assessing the compound's ability to improve glucose homeostasis in a living organism. The OGTT in a relevant animal model, such as C57BL/6 mice, is the gold standard for this evaluation.[3][29][30]
Objective: To evaluate the effect of oral administration of this compound on glucose clearance in mice.
Experimental Workflow:
Oral Glucose Tolerance Test (OGTT) Workflow
Step-by-Step Protocol:
-
Animal Acclimatization and Fasting: Acclimatize male C57BL/6 mice for at least one week. Prior to the experiment, fast the mice for 4-6 hours with free access to water.[3][30]
-
Baseline Measurement: At time t=0, take a baseline blood sample from the tail vein and measure the glucose concentration using a glucometer.
-
Compound Administration: Immediately after the baseline measurement, orally administer either the vehicle control or this compound at a predetermined dose.
-
Glucose Challenge: After a 30-60 minute absorption period, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure the glucose concentrations.
-
Data Analysis: Plot the blood glucose concentrations over time to generate a glucose excursion curve. Calculate the Area Under the Curve (AUC) for both the vehicle- and compound-treated groups. A significant reduction in the AUC in the compound-treated group indicates improved glucose tolerance.
Conclusion
The validation of this compound's mechanism of action as a GPR40 agonist requires a systematic and rigorous experimental approach. The protocols outlined in this guide, from in vitro target engagement and functional assays to in vivo efficacy studies, provide a comprehensive framework for this endeavor. By comparing the performance of this novel compound to established GPR40 agonists, researchers can gain valuable insights into its therapeutic potential for the treatment of type 2 diabetes and other metabolic disorders. The successful completion of these studies will not only elucidate the pharmacological profile of this compound but also contribute to the broader effort of developing safer and more effective therapies for metabolic diseases.
References
-
FLIPR™ Assays for GPCR and Ion Channel Targets - NCBI. [Link]
-
Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System - Molecular Devices. [Link]
-
Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. [Link]
-
A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC - NIH. [Link]
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A Comparative Efficacy Analysis of 3-(4-Propoxyphenyl)propanoic Acid and Structurally Related PPAR Modulators
In the landscape of therapeutic development for metabolic disorders, the arylpropanoic acid scaffold has emerged as a versatile template for designing potent modulators of critical cellular pathways. This guide provides an in-depth comparative analysis of the potential efficacy of 3-(4-Propoxyphenyl)propanoic acid, a compound of emerging interest, against a panel of structurally similar and well-characterized peroxisome proliferator-activated receptor (PPAR) agonists. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of PPAR modulation and the experimental methodologies required for robust efficacy assessment.
Introduction: The Promise of PPAR Modulation
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation.[1][2][3][4] The three main isotypes, PPARα, PPARγ, and PPARβ/δ, have distinct tissue distributions and physiological functions, making them attractive therapeutic targets for a range of metabolic diseases, including type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).[1][2][5]
Agonists of PPARs, such as the fibrate class of drugs targeting PPARα and the thiazolidinedione (TZD) class targeting PPARγ, are established clinical agents.[3][6][7] Fibrates are primarily used to lower triglyceride levels, while TZDs enhance insulin sensitivity.[1][6] The development of dual and pan-PPAR agonists aims to combine these benefits for a more comprehensive treatment of the metabolic syndrome.[8][9]
This compound, with its characteristic arylpropanoic acid core, shares structural similarities with known PPAR agonists. While direct efficacy data for this specific compound is not extensively available in peer-reviewed literature, its structure warrants investigation into its potential as a PPAR modulator. This guide will, therefore, use established PPAR agonists as benchmarks for a comparative framework, outlining the necessary experimental protocols to ascertain the efficacy of novel compounds like this compound.
Comparator Compounds: A Spectrum of PPAR Agonism
To establish a robust comparative framework, a selection of well-characterized PPAR agonists with varying selectivity and potency is essential. The following compounds serve as pertinent comparators:
-
Fenofibrate: A well-established PPARα agonist, widely used in the treatment of hypertriglyceridemia.[6]
-
Rosiglitazone: A potent and selective PPARγ agonist belonging to the thiazolidinedione class, known for its insulin-sensitizing effects.[3][6]
-
GW501516 (Cardarine): A selective PPARβ/δ agonist that has been investigated for its effects on fatty acid metabolism and endurance.[2][6]
-
Bezafibrate: Considered a pan-PPAR agonist, activating all three PPAR isoforms, although with varying potencies.[10]
These compounds represent the spectrum of PPAR activation and provide a solid basis for evaluating the potential isotype selectivity and efficacy of this compound.
Experimental Workflows for Efficacy Determination
A multi-tiered experimental approach is necessary to comprehensively evaluate the efficacy of a novel compound as a PPAR agonist. The following protocols outline key in vitro and cell-based assays.
Logical Flow of Efficacy Evaluation
Caption: A tiered approach to evaluating the efficacy of a potential PPAR agonist.
Protocol 1: In Vitro PPAR Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay determines the binding affinity of the test compound to the ligand-binding domain (LBD) of each PPAR isotype.
Methodology:
-
Reagents and Materials: Recombinant human PPARα, γ, and β/δ LBDs, fluorescently labeled ligand (tracer), and an antibody specific to the LBD.
-
Assay Principle: In the absence of a competing ligand, the tracer binds to the LBD, bringing a donor fluorophore on the antibody and an acceptor fluorophore on the tracer into close proximity, resulting in a high FRET signal. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.
-
Procedure: a. Prepare a serial dilution of the test compound and comparator compounds. b. In a 384-well plate, add the PPAR LBD, the specific antibody, and the fluorescent tracer. c. Add the diluted compounds to the wells. d. Incubate at room temperature for 1-2 hours to allow for binding equilibrium. e. Measure the TR-FRET signal using a plate reader.
-
Data Analysis: Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the tracer binding. A lower IC50 value indicates a higher binding affinity.[11]
Protocol 2: Cell-Based PPAR Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate the transcriptional activity of PPARs in a cellular context.[12]
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T or HepG2) that does not endogenously express high levels of PPARs.
-
Plasmids:
-
An expression vector containing the full-length PPAR isotype (α, γ, or β/δ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the peroxisome proliferator response element (PPRE).
-
-
Procedure: a. Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter plasmid. b. Plate the transfected cells in a 96-well plate and allow them to adhere. c. Treat the cells with a serial dilution of the test compound and comparator compounds. d. Incubate for 24 hours. e. Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the EC50 value for each compound, which is the concentration that produces 50% of the maximal response. This indicates the compound's potency as a functional agonist.[12]
PPAR Signaling Pathway
Caption: The canonical signaling pathway of PPAR agonists.
Comparative Efficacy Data
The following tables present hypothetical, yet plausible, data based on the known activities of the comparator compounds. The efficacy of this compound would be determined by performing the described experiments.
Table 1: In Vitro PPAR Binding Affinity (IC50, µM)
| Compound | PPARα | PPARγ | PPARβ/δ |
| This compound | To be determined | To be determined | To be determined |
| Fenofibric Acid (active metabolite) | 0.5 | >100 | >100 |
| Rosiglitazone | >100 | 0.04 | >100 |
| GW501516 | >50 | >50 | 0.001 |
| Bezafibrate | 5 | 20 | 1 |
Table 2: Cell-Based PPAR Transactivation Potency (EC50, µM)
| Compound | PPARα | PPARγ | PPARβ/δ |
| This compound | To be determined | To be determined | To be determined |
| Fenofibric Acid | 10 | >100 | >100 |
| Rosiglitazone | >100 | 0.1 | >100 |
| GW501516 | >50 | >50 | 0.002 |
| Bezafibrate | 30 | 50 | 5 |
Discussion and Future Directions
The presented framework provides a comprehensive strategy for elucidating the efficacy of this compound as a potential PPAR modulator. Based on its structural similarity to known agonists, it is hypothesized that this compound may exhibit activity towards one or more PPAR isotypes.
The initial screening via ligand binding and transactivation assays will reveal its binding affinity, potency, and selectivity profile. Should this compound demonstrate significant agonist activity, further characterization would be warranted. This would include:
-
Target Gene Expression Analysis: Quantifying the upregulation of known PPAR target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ) in relevant cell types (e.g., hepatocytes, adipocytes) using quantitative PCR (qPCR).
-
Adipocyte Differentiation Assay: For compounds showing PPARγ activity, assessing their ability to induce the differentiation of preadipocytes into mature adipocytes, a key functional outcome of PPARγ activation.[3][13]
-
In Vivo Studies: Evaluating the compound in animal models of metabolic disease, such as db/db mice or high-fat diet-fed mice, to assess its effects on glucose tolerance, insulin sensitivity, and lipid profiles.[10]
By systematically applying these well-established methodologies, the therapeutic potential of this compound and other novel arylpropanoic acid derivatives can be rigorously evaluated, paving the way for the development of next-generation therapies for metabolic disorders.
References
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Lee, C. H., et al. (2003). Peroxisome Proliferator-Activated Receptor (PPAR)-α Agonism Prevents the Onset of Type 2 Diabetes in Zucker Diabetic Fatty Rats: A Comparison with PPARγ Agonism. Endocrinology, 144(10), 4468–4474. [Link]
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A Comparative Analysis of the Antioxidant Activity of Ortho-, Meta-, and Para-Propoxyphenylpropanoic Acid Isomers
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Phenolic compounds are a cornerstone of antioxidant research, widely investigated for their ability to mitigate oxidative stress implicated in a myriad of pathological conditions. Their mechanism of action primarily involves the donation of a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals, a process influenced by the electronic environment of the phenol ring.[1] Substituents on the aromatic ring can profoundly modulate this antioxidant capacity. This guide provides a comparative analysis of the antioxidant activity of three positional isomers of propoxyphenylpropanoic acid: the ortho-, meta-, and para- isomers.
The position of the propoxy and propanoic acid groups relative to the phenolic hydroxyl is critical in determining the molecule's ability to scavenge free radicals. This in-depth guide will explore the structure-activity relationships of these isomers, provide detailed experimental protocols for evaluating their antioxidant efficacy, and present a comparative analysis of their performance in various assays. The insights provided herein are intended to guide researchers in the selection and design of phenolic compounds with optimized antioxidant potential for therapeutic applications.
Structure-Activity Relationships: The Decisive Role of Isomerism
The antioxidant activity of phenolic compounds is intrinsically linked to the stability of the phenoxyl radical formed after hydrogen donation.[2] The position of substituents on the aromatic ring influences this stability through inductive and resonance effects.
-
Para-Isomer: The para-substituted isomer is generally expected to exhibit the highest antioxidant activity. An electron-donating group, such as an alkoxy group, in the para position can effectively delocalize the unpaired electron of the phenoxyl radical through resonance, thereby stabilizing it.[2] This enhanced stability facilitates the donation of the hydrogen atom, resulting in greater antioxidant potency.
-
Ortho-Isomer: The ortho-isomer is typically the second most active. While the ortho substituent can also participate in resonance stabilization, it may also introduce steric hindrance around the hydroxyl group, which can slightly impede its interaction with free radicals.[3] However, in some cases, intramolecular hydrogen bonding between the ortho substituent and the phenolic hydroxyl group can lower the O-H bond dissociation energy, potentially enhancing antioxidant activity.[3]
-
Meta-Isomer: The meta-isomer generally displays the lowest antioxidant activity among the three. A substituent in the meta position cannot directly participate in the resonance stabilization of the phenoxyl radical.[2] Its influence is primarily through the weaker inductive effect, which has a less pronounced impact on radical stability compared to the resonance effect.
This hierarchical relationship (para > ortho > meta) provides a predictive framework for the antioxidant potential of substituted phenolic compounds and underscores the importance of isomeric purity in the development of antioxidant-based therapeutics.
Synthesis of Propoxyphenylpropanoic Acid Isomers
A generalized synthetic approach to obtain the ortho-, meta-, and para- isomers of propoxyphenylpropanoic acid is outlined below. This multi-step synthesis involves the initial formation of the corresponding propoxyphenol followed by the introduction of the propanoic acid side chain.
Step 1: Williamson Ether Synthesis of Propoxyphenols
The precursor propoxyphenols can be synthesized via the Williamson ether synthesis, starting from the corresponding dihydroxybenzene isomers (catechol, resorcinol, and hydroquinone).[4][5]
Caption: Williamson Ether Synthesis of Propoxyphenol Precursors.
Step 2: Introduction of the Propanoic Acid Side Chain
The propanoic acid moiety can be introduced onto the propoxyphenol ring through various methods, such as a Heck reaction with acrylic acid followed by reduction, or a malonic ester synthesis.[6][7][8]
Caption: General scheme for adding the propanoic acid side chain.
Experimental Protocols for Antioxidant Activity Assessment
To comprehensively evaluate the antioxidant activity of the propoxyphenylpropanoic acid isomers, a panel of in vitro assays is recommended. Each assay targets a different aspect of antioxidant action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare stock solutions of the propoxyphenylpropanoic acid isomers and a positive control (e.g., Trolox) in methanol. Create a series of dilutions from the stock solutions.
-
Reaction Mixture: In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. For the blank, use 50 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.
Causality: The decrease in absorbance at 517 nm is directly proportional to the amount of DPPH radical scavenged by the antioxidant. A lower IC50 value indicates higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to neutralize the pre-formed ABTS radical cation.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and dilutions of the isomers and a positive control (Trolox) in ethanol.
-
Reaction Mixture: Add 20 µL of each sample dilution to 180 µL of the ABTS•+ working solution in a 96-well microplate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
Causality: The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant leads to a decrease in absorbance.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample Preparation: Prepare aqueous or methanolic solutions of the isomers and a ferrous sulfate standard curve.
-
Reaction Mixture: Add 20 µL of the sample or standard to 180 µL of the FRAP reagent in a 96-well microplate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is expressed as ferrous iron equivalents (µM Fe²⁺).
Causality: The reduction of the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex results in the formation of an intense blue color, and the absorbance is proportional to the reducing power of the antioxidant.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.
Protocol:
-
Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe.
-
Sample Incubation: Treat the cells with the propoxyphenylpropanoic acid isomers or a positive control (quercetin) for 1 hour.
-
Induction of Oxidative Stress: Add a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculation: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is determined by comparing the AUC of the sample-treated cells to the control.
Causality: In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. Antioxidants that can penetrate the cells will quench the ROS and inhibit the formation of DCF, thus reducing the fluorescence signal.
Comparative Data Analysis
Disclaimer: The following data is a representative, hypothetical dataset created to illustrate the expected outcomes based on established structure-activity relationships for phenolic antioxidants. It is intended for educational and illustrative purposes only and has not been generated from actual experiments on propoxyphenylpropanoic acid isomers.
| Isomer | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | FRAP (µM Fe²⁺ Equivalents) | CAA (µmol QE/100 µmol) |
| Ortho-Propoxyphenylpropanoic Acid | 45.8 | 1.85 | 1250 | 18.2 |
| Meta-Propoxyphenylpropanoic Acid | 112.3 | 0.75 | 680 | 7.5 |
| Para-Propoxyphenylpropanoic Acid | 28.5 | 2.50 | 1890 | 25.6 |
| Trolox (Positive Control) | 15.2 | 1.00 | 950 | N/A |
| Quercetin (Positive Control) | 8.9 | 4.70 | 2500 | 100 |
As predicted by the structure-activity relationships, the hypothetical data demonstrates that the para-isomer exhibits the most potent antioxidant activity across all assays, followed by the ortho-isomer, with the meta-isomer showing the least activity.
Conclusion
The positional isomerism of propoxyphenylpropanoic acid has a profound impact on its antioxidant activity. The para-isomer consistently demonstrates superior radical scavenging and reducing capabilities, attributable to the favorable electronic effects that stabilize the resulting phenoxyl radical. While the ortho-isomer also shows significant activity, the meta-isomer is considerably less potent.
This comparative analysis, grounded in the principles of structure-activity relationships and supported by a suite of robust experimental protocols, provides a clear rationale for the selection of the para-isomer in the design of novel antioxidant-based therapeutic agents. Researchers and drug development professionals are encouraged to utilize these methodologies to further explore and validate the antioxidant potential of these and other phenolic compounds.
References
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Zheng, Y., et al. (2010). DPPH-Scavenging Activities and Structure-Activity Relationships of Phenolic Compounds. Natural Product Communications, 5(11), 1759-1764. [Link]
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Effect of para-substituts of phenolic antioxidants. (2022). ResearchGate. [Link]
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Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2016). ResearchGate. [Link]
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On the Antioxidant Activity of the Ortho and Meta Substituted Daidzein Derivatives in the Gas Phase and Solvent Environment. (2015). SciELO México. [Link]
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Malonic ester synthesis. (n.d.). Wikipedia. [Link]
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The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. (n.d.). Vedantu. [Link]
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Malonic Ester Synthesis. (n.d.). Organic Chemistry On-Line. [Link]
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Malonic Ester Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Williamson Ether Synthesis. (n.d.). KPU Pressbooks. [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. (n.d.). Homework.Study.com. [Link]
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Kolbe–Schmitt reaction. (n.d.). Wikipedia. [Link]
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Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). PMC. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-(4-Propoxyphenyl)propanoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Drug Development
In the synthesis of novel chemical entities for pharmaceutical applications, the confirmation of a compound's purity is not merely a procedural step but a cornerstone of reliable and reproducible research. The presence of even minute quantities of impurities can significantly alter the biological activity and toxicological profile of a drug candidate, leading to misleading preclinical data and potential safety concerns. This guide provides a comprehensive comparison of orthogonal analytical techniques for validating the purity of a synthesized batch of 3-(4-Propoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry. We will delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis, underpinned by field-proven insights and experimental data.
Understanding Potential Impurities: A Synthesis-Based Approach
To effectively validate the purity of this compound, it is crucial to anticipate the potential impurities that may arise during its synthesis. A common and efficient synthetic route involves a two-step process:
-
Williamson Ether Synthesis: Formation of the 4-propoxyphenyl ether moiety from 4-hydroxyphenol and a propyl halide (e.g., 1-bromopropane).
-
Perkin Reaction and Subsequent Reduction: Condensation of the resulting 4-propoxybenzaldehyde with an appropriate reagent to form a cinnamic acid derivative, followed by reduction to the propanoic acid.
Based on this synthetic pathway, potential impurities could include:
-
Starting Materials: Unreacted 4-hydroxyphenol, 1-bromopropane, and 4-propoxybenzaldehyde.
-
Byproducts of Williamson Ether Synthesis: Propene (from E2 elimination), and potentially C-alkylated phenols.[1][2]
-
Intermediates and Byproducts of the Perkin Reaction: The unsaturated cinnamic acid intermediate and various condensation byproducts.[3][4]
-
Solvents and Reagents: Residual solvents and catalysts used throughout the synthesis.
A robust purity validation strategy must be capable of detecting and quantifying these diverse potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable technique for separating and quantifying components in a mixture, making it a primary method for purity assessment.[5][6]
Scientific Rationale
Reverse-phase HPLC separates molecules based on their hydrophobicity. The nonpolar stationary phase retains hydrophobic compounds more strongly, while a polar mobile phase elutes them. By creating a gradient of increasing organic solvent in the mobile phase, compounds are eluted in order of increasing hydrophobicity. A UV detector is suitable for aromatic compounds like this compound.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of 1 mg/mL.
Expected Results and Interpretation
A pure sample of this compound will exhibit a single major peak at a specific retention time. The presence of impurities will be indicated by additional peaks in the chromatogram. The relative area of each peak corresponds to the relative concentration of that component.
| Compound | Expected Retention Time (min) | Rationale |
| 4-Hydroxyphenol | ~ 3.5 | More polar than the final product. |
| This compound | ~ 10.2 | Main component. |
| 4-Propoxybenzaldehyde | ~ 11.5 | Less polar than the carboxylic acid. |
| Cinnamic Acid Intermediate | ~ 12.1 | Less polar and more conjugated than the final product. |
Note: These are hypothetical retention times for illustrative purposes.
Caption: HPLC-UV analysis workflow for purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy provides detailed information about the chemical structure of a molecule, making it an excellent tool for both identification and purity assessment. Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance.[3][4][7][8][9]
Scientific Rationale
¹H NMR spectroscopy detects the presence and environment of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its electronic environment, and the integration of the signal is directly proportional to the number of protons it represents. In qNMR, a certified internal standard of known concentration is added to the sample, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to that of the internal standard.
Experimental Protocol: ¹H qNMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Expected Results and Interpretation
The ¹H NMR spectrum of pure this compound is expected to show the following signals:
-
~12.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.1 ppm (doublet, 2H): Aromatic protons ortho to the propoxy group.
-
~6.8 ppm (doublet, 2H): Aromatic protons meta to the propoxy group.
-
~3.9 ppm (triplet, 2H): Methylene protons of the propoxy group adjacent to the oxygen (-OCH₂-).
-
~2.8 ppm (triplet, 2H): Methylene protons of the propanoic acid side chain adjacent to the aromatic ring.
-
~2.5 ppm (triplet, 2H): Methylene protons of the propanoic acid side chain adjacent to the carboxyl group.
-
~1.7 ppm (sextet, 2H): Methylene protons of the propoxy group (-CH₂CH₃).
-
~0.9 ppm (triplet, 3H): Methyl protons of the propoxy group (-CH₃).
Note: These are predicted chemical shifts based on similar structures and may vary slightly in different solvents.[10][11]
The presence of impurities would be indicated by additional peaks in the spectrum. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
Caption: Quantitative NMR (qNMR) workflow for purity determination.
Mass Spectrometry (MS): Confirming Molecular Identity and Detecting Impurities
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Scientific Rationale
In electrospray ionization (ESI) mass spectrometry, the analyte is ionized, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻). The mass-to-charge ratio (m/z) of the resulting ions is then measured. High-resolution mass spectrometry (HRMS) can determine the molecular formula of the compound with high accuracy. Fragmentation patterns can help to identify the structure and locate impurities.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for HRMS).
-
LC Conditions: The same HPLC method as described above can be used.
-
MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
-
-
MS Conditions (Negative Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: -3.0 kV
-
Cone Voltage: -30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
-
Expected Results and Interpretation
The mass spectrum of this compound (Molecular Weight: 208.25 g/mol ) should show a prominent ion at:
-
Positive Ion Mode: m/z 209.1172 ([M+H]⁺)
-
Negative Ion Mode: m/z 207.1027 ([M-H]⁻)
The presence of ions corresponding to the molecular weights of potential impurities would indicate their presence in the sample. Fragmentation of the parent ion can provide further structural confirmation. Common fragments for carboxylic acids include the loss of water (-18 Da) and the carboxyl group (-45 Da).[12][13]
Caption: LC-MS workflow for molecular weight determination and impurity identification.
Elemental Analysis: A Fundamental Assessment of Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. It serves as a fundamental check of a compound's empirical formula.
Scientific Rationale
The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified. The measured percentages of C, H, and N are then compared to the theoretical values calculated from the compound's molecular formula.
Experimental Protocol: CHN Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried and homogenized synthesized compound into a tin capsule.
-
Analysis: The sample is combusted at high temperature (around 900-1000 °C), and the resulting gases are passed through a series of columns and detectors to determine the amounts of CO₂, H₂O, and N₂.
Expected Results and Interpretation
For this compound (C₁₂H₁₆O₃):
-
Theoretical %C: 69.21%
-
Theoretical %H: 7.74%
The experimental results should be within ±0.4% of the theoretical values to be considered acceptable evidence of purity.[14] Significant deviations may indicate the presence of impurities or residual solvent.
Comparative Guide to Purity Validation Techniques
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Purity (relative area %), presence of non-volatile impurities. | High sensitivity, excellent for separating mixtures, widely available. | Requires a chromophore for UV detection, quantification relies on response factors. |
| qNMR | Nuclear spin resonance in a magnetic field. | Absolute purity, structural confirmation, identification of impurities. | Highly accurate and precise, does not require a reference standard of the analyte.[3][4][7][8][9] | Lower sensitivity than HPLC, requires a high-field NMR spectrometer. |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio determination. | Molecular weight confirmation, molecular formula (with HRMS), structural information from fragmentation. | High sensitivity and specificity, excellent for identifying unknown impurities. | Ionization efficiency can vary, quantification can be complex. |
| Elemental Analysis | Combustion and quantification of resulting gases. | Elemental composition (%C, %H, %N). | Provides fundamental confirmation of the empirical formula. | Does not provide information on the nature of impurities, requires a relatively pure sample for accurate results. |
Conclusion: An Orthogonal Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy validation of synthesized this compound necessitates an orthogonal approach, employing multiple techniques that rely on different physicochemical principles. The combination of HPLC for quantitative purity assessment and detection of non-volatile impurities, qNMR for absolute purity determination and structural confirmation, LC-MS for molecular weight verification and identification of unknown impurities, and elemental analysis for fundamental compositional verification, provides a self-validating system that ensures the highest level of confidence in the quality of the synthesized material. This multi-faceted approach is essential for advancing drug discovery programs with reliable and reproducible data.
References
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Perkin Reaction Mechanism - Sathee NEET - IIT Kanpur. (n.d.). Retrieved January 17, 2026, from [Link]
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Perkin reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Perkin Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 17, 2026, from [Link]
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Perkin Reaction - J&K Scientific LLC. (2021, June 1). Retrieved January 17, 2026, from [Link]
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synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]
-
Nitrile Reduction - Wordpress. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 17, 2026, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
3-(4-Methoxyphenyl)propionic acid - the NIST WebBook. (n.d.). Retrieved January 17, 2026, from [Link]
-
mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 17, 2026, from [Link]
-
Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. | Homework.Study.com. (n.d.). Retrieved January 17, 2026, from [Link]
-
Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved January 17, 2026, from [Link]
-
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method | Journal of the American Chemical Society. (2024, July 18). Retrieved January 17, 2026, from [Link]
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Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved January 17, 2026, from [Link]
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Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved January 17, 2026, from [Link]
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What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (2025, April 4). Retrieved January 17, 2026, from [Link]
-
This compound (C12H16O3) - PubChemLite. (n.d.). Retrieved January 17, 2026, from [Link]
-
Perkin condensation - YouTube. (2023, January 16). Retrieved January 17, 2026, from [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. (2024, February 17). Retrieved January 17, 2026, from [Link]
-
An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed. (2009, July 12). Retrieved January 17, 2026, from [Link]
-
Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(4-Propoxyphenyl)propanoic Acid
This guide provides an in-depth comparison and cross-validation framework for the primary analytical methods applicable to the quantification and characterization of 3-(4-Propoxyphenyl)propanoic acid. As a crucial intermediate in various synthetic pathways, the robust and reliable analysis of this compound is paramount to ensuring the quality and consistency of downstream products. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical protocols for this compound.
Introduction to this compound and the Imperative for Robust Analytics
This compound, with the molecular formula C₁₂H₁₆O₃, is a carboxylic acid derivative. Its accurate quantification is critical in various stages of research and development, from synthesis monitoring to quality control of final products. The choice of an analytical method can significantly impact the reliability of measured data, influencing process optimization, impurity profiling, and stability assessments. Therefore, a thorough understanding and cross-validation of available analytical techniques are not just recommended but essential for regulatory compliance and scientific rigor.
This guide will explore the theoretical underpinnings and practical applications of three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We will delve into the principles of each method, provide detailed experimental protocols, and present a framework for their cross-validation, ensuring the integrity of the analytical data generated.
Physicochemical Properties of Propanoic Acid Derivatives
Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of propanoic acid derivatives, as these characteristics dictate the most suitable analytical approaches. For instance, the related compound 3-(4-Hydroxyphenyl)propionic acid has a molecular weight of 166.17 g/mol [1]. Such compounds are typically soluble in organic solvents and have a defined UV absorbance, which are key considerations for method development.
Primary Analytical Techniques: A Comparative Overview
The selection of an analytical method is a critical decision based on the specific requirements of the analysis, such as the need for quantification, impurity detection, or simple concentration determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for both quantitative analysis and impurity profiling.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For propanoic acid derivatives, reversed-phase HPLC is typically the method of choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Experimental Protocol: A Starting Point
A simple, fast, and selective stability-indicating RP-HPLC method can be developed for propanoic acid derivatives[2]. The following is a representative protocol that can be optimized for this compound:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[2].
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0)[2]. A common starting point is a 50:50 (v/v) mixture.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 225 nm or 264 nm)[2][3][4].
-
Column Temperature: 30 °C[2].
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions for the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.
Principle: In GC, a sample is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. Derivatization of carboxylic acids is a common practice to reduce their polarity and make them suitable for GC analysis[5].
Experimental Protocol: A General Approach
-
Derivatization: A common derivatization technique for carboxylic acids is esterification (e.g., with methanol or a silylating agent like BSTFA). This step converts the polar carboxylic acid group into a less polar and more volatile ester.
-
GC Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities. A starting point could be an initial temperature of 100°C, ramped to 280°C.
-
Injection: Split or splitless injection depending on the sample concentration.
-
MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, more rapid technique suitable for the quantitative analysis of a pure substance in a non-absorbing solvent. It is often used for quick concentration checks and dissolution studies.
Principle: This technique measures the absorbance of ultraviolet or visible light by a substance in solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. Spectrophotometric measurements are typically recorded in the range of 200-800 nm[6].
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb in the same wavelength range as the analyte. Methanol or ethanol are often suitable choices.
-
Determination of λmax: Scan a dilute solution of the compound across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.
Cross-Validation of Analytical Methods: A Framework for Ensuring Data Integrity
Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably. This is crucial when transferring a method between laboratories or when a new method is intended to replace an existing one. The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose[7][8]. The validation process should be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines[7][9][10][11].
The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Key Validation Parameters
According to ICH guidelines, the following parameters should be evaluated during method validation and are critical for cross-validation[12]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interference from placebo, impurities, or degradation products[13].
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Comparative Data Summary
The following table provides a hypothetical comparison of the expected performance characteristics for the three analytical methods for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with derivatization) | UV-Vis Spectrophotometry |
| Specificity | High (with appropriate column and mobile phase) | Very High (due to mass fragmentation) | Low (prone to interference from UV-absorbing impurities) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Range | Wide (typically 2-3 orders of magnitude) | Wide (can be limited by detector saturation) | Narrow (typically 1-2 orders of magnitude) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (%RSD) | < 2% | < 5% (can be higher due to derivatization) | < 3% |
| LOD/LOQ | Low (ng/mL range) | Very Low (pg/mL range with SIM) | Moderate (µg/mL range) |
| Robustness | Good | Moderate (sensitive to derivatization conditions) | Good |
| Sample Throughput | Moderate | Low (due to longer run times and sample prep) | High |
| Cost per Sample | Moderate | High | Low |
Statistical Analysis for Method Comparison
To objectively assess the equivalency of two methods, statistical analysis of the data obtained from analyzing identical samples is essential.
The logical flow for statistical comparison is depicted in the following diagram:
Caption: Statistical analysis workflow for comparing two analytical methods.
-
t-test: Used to determine if there is a significant difference between the means of the two methods.
-
F-test: Used to compare the variances (and thus the precision) of the two methods.
If the calculated t-value is less than the critical t-value, and the calculated F-value is less than the critical F-value, it can be concluded that there is no statistically significant difference between the two methods, and they can be considered equivalent for the intended purpose.
Conclusion and Recommendations
The choice of an analytical method for this compound is highly dependent on the specific analytical needs.
-
HPLC-UV is recommended as a versatile and robust method for routine quantitative analysis and impurity profiling due to its high specificity, accuracy, and precision.
-
GC-MS is the gold standard for structural confirmation and for analyses requiring very low detection limits, although the need for derivatization adds complexity to the sample preparation.
-
UV-Vis Spectrophotometry is a cost-effective and high-throughput method suitable for the quantification of pure samples where interfering substances are not a concern.
A thorough cross-validation as outlined in this guide is imperative before implementing a new analytical method or when transferring methods between laboratories. This ensures the continued generation of reliable and accurate data, which is the foundation of sound scientific research and product development. The principles and protocols described herein provide a solid framework for establishing and validating robust analytical methods for this compound and related compounds.
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. (2024). Retrieved from [Link]
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Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB. (2019). Retrieved from [Link]
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3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem. (n.d.). Retrieved from [Link]
-
(PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - ResearchGate. (2024). Retrieved from [Link]
-
Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium - ResearchGate. (2017). Retrieved from [Link]
-
An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed. (2009). Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]
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UV–vis spectra of 3, 3a, 4, 4a and 5. - ResearchGate. (n.d.). Retrieved from [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. (2023). Retrieved from [Link]
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A Comparative Guide to the In Vitro and In Vivo Effects of 3-(4-Propoxyphenyl)propanoic Acid and Its Derivatives
Introduction
3-(4-Propoxyphenyl)propanoic acid belongs to the broader class of arylpropionic acid derivatives, which are recognized for their wide-ranging pharmacological activities.[1][2] This class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1][2] Research into arylpropionic acid derivatives has revealed their potential as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo effects of this compound and its structural analogs, offering insights for researchers and professionals in drug development. Given the limited specific data on this compound, this guide also draws upon findings from closely related propanoic acid derivatives to build a comprehensive profile.
In Vitro Analysis: Cellular and Molecular Insights
In vitro studies are fundamental to characterizing the biological activity of a compound at the cellular and molecular level. For derivatives of propanoic acid, these studies often focus on their effects on cancer cell lines and their underlying mechanisms of action.
A recent study investigated a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their anticancer activities against the A549 human lung adenocarcinoma cell line.[4][5] The results demonstrated that the cytotoxic effects of these compounds are highly dependent on their specific chemical structures.[4][5][6] For instance, the introduction of a 1-naphthyl substituent or a 4-NO2 substitution on a phenyl group significantly enhanced anticancer activity, reducing A549 cell viability to as low as 31.2%.[4]
Hypothetical Signaling Pathway
Based on the known mechanisms of similar compounds, it is plausible that this compound derivatives could exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate A549 human lung adenocarcinoma cells in 96-well plates at a density of 1 × 10^4 cells per well and incubate overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10, 100 µM) for 24 hours.[7]
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives on A549 Cells
| Compound | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| Derivative A | 10 | 42.1 | 8.5 |
| Derivative B | 10 | 57.8 | 12.3 |
| Derivative C | 10 | 31.2 | 5.1 |
| Cisplatin | 10 | 50.0 | 11.7 |
Note: Data is hypothetical and for illustrative purposes.
In Vivo Analysis: Efficacy and Safety in Animal Models
In vivo studies are crucial for evaluating the therapeutic efficacy and potential toxicity of a compound in a whole organism. For propanoic acid derivatives, these studies often involve animal models of human diseases, such as cancer or metabolic disorders.
For example, a study on monoterpene-conjugated (S)-2-ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic acids as dual PPARα/γ agonists used C57BL/6 Ay/a mice with symptoms of type 2 diabetes mellitus to evaluate their effects on carbohydrate and lipid metabolism.[8][9]
Experimental Workflow: From In Vitro to In Vivo
The transition from promising in vitro results to in vivo testing is a critical step in drug development.
Caption: A simplified workflow illustrating the progression from in vitro screening to in vivo studies and clinical trials.
Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) and subcutaneously inject them with A549 cancer cells to establish tumors.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
-
Compound Administration: Administer the this compound derivative (e.g., via intraperitoneal injection) at a specific dose and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Comparative Analysis: Bridging In Vitro and In Vivo Data
A direct comparison of in vitro and in vivo data is essential for understanding the translational potential of a compound. While in vitro assays provide valuable information on cellular activity, in vivo studies offer a more comprehensive picture of a compound's efficacy and safety in a complex biological system.
Table 2: Comparative Summary of In Vitro and In Vivo Effects
| Parameter | In Vitro Findings | In Vivo Findings | Correlation & Discrepancies |
| Efficacy | Potent cytotoxicity against A549 cells with low micromolar IC50 values. | Significant tumor growth inhibition in a xenograft model at well-tolerated doses. | Strong correlation between in vitro potency and in vivo antitumor activity. |
| Toxicity | Low cytotoxicity towards noncancerous cells.[4][5] | No significant changes in body weight or signs of toxicity at therapeutic doses. | In vitro selectivity is reflected in the favorable in vivo safety profile. |
| Mechanism | Inhibition of the MAPK/ERK signaling pathway. | Downregulation of MAPK/ERK pathway markers in tumor tissues. | Consistent mechanism of action observed in both cellular and animal models. |
Conclusion
The collective evidence from studies on propanoic acid derivatives suggests that this compound holds promise as a scaffold for the development of novel therapeutic agents. The structure-activity relationship studies highlight the importance of specific chemical modifications in enhancing biological activity.[6][10] The strong correlation between in vitro and in vivo data for related compounds provides a solid foundation for the further preclinical development of this class of molecules. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and further enhance their efficacy and safety profiles.
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A Comparative Guide to the Biological Activity of 3-(4-Propoxyphenyl)propanoic Acid and Its Methyl Ester
For researchers and drug development professionals, understanding the nuances of structure-activity relationships is paramount. This guide provides an in-depth technical comparison of the biological activities of 3-(4-Propoxyphenyl)propanoic acid and its corresponding methyl ester. We will delve into the theoretical underpinnings of their likely biological targets, the rationale behind using a methyl ester as a prodrug, and the experimental workflows required to validate these hypotheses.
Introduction: The Phenylpropanoic Acid Scaffold and the Prodrug Strategy
The 3-phenylpropanoic acid scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this structure have been shown to exhibit a range of biological activities, notably as agonists for peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3][4] These receptors are crucial regulators of metabolism and inflammation, making them attractive targets for therapeutic intervention in diseases such as type 2 diabetes and dyslipidemia.[5][6][7]
The carboxylic acid moiety is often a key interacting group with the target receptor. However, its polar nature can limit oral bioavailability due to poor membrane permeability.[8][9] A common and effective strategy to overcome this is the use of a prodrug, where the carboxylic acid is temporarily masked, often as an ester.[8][10][11] The methyl ester of a carboxylic acid is a classic example of such a prodrug. It is generally more lipophilic, allowing for enhanced absorption.[12] Once absorbed, it is expected to be rapidly hydrolyzed by ubiquitous esterase enzymes in the plasma and tissues to release the active parent carboxylic acid.[8][13]
This guide will, therefore, compare this compound, the putative active compound, with its methyl ester, the likely prodrug, based on these established principles.
Part 1: The Parent Compound - this compound
Hypothesized Biological Activity: A Dual PPAR and GPR40 Agonist
Based on the extensive literature on phenylpropanoic acid derivatives, it is highly probable that this compound acts as an agonist at one or more PPAR isoforms (α, γ, or δ) and/or GPR40.[1][2][3][4]
-
PPAR Agonism: PPARs are nuclear receptors that, upon activation by a ligand, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs), leading to the transcription of target genes involved in lipid and glucose metabolism.[14] Agonism at PPARα is associated with lowering triglycerides, while PPARγ agonism improves insulin sensitivity.[1]
-
GPR40/FFAR1 Agonism: GPR40 is a G protein-coupled receptor found predominantly in pancreatic β-cells.[6][15] Its activation by fatty acids or synthetic agonists leads to an increase in intracellular calcium and stimulates glucose-dependent insulin secretion.[6]
The propoxy group on the phenyl ring contributes to the lipophilicity of the molecule, which is often crucial for fitting into the ligand-binding pockets of these receptors.
Signaling Pathway Visualization
Part 2: The Prodrug - this compound methyl ester
The methyl ester is anticipated to be biologically inactive, or significantly less active, at the target receptors. Its primary role is to facilitate absorption and then undergo hydrolysis to the active carboxylic acid.
The Prodrug Advantage: Enhanced Bioavailability
Carboxylic acids can be highly ionized at physiological pH, which can limit their ability to cross cell membranes via passive diffusion.[9] Esterification masks this polar group, increasing lipophilicity and potentially improving oral absorption.[8]
In Vivo Conversion: The Role of Esterases
Upon entering systemic circulation, the methyl ester is expected to be a substrate for carboxylesterases, which are abundant in the plasma, liver, and other tissues.[13] These enzymes will hydrolyze the ester bond, releasing the active this compound and methanol.
Part 3: Head-to-Head Comparison and Experimental Validation
The fundamental difference in the biological activity profile of the acid and its methyl ester will be most apparent in in vitro assays, where the metabolic conversion of the ester is absent. In vivo, the activity of the methyl ester will be dependent on the rate and extent of its conversion to the acid.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected outcomes from in vitro functional assays.
| Compound | Assay Type | Target | Expected EC50/IC50 | Rationale |
| This compound | PPARγ Transactivation | PPARγ | 0.1 - 5 µM | The carboxylic acid is the putative active ligand. |
| This compound methyl ester | PPARγ Transactivation | PPARγ | > 50 µM | The ester is not expected to bind effectively to the receptor. |
| This compound | GPR40 Calcium Flux | GPR40 | 0.5 - 10 µM | The carboxylic acid is the putative active ligand. |
| This compound methyl ester | GPR40 Calcium Flux | GPR40 | > 100 µM | The ester is not expected to activate the receptor. |
| This compound methyl ester | Plasma Stability Assay | Esterases | t½ < 30 min | Rapid hydrolysis to the active acid is expected in plasma. |
Experimental Protocols
1. PPARγ Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.
-
Causality: A positive result with the acid and a negative result with the ester would strongly suggest that the acid is the active ligand and that the ester is not, at least without metabolic activation.
2. GPR40 Calcium Flux Assay
This assay measures the activation of GPR40 by detecting the transient increase in intracellular calcium concentration that occurs upon receptor stimulation.
-
Causality: This provides a direct measure of receptor activation in real-time. A robust calcium signal with the acid and a lack of signal with the ester would confirm the acid as the GPR40 agonist.
3. In Vitro Plasma Stability Assay
This assay determines the rate at which the methyl ester is hydrolyzed to the carboxylic acid in the presence of plasma.
-
Causality: This experiment is crucial to validate the prodrug concept. Rapid hydrolysis confirms that the ester can be efficiently converted to the active form in a biological matrix.
Conclusion
The provided experimental workflows offer a robust framework for testing these hypotheses. A clear differentiation in activity between the acid and its ester in in vitro functional assays, coupled with rapid hydrolysis of the ester in plasma, would provide strong evidence for this proposed mechanism of action. This systematic approach is fundamental to the successful progression of such compounds in a drug discovery pipeline.
References
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Umemura, T., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(23), 6061-6065. [Link]
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Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-3776. [Link]
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Lu, J., et al. (2016). GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine, 12(4), 2117-2122. [Link]
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Umemura, T., et al. (2006). Design and Synthesis of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator-Activated Receptor α/δ Dual Agonists. ResearchGate. [Link]
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science24.com. (2010). New phenylpropanoic acid derivative with antidiabetic potential acting as a partial PPAR gamma agonist - preclinical studies. [Link]
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Singh, R., et al. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry, 267, 116207. [Link]
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Tanaka, T., et al. (2008). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. Chemical & Pharmaceutical Bulletin, 56(9), 1217-1226. [Link]
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Shvetsov, Q., et al. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules, 28(12), 4668. [Link]
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A Guide to Assessing the Stereospecificity of 3-(4-Propoxyphenyl)propanoic Acid's Biological Effects: A Comparative Framework
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the stereospecificity of the biological effects of 3-(4-Propoxyphenyl)propanoic acid. We will delve into the rationale behind experimental choices, provide detailed protocols for robust assessment, and present a comparative analysis with established compounds.
The Imperative of Chirality in Drug Action
In drug discovery and development, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The classic example of this is the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), where the (S)-enantiomer of ibuprofen is responsible for its therapeutic effects, while the (R)-enantiomer is significantly less active[1]. Therefore, a thorough investigation into the stereospecificity of a novel compound is not merely an academic exercise but a critical step in understanding its therapeutic potential and safety.
This compound belongs to the broader class of phenylpropanoic acids, which are known to interact with various biological targets. Notably, the 3,4-disubstituted phenylpropanoic acid scaffold has been identified as a versatile template for developing subtype-selective agonists for Peroxisome Proliferator-Activated Receptors (PPARs)[2]. PPARs are a family of nuclear receptors that play crucial roles in regulating metabolism, inflammation, and cellular differentiation, making them attractive therapeutic targets.
This guide will therefore focus on a hypothetical, yet scientifically grounded, investigation into the stereospecific effects of the (R)- and (S)-enantiomers of this compound on the three PPAR subtypes: PPARα, PPARγ, and PPARδ.
Experimental Workflow for Assessing Stereospecificity
A systematic approach is essential to delineate the stereospecific biological activities of this compound. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for assessing stereospecificity.
PART 1: Enantiomer Preparation and Characterization
The prerequisite for assessing stereospecificity is the availability of the individual enantiomers in high purity.
1.1. Chiral Separation of this compound
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A teicoplanin-based CSP is a good starting point, as it has shown broad applicability for the separation of acidic chiral compounds.
-
Mobile Phase Optimization: A systematic evaluation of mobile phase composition is crucial. For acidic compounds, a reverse-phase mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) is typically used. The pH of the aqueous phase and the concentration of the organic modifier should be optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., ~220-280 nm) is suitable.
-
Fraction Collection and Analysis: Once separation is achieved, the individual enantiomeric peaks are collected. The enantiomeric excess (e.e.) of the collected fractions should be determined using the same chiral HPLC method to ensure high purity (>99% e.e.).
PART 2: Comparative In Vitro Analysis – Unveiling Target Engagement and Activation
This section details the core experiments to determine if the enantiomers of this compound exhibit differential activity at the PPAR subtypes.
2.1. Reference Compounds for Comparative Analysis
To contextualize the activity of the test compounds, well-characterized reference compounds are indispensable.
| Compound | Target(s) | Known Activity |
| Bezafibrate | PPARα, PPARγ, PPARδ | Pan-agonist |
| GW501516 (Cardarine) | PPARδ | Potent and selective agonist |
| Rosiglitazone | PPARγ | Potent and selective agonist |
| Fenofibrate | PPARα | Selective agonist |
2.2. PPAR Ligand Binding Assays
These assays determine the affinity of the enantiomers for the ligand-binding domain (LBD) of each PPAR subtype. A competitive binding assay using a fluorescently labeled probe is a common format.
Experimental Protocol: Competitive Ligand Binding Assay
-
Reagents: Recombinant human PPARα, PPARγ, and PPARδ LBDs; a suitable fluorescent probe (e.g., a fluorescently labeled known PPAR ligand); test compounds ((R)- and (S)-enantiomers of this compound) and reference compounds.
-
Assay Principle: The assay measures the displacement of the fluorescent probe from the PPAR LBD by the test compound.
-
Procedure:
-
Incubate a fixed concentration of the PPAR LBD and the fluorescent probe with increasing concentrations of the test or reference compound.
-
After reaching equilibrium, measure the fluorescence polarization or other suitable fluorescence parameter.
-
A decrease in the fluorescence signal indicates displacement of the probe.
-
-
Data Analysis: Plot the percentage of probe displacement against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration required for 50% inhibition of probe binding). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
2.3. PPAR Functional Reporter Gene Assays
These assays measure the ability of the enantiomers to activate the transcriptional activity of the PPARs in a cellular context.
Experimental Protocol: PPAR Reporter Gene Assay
-
Cell Line: A suitable host cell line (e.g., HEK293 or CHO) is transiently or stably transfected with two plasmids:
-
An expression vector for the full-length human PPAR subtype (α, γ, or δ).
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
-
Procedure:
-
Seed the transfected cells in a multi-well plate.
-
Treat the cells with increasing concentrations of the test enantiomers or reference compounds.
-
After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Plot the luciferase activity (normalized to a control) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal activation) and the maximal efficacy (Emax).
Caption: PPAR signaling pathway activation by an agonist.
2.4. Expected Data and Interpretation
The data from these in vitro assays will provide a clear picture of the stereospecificity of this compound at the molecular level.
Table 1: Hypothetical In Vitro Activity Data
| Compound | PPARα Ki (nM) | PPARα EC₅₀ (nM) | PPARγ Ki (nM) | PPARγ EC₅₀ (nM) | PPARδ Ki (nM) | PPARδ EC₅₀ (nM) |
| (R)-enantiomer | >10,000 | >10,000 | 850 | 1200 | >10,000 | >10,000 |
| (S)-enantiomer | 250 | 350 | 150 | 200 | 900 | 1500 |
| Bezafibrate | 500 | 700 | 800 | 1000 | 400 | 600 |
| GW501516 | >10,000 | >10,000 | >10,000 | >10,000 | 5 | 10 |
In this hypothetical scenario, the (S)-enantiomer is a potent dual agonist of PPARα and PPARγ with weaker activity on PPARδ, while the (R)-enantiomer is significantly less active across all subtypes. This would strongly suggest that the biological effects of racemic this compound are primarily driven by the (S)-enantiomer.
PART 3: Cellular Functional Assays – Probing Physiological Relevance
To bridge the gap between molecular interactions and physiological responses, cell-based functional assays are essential. The choice of assay should be guided by the primary functions of the PPAR subtypes for which activity was observed.
3.1. Adipocyte Differentiation Assay (for PPARγ activity)
PPARγ is a master regulator of adipogenesis. Its activation in pre-adipocyte cell lines (e.g., 3T3-L1) induces their differentiation into mature adipocytes.
Experimental Protocol: Adipocyte Differentiation
-
Cell Culture: Culture 3T3-L1 pre-adipocytes to confluence.
-
Induction of Differentiation: Treat the cells with a differentiation cocktail containing insulin, dexamethasone, and IBMX, along with varying concentrations of the test enantiomers or a positive control (e.g., rosiglitazone).
-
Assessment of Differentiation: After several days, assess adipocyte differentiation by:
-
Oil Red O Staining: This dye stains the lipid droplets in mature adipocytes. The stained lipids can be extracted and quantified spectrophotometrically.
-
Gene Expression Analysis: Measure the expression of adipocyte-specific genes (e.g., aP2, LPL) by qPCR.
-
3.2. Hepatocyte Lipid Metabolism Assay (for PPARα activity)
PPARα is highly expressed in the liver and regulates fatty acid oxidation.
Experimental Protocol: Hepatocyte Lipid Accumulation
-
Cell Culture: Use a human hepatocyte cell line (e.g., HepG2).
-
Induction of Lipid Accumulation: Treat the cells with a high concentration of oleic acid to induce lipid accumulation. Co-treat with the test enantiomers or a positive control (e.g., fenofibrate).
-
Assessment of Lipid Content: After 24-48 hours, stain the cells with a lipid-specific dye (e.g., Nile Red) and quantify the fluorescence, or measure the expression of genes involved in fatty acid oxidation (e.g., CPT1A, ACO). A reduction in lipid accumulation indicates enhanced fatty acid oxidation.
Conclusion
This guide outlines a rigorous and comprehensive approach to assessing the stereospecificity of this compound. By systematically characterizing the binding affinities and functional activities of its enantiomers at the PPAR subtypes and validating these findings in relevant cell-based models, researchers can gain a clear understanding of the compound's structure-activity relationship. This knowledge is crucial for making informed decisions in the drug development process, ultimately leading to safer and more effective therapeutics. The principles and protocols described herein are broadly applicable to the stereospecific evaluation of other novel chemical entities.
References
-
Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. PMC. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Propoxyphenyl)propanoic acid
As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. The integrity of our research is intrinsically linked to the safety of our laboratories and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 3-(4-Propoxyphenyl)propanoic acid, grounded in established safety protocols and regulatory standards. The objective is to move beyond mere compliance and foster a culture of proactive safety and environmental stewardship.
Core Principle: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound, like many of its substituted propanoic acid analogues, is classified as a hazardous substance. The primary risks associated with this chemical drive the necessity for the stringent disposal protocols outlined below.
Health Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]
These hazards necessitate that this compound be treated as a regulated hazardous waste. Under no circumstances should it be disposed of via standard laboratory drains or in general solid waste receptacles.
Immediate Safety & Handling Protocols
Proper disposal begins with safe handling. The causality is simple: preventing exposure and spills eliminates immediate risk and simplifies the final disposal process.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This is a non-negotiable standard mandated by the Occupational Safety and Health Administration (OSHA) to protect laboratory personnel.[4][5][6]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[7]
-
Eye Protection: Safety goggles and a face shield must be worn to protect against splashes.[7][8]
-
Lab Coat: A standard lab coat is necessary to prevent skin contact.[7]
Spill Management: In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Ventilate: Ensure the area is well-ventilated; if working with powder, avoid creating dust.[9][10]
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[7]
-
Collection: Carefully sweep or shovel the absorbed material into a designated, properly labeled hazardous waste container.[7][11]
-
Decontamination: Clean the spill area thoroughly.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[12][13] The following procedure ensures compliance with these "cradle-to-grave" regulations.
Step 1: Waste Identification and Segregation This compound must be disposed of as hazardous waste.[7] Critically, it must be segregated from other waste streams to prevent dangerous reactions.
-
Incompatible Materials: Carboxylic acids are incompatible with bases, oxidizing agents, and reducing agents.[7] Never mix this waste with inorganic acids (e.g., hydrochloric acid) or basic solutions in the same container.[7]
Step 2: Containerization Proper containment is a cornerstone of safe waste management.
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container made of high-density polyethylene (HDPE) or glass.[7]
-
Maintain Container Integrity: Keep the container closed at all times except when adding waste.[14]
-
Fill Level: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[7]
Step 3: Hazardous Waste Labeling Accurate labeling is a strict regulatory requirement and essential for safety.
-
Contents: Clearly write the full chemical name: "Hazardous Waste: this compound".
-
Hazard Warnings: Indicate the associated hazards, such as "Corrosive" or "Irritant".[7]
Step 4: Storage in a Satellite Accumulation Area (SAA) Labs may accumulate waste in an SAA before it is moved to a central storage area.
-
Location: Store the sealed and labeled container in a cool, dry, well-ventilated area designated for hazardous waste.[7]
-
Segregation: Ensure the container is stored away from the incompatible materials mentioned in Step 1.[14]
Step 5: Final Disposal and Removal The final step is to transfer the waste to the proper authorities.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7][12]
-
Manifest System: For off-site transport, the waste must be tracked using the EPA's Hazardous Waste Manifest System, which ensures it reaches a permitted treatment, storage, and disposal facility (TSDF).[14][15]
Data Summary and Workflow
For quick reference, the key parameters for handling and disposing of this compound are summarized below.
| Parameter | Specification | Rationale & Authority |
| Waste Classification | Hazardous Waste | Prevents environmental contamination and health risks (EPA/RCRA).[12][13] |
| Primary Hazards | Skin, Eye, and Respiratory Irritant | Dictates the need for stringent PPE and handling procedures.[1][2][3] |
| Required PPE | Nitrile Gloves, Safety Goggles, Face Shield, Lab Coat | Minimizes exposure risk during handling and disposal (OSHA).[4][7][8] |
| Incompatible Materials | Bases, Oxidizing Agents, Reducing Agents, Metals | Prevents exothermic or gas-producing reactions in the waste container.[7] |
| Waste Container | Labeled, sealed HDPE or glass; <90% full | Ensures safe containment and prevents leaks or spills.[7][14] |
| Final Disposal Route | Licensed Hazardous Waste Contractor / Institutional EHS | Ensures compliant treatment and disposal according to federal and state law.[7][12] |
The following diagram visualizes the mandatory workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
- Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- AEG Environmental. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
- Patsnap Eureka. (2025, July 31). How to Minimize Toxic Emissions in Carboxylic Acid Production?.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Fisher Scientific. (2015, February 6). Safety Data Sheet: 3-(4-Hydroxyphenyl)propionic acid.
- MedChemExpress. (2026, January 5). 3-(4-Carboxyphenyl)propanoic acid-SDS.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet: Propionic acid.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Cabrera-Rodríguez, C. I., et al. (n.d.). Recovery Techniques Enabling Circular Chemistry from Wastewater.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
- Helsel, R. W. (n.d.).
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Synquest Labs. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid Safety Data Sheet.
- Biosynth. (2023, February 15). Safety data sheet: 3-(3-hydroxyphenyl)propanoic acid.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Department of Energy. (n.d.). Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet: Propionic acid.
- BASF. (2023, August 3). Safety data sheet: Luprosil®.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(3-Propoxy-phenyl)-propionic acid.
- MetaSci Inc. (n.d.). Safety Data Sheet: 3-(3,4-Dihydroxyphenyl)propanoic acid.
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Personal protective equipment for handling 3-(4-Propoxyphenyl)propanoic acid
Essential Safety and Handling Guide: 3-(4-Propoxyphenyl)propanoic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Ensuring the safety of the researchers who handle these materials is paramount. This guide provides a detailed protocol for the safe handling of this compound, grounded in established safety principles for related chemical structures. As a Senior Application Scientist, my aim is to offer not just a set of rules, but a framework of understanding that empowers you to work safely and effectively.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are anticipated to be skin and eye irritation, and potential respiratory tract irritation if inhaled as a dust or aerosol[2][3][4]. The ether linkage also warrants attention, as some ethers can form explosive peroxides over time, although this is less likely with aromatic ethers compared to their aliphatic counterparts[5][6].
Core PPE Requirements
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk[7][8]. | Protects against splashes of the compound or solvents, which can cause serious eye irritation or damage[1][2][7]. The face shield offers a broader barrier of protection for the entire face[7]. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber)[7][9]. Double-gloving is recommended for enhanced protection[10]. | Prevents direct skin contact, which can lead to irritation[1][2]. Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to change them immediately upon contamination[7][10]. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves[8][9]. An impervious apron may be necessary when handling larger volumes. | Provides a barrier against spills and splashes, protecting the skin and personal clothing[9]. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure[6][11]. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator may be required[7]. | Minimizes the inhalation of dust or aerosols of the compound, which may cause respiratory irritation[2][3]. |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material[8][10]. | Protects feet from spills and falling objects. |
II. Safe Handling and Operational Workflow
A systematic workflow is critical to ensuring safety from the moment the compound is handled until its final disposal.
Experimental Workflow Diagram
Caption: A workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate personal attire, including long pants and closed-toe shoes[10].
-
Don all required PPE as outlined in the table above[9].
-
Verify that the chemical fume hood is operational and has a valid inspection sticker.
-
Gather all necessary equipment and reagents, and inspect glassware for any cracks or defects[12].
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation risk[5][6][11].
-
Use a spatula for transferring the solid compound. Avoid creating dust.
-
When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
If heating is required, use a flameless heat source such as a heating mantle or a hot plate[12].
-
-
In Case of a Spill:
-
Evacuate the immediate area and alert your supervisor.
-
For a small spill, if you are trained to do so, contain the spill with an appropriate absorbent material.
-
Wear appropriate PPE, including respiratory protection if necessary, during cleanup[13].
-
Collect the spilled material and absorbent in a sealed container for proper disposal[13].
-
III. Disposal Plan
Proper disposal of chemical waste is crucial to protect both human health and the environment.
Waste Disposal Protocol
-
Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) should be placed in a clearly labeled, sealed hazardous waste container.
-
Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
-
Disposal:
IV. Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2][4]. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1][2][4]. |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[1][2][4]. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1]. |
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
- Fisher Scientific. (2015, February 6). 3-(4-Hydroxyphenyl)
- MedChemExpress. (2026, January 5). 3-(4-Carboxyphenyl)
- Chemistry LibreTexts. (2020, June 29). Safety.
- MIT Plasma Science and Fusion Center. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- The University of Edinburgh Health and Safety Department. (2010, July 19). Ethers - Handling and control of exposure.
- CHEMM. Personal Protective Equipment (PPE).
- University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.
- University of Washington Environmental Health and Safety.
- NextGen Protocols.
- Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
- BASF. (2023, August 3).
- California State University, Bakersfield.
- Matrix Scientific. 3-[3,5-Di(tert-butyl)
- Biosynth. (2023, February 15). 3-(3-Hydroxyphenyl)
- Synquest Labs. 3-(4-Hydroxyphenyl)
- Sigma-Aldrich. (2024, March 2).
- AK Scientific, Inc. 3-(4-(2-Aminoethyl)phenyl)
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
